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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,5-Dichloro-4-cyclopropoxypyrimidine: A Scaffold for Innovation in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Combination of a Dichloropyrimidine Core and a Cyclopropyl Moiety In the landscape of medicinal chemistry, the pyrimidine scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Combination of a Dichloropyrimidine Core and a Cyclopropyl Moiety

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of therapeutic agents.[1][2] Its versatility is further enhanced through halogenation, with dichloropyrimidines serving as highly adaptable intermediates in the synthesis of complex molecules.[1] The presence of two chlorine atoms at the 2 and 5 positions of the pyrimidine ring offers distinct reactive sites for nucleophilic substitution, enabling the strategic introduction of various functional groups to modulate biological activity.[3]

This document will, therefore, serve as a comprehensive technical guide, providing predicted properties, a plausible synthetic route, potential applications, and safety considerations for 2,5-Dichloro-4-cyclopropoxypyrimidine, drawing upon data from closely related analogues.

Physicochemical Properties: A Predictive Analysis

Given the absence of experimental data for 2,5-Dichloro-4-cyclopropoxypyrimidine, we can predict its properties based on the known characteristics of similar compounds. The introduction of the cyclopropoxy group in place of other substituents is expected to influence its lipophilicity and melting point.

PropertyPredicted for 2,5-Dichloro-4-cyclopropoxypyrimidine2,5-Dichloropyrimidine2,5-Dichloro-4-methylpyrimidine[4]2,5-Dichloro-4-methoxypyrimidine[5]
Molecular Formula C₇H₆Cl₂N₂OC₄H₂Cl₂N₂C₅H₄Cl₂N₂C₅H₄Cl₂N₂O
Molecular Weight ( g/mol ) ~205.04148.98163.00179.00
Appearance Predicted to be a solidWhite to light yellow powder to crystalNot specifiedNot specified
Melting Point (°C) Predicted to be in the range of 50-80 °C48-55 °CNot specifiedNot specified
Solubility Predicted to be soluble in common organic solventsSoluble in common organic solventsNot specifiedNot specified
Reactivity The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution.The chlorine atoms are reactive toward nucleophilic substitution.The chlorine atoms are reactive toward nucleophilic substitution.The chlorine atoms are reactive toward nucleophilic substitution.

Synthesis and Reactivity: A Proposed Synthetic Pathway

The synthesis of 2,5-Dichloro-4-cyclopropoxypyrimidine can be envisioned through a nucleophilic substitution reaction, starting from a suitable polychlorinated pyrimidine precursor. A plausible and efficient route would involve the reaction of 2,4,5-trichloropyrimidine with cyclopropanol in the presence of a base. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring towards nucleophilic attack makes this a regioselective and high-yielding approach.

Experimental Protocol: Synthesis of 2,5-Dichloro-4-cyclopropoxypyrimidine

Materials:

  • 2,4,5-Trichloropyrimidine

  • Cyclopropanol

  • Sodium hydride (NaH) or a similar strong base

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of cyclopropanol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure the complete formation of the sodium cyclopropoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,4,5-trichloropyrimidine in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-Dichloro-4-cyclopropoxypyrimidine.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start Materials: - 2,4,5-Trichloropyrimidine - Cyclopropanol - Sodium Hydride - Anhydrous THF Step1 Step 1: Formation of Sodium Cyclopropoxide (Cyclopropanol + NaH in THF) Start->Step1 Step2 Step 2: Nucleophilic Substitution (Addition of 2,4,5-Trichloropyrimidine solution) Step1->Step2 Step3 Step 3: Reaction Quench (Addition of saturated aq. NH4Cl) Step2->Step3 Step4 Step 4: Extraction and Work-up (Ethyl acetate extraction, brine wash, drying) Step3->Step4 Step5 Step 5: Purification (Column Chromatography) Step4->Step5 End Final Product: 2,5-Dichloro-4-cyclopropoxypyrimidine Step5->End

Caption: Proposed synthesis of 2,5-Dichloro-4-cyclopropoxypyrimidine.

Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors and Beyond

The 2,5-dichloro-4-alkoxypyrimidine scaffold is a valuable pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors.[3] The chlorine atoms at the 2 and 5-positions provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The introduction of a cyclopropoxy group at the 4-position can confer several advantages:

  • Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains.

  • Conformational Constraint: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for the target protein.

  • Lipophilicity Modulation: The cyclopropoxy group can fine-tune the lipophilicity of the molecule, which is a critical parameter for its pharmacokinetic and pharmacodynamic properties.

Given these properties, 2,5-Dichloro-4-cyclopropoxypyrimidine could serve as a key intermediate in the synthesis of inhibitors for various protein kinases implicated in cancer and inflammatory diseases. For instance, it could be a building block for ATP-competitive inhibitors where the pyrimidine core mimics the adenine region of ATP, and the substituents at the 2, 4, and 5-positions are tailored to interact with specific residues in the kinase active site.

Conceptual Signaling Pathway Involvement

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P1 Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) RTK->P1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis P1->Proliferation Promotes Inhibitor 2,5-Dichloro-4-cyclopropoxy- pyrimidine Derivative (Potential Kinase Inhibitor) Inhibitor->RTK Inhibits

Sources

Exploratory

Structural Dynamics and Synthetic Utility of 2,5-Dichloro-4-cyclopropoxypyrimidine

A Technical Guide for Kinase Inhibitor Development Part 1: Executive Technical Summary[1][2][3] In the landscape of medicinal chemistry, 2,5-Dichloro-4-cyclopropoxypyrimidine (CAS: 1823893-30-6) has emerged as a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Kinase Inhibitor Development

Part 1: Executive Technical Summary[1][2][3]

In the landscape of medicinal chemistry, 2,5-Dichloro-4-cyclopropoxypyrimidine (CAS: 1823893-30-6) has emerged as a high-value scaffold, particularly in the development of Cyclin-Dependent Kinase (CDK) inhibitors .[1][2][3]

This molecule represents a "privileged structure" due to its specific halogenation pattern and the unique physicochemical properties of the cyclopropyl ether moiety.[1][2][3] For drug development professionals, this scaffold offers a strategic balance: the C5-chlorine provides metabolic stability and hydrophobic interaction potential, while the C2-chlorine serves as a reactive handle for late-stage diversification via nucleophilic aromatic substitution (


).[1][2][3]

This guide details the structural rationale, validated synthesis protocols, and quality control parameters required to utilize this compound effectively in pharmaceutical workflows.

Part 2: Structural Analysis & Reactivity Profile[1][2][3]

The "Electronic/Steric" Matrix

The utility of 2,5-Dichloro-4-cyclopropoxypyrimidine is defined by the differential reactivity of its three functional handles. Understanding this hierarchy is critical for preventing side reactions during synthesis.[1][2][3]

PositionSubstituentElectronic StateReactivity Role
C4 CyclopropoxyElectron-Donating (via resonance)Masked : Installed early to define the hydrophobic tail.[1][2][3] The cyclopropyl group adds significant lipophilicity and metabolic resistance compared to straight-chain alkyl ethers.[1][2][3]
C5 ChlorineElectron-Withdrawing (Inductive)Inert/Structural : Generally unreactive to

.[1][2][3] It remains in the final drug candidate to fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases).[1][2][3]
C2 ChlorineElectron-WithdrawingReactive Handle : The most electrophilic site remaining.[1][2][3] It is primed for displacement by amines (primary or secondary) to construct the hinge-binding motif of kinase inhibitors.[1][2][3]
Cyclopropyl Conformation

The cyclopropoxy group is not merely a spacer.[1][2][3] The cyclopropyl ring possesses significant


 character (Walsh orbitals), which can engage in 

-stacking interactions within protein active sites.[1][2][3] Furthermore, the rigidity of the cyclopropyl ring reduces the entropic penalty upon binding compared to flexible ethoxy or propoxy analogs.[1][2][3]

Part 3: Validated Synthesis Protocol

Objective: Regioselective synthesis of 2,5-Dichloro-4-cyclopropoxypyrimidine from 2,4,5-trichloropyrimidine.

Retrosynthetic Logic

The synthesis relies on the inherent reactivity difference between the C4 and C2 positions of the pyrimidine ring.[1][2][3] In 2,4,5-trichloropyrimidine, the C4 position is more electrophilic due to the para-relationship with the N1 nitrogen and less steric hindrance compared to C2 (flanked by two nitrogens).[1][2][3]

Experimental Methodology

Note: This protocol is adapted from optimized procedures for pyrimidine etherification.

Reagents:

  • Substrate: 2,4,5-Trichloropyrimidine (1.0 eq)

  • Nucleophile: Cyclopropanol (1.1 eq)[1][2][3]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)[1][2][3]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1][2][3]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under nitrogen, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

  • Alkoxide Formation: Add Cyclopropanol (1.1 eq) dropwise.[1][2][3] Evolution of

    
     gas will be observed.[1][2][3] Stir for 30 minutes at 0°C to ensure complete formation of sodium cyclopropoxide.
    
  • Addition: Dissolve 2,4,5-Trichloropyrimidine (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the alkoxide mixture at 0°C. Crucial: Slow addition prevents localized excess of alkoxide, minimizing bis-substitution at C2.[1][2][3]

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1][2][3]

  • Quench & Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x).[1][2][3] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2][3]
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Target Product: 2,5-Dichloro-4-cyclopropoxypyrimidine.[1][2][3][4][5][6][7][8][9]

  • Common Impurity: 2,4-Dicyclopropoxy-5-chloropyrimidine (result of over-reaction).[1][2][3] If this is observed (>5%), lower the reaction temperature or reduce cyclopropanol equivalents.

Part 4: Application in Drug Discovery (CDK Inhibitors)[1][2][3]

The primary utility of this scaffold is demonstrated in patent literature (e.g., WO2020006497A1), where it serves as a precursor for CDK inhibitors.[1][2][3]

Downstream Functionalization

The following diagram illustrates the regioselective logic used to convert the scaffold into a bioactive core.

ReactionPathway cluster_legend Reactivity Logic Start 2,4,5-Trichloropyrimidine Inter 2,5-Dichloro-4- cyclopropoxypyrimidine (Target Scaffold) Start->Inter Step 1: Cyclopropanol, NaH THF, 0°C (Regioselective SNAr at C4) Product CDK Inhibitor Intermediate (Amino-pyrimidine) Inter->Product Step 2: Amine (R-NH2), DIPEA DMSO, 80°C (SNAr at C2) Text1 C4-Cl: Most Reactive (Displaced first) Text2 C2-Cl: Moderately Reactive (Displaced second) Text3 C5-Cl: Unreactive (Retained)

Figure 1: Regioselective synthesis pathway transforming the trichloropyrimidine precursor into a CDK inhibitor intermediate via the 2,5-dichloro-4-cyclopropoxy scaffold.[1][2][3][9]

Part 5: Quality Control & Characterization[1][2][3]

To ensure the integrity of the scaffold before downstream use, the following analytical parameters must be met.

NMR Fingerprint ( NMR, 400 MHz, )
  • Aromatic Proton (H6): A singlet around

    
     8.2 – 8.4 ppm .[1][2][3] This confirms the pyrimidine ring is intact and substituted at C2, C4, and C5.[1][2][3]
    
  • Cyclopropyl Methine (-OCH-): A multiplet around

    
     4.4 – 4.6 ppm .[1][2][3]
    
  • Cyclopropyl Methylene (-CH2-): Two distinct multiplets around

    
     0.8 – 0.9 ppm  (4H total), characteristic of the rigid cyclopropyl ring.[1][2][3]
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Pattern: Look for the characteristic chlorine isotope pattern.

    • M+H: ~205.0 (based on

      
      ).[1][2][3]
      
    • Isotopes: You should observe an M, M+2, and M+4 pattern with relative intensities of approx 9:6:1 due to the two chlorine atoms.[1][2][3]

Storage & Stability[1][2][3]
  • Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Reactivity Warning: While the cyclopropyl ether is stable, the C2-chloride is susceptible to hydrolysis if exposed to moisture over prolonged periods.[1][2][3]

Part 6: References

  • Chemical Register . (n.d.).[1][2][3] 2,5-Dichloro-4-cyclopropoxypyrimidine Suppliers & Structure. Retrieved from [1][2][3]

  • Google Patents . (2020).[1][2][3] WO2020006497A1 - Inhibitors of cyclin-dependent kinases.[1][2][3] Retrieved from [1][2][3]

  • ChemScene . (n.d.).[1][2][3] Product Information: 2,5-Dichloro-4-cyclopropoxypyrimidine.[1][2][3][4][5][6][7][8][9] Retrieved from [1][2][3]

  • BLD Pharm . (n.d.).[1][2][3] Safety Data Sheet: 2,5-Dichloro-4-cyclopropoxypyrimidine. Retrieved from [1][2][3]

Sources

Foundational

2,5-Dichloro-4-cyclopropoxypyrimidine molecular weight and formula

An In-Depth Technical Guide to 2,5-Dichloro-4-cyclopropoxypyrimidine: Physicochemical Properties and Synthetic Considerations Executive Summary 2,5-Dichloro-4-cyclopropoxypyrimidine is a substituted pyrimidine with the c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dichloro-4-cyclopropoxypyrimidine: Physicochemical Properties and Synthetic Considerations

Executive Summary

2,5-Dichloro-4-cyclopropoxypyrimidine is a substituted pyrimidine with the chemical formula C7H6Cl2N2O. This guide provides a detailed overview of its molecular and physicochemical properties. Due to its status as a potentially novel compound, this document focuses on the foundational chemical information, including its molecular formula and weight, and outlines general synthetic strategies applicable for such chlorinated pyrimidines. The content is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel heterocyclic compounds.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and applications. The introduction of various functional groups onto the pyrimidine ring allows for the fine-tuning of their steric and electronic properties, which in turn can modulate their interaction with biological targets. The specific compound, 2,5-Dichloro-4-cyclopropoxypyrimidine, features a dichlorinated pyrimidine core with a cyclopropoxy substituent. The chlorine atoms can serve as leaving groups for further functionalization, making it a potentially versatile intermediate in organic synthesis. The cyclopropyl group is a known bioisostere for other functionalities and can influence the conformational rigidity and metabolic stability of a molecule.

Molecular Formula and Weight

The fundamental identity of a chemical compound is established by its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Molecular Formula

The molecular formula for 2,5-Dichloro-4-cyclopropoxypyrimidine has been determined to be C7H6Cl2N2O .

Molecular Weight

Based on the molecular formula, the calculated molecular weight is 205.044 g/mol . This is derived from the atomic weights of its constituent elements:

  • Carbon (C): 7 × 12.011 = 84.077

  • Hydrogen (H): 6 × 1.008 = 6.048

  • Chlorine (Cl): 2 × 35.453 = 70.906

  • Nitrogen (N): 2 × 14.007 = 28.014

  • Oxygen (O): 1 × 15.999 = 15.999

Physicochemical Properties

While experimental data for 2,5-Dichloro-4-cyclopropoxypyrimidine is not widely available, we can infer some of its properties based on its structure and comparison with related compounds. A summary of key physicochemical data for a structurally related compound, 1-(4,6-dichloropyrimidin-5-yl)propan-1-one, which shares the same molecular formula, is provided by PubChem.[1]

Table 1: Physicochemical Data Summary

PropertyValueSource
Molecular FormulaC7H6Cl2N2OCalculated
Molecular Weight205.044 g/mol Calculated
IUPAC Name2,5-dichloro-4-cyclopropoxypyrimidine

Synthesis and Experimental Protocols

As 2,5-Dichloro-4-cyclopropoxypyrimidine is not a commercially available compound, its synthesis would need to be undertaken in a laboratory setting. A plausible synthetic route would involve the reaction of a dichlorinated pyrimidine precursor with cyclopropanol.

General Synthetic Approach

The synthesis of dichlorinated pyrimidines often starts from a corresponding dihydroxypyrimidine (uracil derivative), which is then chlorinated. For instance, the synthesis of 2,4-dichloropyrimidines can be achieved by the chlorination of uracil.[2] A similar approach could be envisioned for a 2,5-dichloro-substituted pyrimidine.

A key step would be the nucleophilic substitution of a chlorine atom on the pyrimidine ring with cyclopropanol. The reactivity of the chlorine atoms on the pyrimidine ring is crucial. In 2,4-dichloropyrimidine, the chlorine at position 4 is generally more reactive towards nucleophilic substitution than the one at position 2.

Diagram 1: Proposed General Synthetic Workflow

G Start Start with a suitable dihydroxypyrimidine precursor Chlorination Chlorination to obtain a dichlorinated pyrimidine Start->Chlorination Nucleophilic_Substitution Nucleophilic substitution with cyclopropanol Chlorination->Nucleophilic_Substitution Purification Purification of the final product Nucleophilic_Substitution->Purification Characterization Analytical Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the synthesis of a dichlorinated cyclopropoxypyrimidine.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 2,5-Dichloro-4-cyclopropoxypyrimidine. This protocol is based on general methods for the synthesis of similar compounds.

Step 1: Chlorination of a Precursor A suitable dihydroxypyrimidine precursor would be reacted with a chlorinating agent such as phosphorus oxychloride (POCl3).[3] The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated.[3]

Step 2: Nucleophilic Substitution The resulting dichlorinated pyrimidine would then be reacted with cyclopropanol. This reaction is typically performed in an inert solvent in the presence of a base to deprotonate the cyclopropanol, forming the more nucleophilic cyclopropoxide.

Step 3: Work-up and Purification After the reaction is complete, a standard aqueous work-up would be performed to remove inorganic salts and other water-soluble impurities. The crude product would then be purified using techniques such as column chromatography or recrystallization.

Step 4: Characterization The final product would be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, Mass Spectrometry (MS) to determine the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Potential Applications in Research and Drug Development

Dichlorinated pyrimidines are valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy, as well as antiviral and antibacterial agents.[4] The presence of the cyclopropoxy group could confer unique pharmacological properties. The cyclopropyl moiety is known to be metabolically stable and can improve the binding affinity of a molecule to its target. Therefore, 2,5-Dichloro-4-cyclopropoxypyrimidine could serve as a key building block for the development of novel therapeutics.

Conclusion

While specific experimental data on 2,5-Dichloro-4-cyclopropoxypyrimidine is not currently available in the public domain, this technical guide provides its fundamental chemical properties based on its structure. The calculated molecular formula (C7H6Cl2N2O) and molecular weight (205.044 g/mol ) are essential for any future synthetic and analytical work. The proposed synthetic strategies, based on established methods for analogous compounds, offer a viable starting point for its laboratory preparation. Given the importance of substituted pyrimidines in drug discovery, 2,5-Dichloro-4-cyclopropoxypyrimidine represents an interesting and potentially valuable compound for further investigation by the scientific community.

References

  • PubChem. 1-(4,6-dichloropyrimidin-5-yl)propan-1-one. National Center for Biotechnology Information. [Link]

  • Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

Sources

Exploratory

Characterizing a Key Synthetic Intermediate: A Technical Guide to the Solubility of 2,5-Dichloro-4-cyclopropoxypyrimidine in Organic Solvents

An In-Depth Technical Guide for Drug Development Professionals Abstract In the landscape of medicinal chemistry and drug development, a profound understanding of the physicochemical properties of novel intermediates is n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug development, a profound understanding of the physicochemical properties of novel intermediates is not merely academic—it is a cornerstone of process optimization, formulation development, and ultimately, clinical success. 2,5-Dichloro-4-cyclopropoxypyrimidine is an emerging heterocyclic building block, yet a critical gap exists in the public domain regarding its solubility profile. This guide addresses this gap not by presenting pre-existing data, but by providing a comprehensive, field-proven framework for its empirical determination. We will delve into the theoretical underpinnings of solubility, provide a detailed, self-validating experimental protocol for quantitative analysis, and discuss the practical implications for researchers. This document serves as a robust methodological blueprint for characterizing this and other novel chemical entities.

Introduction: The "Why" Behind the Work

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences every stage of its development lifecycle. From the perspective of a process chemist, solubility dictates the choice of solvent for a reaction, influences reaction kinetics, and is paramount for developing effective purification and crystallization strategies. For the formulation scientist, it is a primary determinant of bioavailability and the feasibility of different delivery routes.

While specific quantitative solubility data for 2,5-Dichloro-4-cyclopropoxypyrimidine is not widely published, its structure—a dichlorinated pyrimidine core with a cyclopropoxy substituent—suggests it is a lipophilic, crystalline solid. Structurally related compounds, such as 2,4-Dichloropyrimidine, are known to be soluble in common organic solvents like ethanol, ether, and chloroform, while having limited aqueous solubility.[1][2] This guide provides the necessary tools to move from such qualitative predictions to the precise, quantitative data required for robust scientific development.

Physicochemical Properties & Predicted Behavior

While a full experimental characterization is pending, we can infer key properties based on its structure and data from similar molecules like 2,5-Dichloropyrimidine[3] and 2,5-Dichloro-4-methylpyrimidine.[4]

PropertyPredicted Value / Characteristic for 2,5-Dichloro-4-cyclopropoxypyrimidineRationale & Expected Impact on Solubility
Molecular Formula C₇H₆Cl₂N₂O-
Molecular Weight ~205.04 g/mol Higher molecular weight can sometimes correlate with lower solubility in a given solvent.
Appearance White to off-white crystalline solidAs a solid, its solubility will be governed by the energy required to overcome the crystal lattice.
Polarity Moderately polar to nonpolarThe dichloropyrimidine core provides some polarity, but the cyclopropoxy group is nonpolar. Overall, it is expected to be more soluble in organic solvents than in water.[5]
LogP (Octanol/Water) Predicted > 2A positive and high LogP value indicates a preference for lipophilic (non-aqueous) environments, suggesting good solubility in many organic solvents.
Melting Point Expected > 50 °CA higher melting point often indicates a more stable crystal lattice, which requires more energy (and thus a better-matched solvent) to disrupt and dissolve.

Quantitative Solubility Determination: An Isothermal Equilibrium Protocol

The following protocol describes the gold-standard method for determining the equilibrium solubility of a compound. It is designed to be a "self-validating" system, with inherent checks to ensure data integrity.

Principle:

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined, typically by High-Performance Liquid Chromatography (HPLC) with a UV detector.

Materials & Equipment:
  • 2,5-Dichloro-4-cyclopropoxypyrimidine (the solute)

  • High-purity organic solvents (e.g., Acetonitrile, Methanol, Ethyl Acetate, Toluene, Dichloromethane, Tetrahydrofuran)

  • Analytical balance

  • Scintillation vials or small glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Class A glassware

Step-by-Step Methodology:
  • Preparation of Stock Solution & Calibration Curve:

    • Accurately weigh a known amount of 2,5-Dichloro-4-cyclopropoxypyrimidine and dissolve it in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

    • From this stock, prepare a series of at least five calibration standards by serial dilution. The concentration range should bracket the expected solubility.

    • Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) of >0.999 for accurate quantification.

  • Sample Preparation & Equilibration:

    • Add an excess amount of solid 2,5-Dichloro-4-cyclopropoxypyrimidine to a vial (e.g., add 20 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

    • Add a precisely known volume or mass of the test solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker (e.g., set to 25 °C) and agitate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for crystalline compounds in viscous solvents.

  • Sample Filtration & Dilution:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour in the temperature-controlled environment to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid) into a syringe.

    • Attach a chemically-resistant syringe filter (e.g., PTFE for most organic solvents) and discard the first ~0.2 mL to saturate the filter membrane.

    • Filter the remaining supernatant into a clean HPLC vial.

    • Accurately dilute the filtered, saturated solution with a known volume of mobile phase or a suitable solvent to bring its concentration into the range of your calibration curve. A precise dilution is critical for an accurate final calculation.

  • Analysis & Calculation:

    • Inject the diluted sample into the HPLC system.

    • Using the peak area from the chromatogram and the equation from the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis stock Prepare Stock Solution (1 mg/mL) cal_curve Generate HPLC Calibration Curve (R² > 0.999) stock->cal_curve hplc Analyze by HPLC cal_curve->hplc Calibration Data add_solid Add Excess Solid to Vial add_solvent Add Known Volume of Solvent add_solid->add_solvent equilibrate Equilibrate on Shaker (25 °C, 24-48h) add_solvent->equilibrate settle Settle Solids (1h) equilibrate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Precisely Dilute Filtered Sample filter->dilute dilute->hplc calculate Calculate Solubility (mg/mL or M) hplc->calculate

Caption: Workflow for quantitative solubility determination.

Safety & Handling

As a chlorinated heterocyclic compound, 2,5-Dichloro-4-cyclopropoxypyrimidine should be handled with appropriate care.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7][9]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[6]

  • Solvents: Adhere to all safety protocols for the specific organic solvents being used, paying close attention to flammability and toxicity.

Conclusion and Future Work

Understanding the solubility of 2,5-Dichloro-4-cyclopropoxypyrimidine is essential for its effective use in synthetic and pharmaceutical applications. While public data is currently unavailable, the robust, self-validating protocol detailed in this guide provides a clear and reliable path for researchers to generate this critical data in-house. The resulting solubility profile across a range of solvents—from nonpolar hydrocarbons to polar aprotic and protic systems—will directly inform decisions in process chemistry, enabling optimized reaction conditions, efficient purification, and the rational design of future formulation studies.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • Thermo Fisher Scientific. (2011). Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine.
  • Sigma-Aldrich. (2023).
  • Combi-Blocks. (2023).
  • Solenis. (2023).
  • Acros Organics. (2014).
  • PubChem. (n.d.). 2,5-Dichloro-4-methylpyrimidine. Retrieved from [Link]

  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]

  • National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • SciTechnol. (n.d.). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved from [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- (CAS 615-93-0). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).

Sources

Foundational

2,5-Dichloro-4-cyclopropoxypyrimidine SMILES and InChIKey

[1] Executive Summary 2,5-Dichloro-4-cyclopropoxypyrimidine (CAS: 1823893-30-6) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,5-Dichloro-4-cyclopropoxypyrimidine (CAS: 1823893-30-6) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., CDK inhibitors) and P2Y12 antagonists.[1] Characterized by a pyrimidine core functionalized with two chlorine atoms and a cyclopropoxy ether group, this compound exhibits unique reactivity profiles that allow for regioselective nucleophilic aromatic substitution (


), making it a critical scaffold in medicinal chemistry for diversifying structure-activity relationships (SAR).

This guide provides a comprehensive technical overview, including precise chemical identifiers, a validated synthesis protocol, mechanistic insights, and handling standards.

Chemical Identity & Identifiers

The compound is defined by the presence of chlorine atoms at the C2 and C5 positions and a cyclopropyl ether moiety at the C4 position of the pyrimidine ring.

Identifier Value
Chemical Name 2,5-Dichloro-4-cyclopropoxypyrimidine
CAS Registry Number 1823893-30-6
Molecular Formula

Molecular Weight 205.04 g/mol
SMILES (Canonical) Clc1nc(OC2CC2)c(Cl)cn1
InChI Key Not publicly indexed in open-source databases; refer to CAS 1823893-30-6
Structure Description Pyrimidine ring substituted with Cl at positions 2 and 5, and a cyclopropoxy group at position 4.[1][2][3][4][5]

Synthesis & Production Protocol

Retrosynthetic Analysis

The most efficient route to 2,5-dichloro-4-cyclopropoxypyrimidine involves a regioselective nucleophilic aromatic substitution (


) of 2,4,5-trichloropyrimidine  with cyclopropanol .[1]
  • Starting Material : 2,4,5-Trichloropyrimidine (CAS 5750-76-5).[1][3]

  • Reagent : Cyclopropanol (CAS 16545-68-9).[1]

  • Base : Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent : Anhydrous THF or DMF.[1]

Reaction Mechanism & Regioselectivity

The pyrimidine ring is electron-deficient, facilitating


. The C4 position is the most electrophilic site due to the para-like relationship with N1 and the electron-withdrawing effect of the adjacent C5-Cl.[1] The C2 position is less reactive due to steric shielding and electronic distribution, while C5 is unreactive toward 

under mild conditions.

ReactionPathway SM 2,4,5-Trichloropyrimidine Intermediate Meisenheimer Complex (Transient) SM->Intermediate Nucleophilic Attack at C4 Reagent Cyclopropanol + Base (NaH) Reagent->Intermediate Product 2,5-Dichloro-4-cyclopropoxypyrimidine (Major Isomer) Intermediate->Product Elimination of Cl- Byproduct 2,4-Dichloro-5-cyclopropoxypyrimidine (Trace/Not Observed) Intermediate->Byproduct Attack at C2 (Minor)

Caption: Regioselective


 pathway favoring C4 substitution due to electronic activation.
Experimental Protocol (Standardized)

Objective : Synthesis of 2,5-dichloro-4-cyclopropoxypyrimidine on a 10 mmol scale.

Materials :

  • 2,4,5-Trichloropyrimidine (1.83 g, 10 mmol)

  • Cyclopropanol (0.64 g, 11 mmol)

  • Sodium Hydride (60% in oil, 0.48 g, 12 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

Procedure :

  • Preparation of Alkoxide : In a flame-dried round-bottom flask under nitrogen, suspend NaH (12 mmol) in anhydrous THF (10 mL) at 0°C.

  • Addition : Dropwise add cyclopropanol (11 mmol) dissolved in THF (5 mL). Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • Coupling : Dissolve 2,4,5-trichloropyrimidine (10 mmol) in THF (5 mL) and add it dropwise to the alkoxide solution at 0°C.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target Mass: 205.0 [M+H]+).

  • Quench & Workup : Quench carefully with saturated aqueous

    
     (10 mL). Extract with Ethyl Acetate (3 x 20 mL).
    
  • Purification : Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Expected Yield : 75–85% as a white to off-white solid.[1]

Applications in Drug Discovery[6]

This compound serves as a pivotal intermediate for synthesizing kinase inhibitors, specifically those targeting Cyclin-Dependent Kinases (CDKs) . The C2-chlorine atom remains reactive, allowing for a second


 or Buchwald-Hartwig coupling with amines to generate complex scaffolds.[1]
Functionalization Workflow

The stepwise displacement of chlorines allows for the construction of "privileged structures" in medicinal chemistry.

ApplicationWorkflow Core 2,5-Dichloro-4-cyclopropoxypyrimidine Step1 Step 1: C2-Substitution (Amination/Coupling) Core->Step1 R-NH2 / Pd cat. Step2 Step 2: C5-Coupling (Suzuki/Stille) Step1->Step2 Ar-B(OH)2 / Pd cat. Final CDK Inhibitor / P2Y12 Antagonist (Bioactive Scaffold) Step2->Final Deprotection/Refinement

Caption: Sequential functionalization strategy utilizing the differential reactivity of C2 and C5 positions.

Safety & Handling (SDS Summary)

As a halogenated pyrimidine, this compound should be treated with high caution.

  • Hazards :

    • H315 : Causes skin irritation.[1]

    • H319 : Causes serious eye irritation.[1]

    • H335 : May cause respiratory irritation.

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1]

  • PPE : Wear nitrile gloves, safety goggles, and use a fume hood.

  • Spill Response : Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • Chemical Identity & CAS : National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,5-Dichloro-4-cyclopropoxypyrimidine (CAS 1823893-30-6). Retrieved from and .

  • Synthesis Precursors : Sigma-Aldrich.[1] Product Specification: 2,4,5-Trichloropyrimidine. Retrieved from .[1]

  • Application in Kinase Inhibitors : Patent WO2020006497A1. Inhibitors of Cyclin-Dependent Kinases. World Intellectual Property Organization.[1] Retrieved from .

  • Regioselectivity of Chloropyrimidines: Tjosaas, F., & Fiksdahl, A. (2006). Nucleophilic aromatic substitution of 2,4,5-trichloropyrimidine. Tetrahedron. (General mechanistic reference for pyrimidine ).

Sources

Exploratory

A Senior Application Scientist's Guide to the Safe Handling of 2,5-Dichloro-4-cyclopropoxypyrimidine

Disclaimer: This document is an in-depth technical guide designed for researchers, scientists, and drug development professionals. It has been synthesized from data on structurally analogous compounds due to the absence...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is an in-depth technical guide designed for researchers, scientists, and drug development professionals. It has been synthesized from data on structurally analogous compounds due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for 2,5-Dichloro-4-cyclopropoxypyrimidine. The information herein is provided for instructional and research purposes and is not a substitute for a manufacturer-issued SDS. Always consult the official SDS from your supplier before handling this chemical.

Section 1: Understanding the Compound-Specific Risks

2,5-Dichloro-4-cyclopropoxypyrimidine is a halogenated heterocyclic compound.[1] The presence of the dichloropyrimidine core is the primary driver of its reactivity and toxicological profile. The chlorine atoms are electron-withdrawing and act as leaving groups in nucleophilic substitution reactions, making the compound a versatile synthetic intermediate.[2] However, this reactivity also presents significant health and safety hazards. The cyclopropoxy group, while less reactive, contributes to the overall lipophilicity of the molecule, which can influence its absorption and distribution in biological systems.

Based on extensive data from analogous dichloropyrimidines, we can infer that 2,5-Dichloro-4-cyclopropoxypyrimidine is likely to be a potent irritant and corrosive agent, capable of causing severe skin burns and eye damage.[3][4] Acute toxicity via oral, dermal, and inhalation routes is a significant concern.[4][5][6] Therefore, all handling procedures must be predicated on the assumption that this compound is hazardous and requires stringent containment measures.

Section 2: Physical & Chemical Properties Profile

A precise, experimentally determined set of physical and chemical properties for 2,5-Dichloro-4-cyclopropoxypyrimidine is not widely published. However, by comparing it to similar dichloropyrimidines, we can establish an expected profile. This data is crucial for designing appropriate experimental setups, storage solutions, and emergency responses.

PropertyInferred Value / DescriptionRationale & Scientific Insight
Appearance White to off-white crystalline solid.This is a typical appearance for many pyrimidine derivatives and other similar heterocyclic compounds.[2]
Molecular Formula C₇H₆Cl₂N₂ODerived from the chemical structure.
Molecular Weight 205.04 g/mol Calculated from the molecular formula.
Melting Point Expected to be a solid with a relatively low melting point (e.g., 35-70 °C).2,4-Dichloropyrimidine has a melting point of 36–38 °C.[2] The addition of the cyclopropoxy group will increase the molecular weight and may slightly alter the crystal lattice energy, affecting the melting point.
Solubility Likely soluble in common organic solvents (e.g., DMF, DMSO, Ethanol, Chloroform) and slightly soluble in water.[2]The heterocyclic and chlorinated nature suggests solubility in polar aprotic solvents, while the organic substituents provide some non-polar character.
Stability Stable under recommended storage conditions. Likely sensitive to moisture, strong acids, strong bases, and strong oxidizing agents.[7][8]The pyrimidine ring is susceptible to degradation in the presence of strong acids or bases. The chlorine atoms can be displaced by nucleophiles, including water, especially under non-neutral pH or elevated temperatures.
Reactivity The chlorine atoms at positions 2 and 5 are reactive towards nucleophilic substitution.[2]This is the key chemical property exploited in its use as a synthetic intermediate. It also underlies its hazardous nature, as it can react with biological nucleophiles (e.g., amines, thiols in proteins and DNA).

Section 3: The Core of Safe Handling: Exposure Control & Personal Protection

The primary directive for handling 2,5-Dichloro-4-cyclopropoxypyrimidine is the prevention of all direct contact. This is achieved through a multi-layered approach involving engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

All manipulations of solid or dissolved 2,5-Dichloro-4-cyclopropoxypyrimidine must be conducted within a certified chemical fume hood.[9] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure.[8][10] Ensure that the fume hood has a verified face velocity appropriate for handling potent compounds.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on the potential for direct contact. The following ensemble is mandatory:

  • Gloves: Wear nitrile gloves as a minimum. For extended operations or when handling larger quantities, double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[11]

  • Eye Protection: Chemical safety goggles are required at all times.[10] A face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure the material is appropriate for the solvents being used.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be necessary for emergency situations or if there is a failure of engineering controls.

The following diagram illustrates the logical workflow for ensuring adequate personal protection.

Caption: Personal Protective Equipment (PPE) decision workflow.

Section 4: Protocols for Storage, Spills, and Disposal

Storage & Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.[9]

  • Temperature: For long-term storage, it is recommended to store at -20°C.[9] For short-term storage, refrigeration at 4°C is acceptable.

  • Atmosphere: Store in a tightly sealed container to prevent moisture ingress.[9][12]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[7][8][12] The storage area should be clearly marked with appropriate hazard warnings.

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[8] These materials can catalyze decomposition or lead to vigorous, exothermic reactions.

Emergency Protocol: Accidental Release or Spill

In the event of a spill, a calm and methodical response is essential. The following protocol should be followed:

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess & Ventilate: Ensure the area is well-ventilated (fume hood is running). Do not re-enter without appropriate PPE.

  • Containment: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to avoid raising dust. Do not use combustible materials like paper towels for the initial containment.

  • Neutralization (if applicable): While not always recommended without specific knowledge, a neutralizing agent for acidic or basic decomposition products may be considered by trained personnel.

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container.[8]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

The spill response workflow is visualized below.

Spill_Response Spill Spill Occurs Evacuate 1. Evacuate & Alert Personnel Spill->Evacuate PPE 2. Don Full PPE Evacuate->PPE Contain 3. Cover with Inert Absorbent (e.g., Vermiculite) PPE->Contain Collect 4. Sweep into Labeled Hazardous Waste Container Contain->Collect Decontaminate 5. Clean Area with Solvent, then Soap & Water Collect->Decontaminate Dispose 6. Dispose of All Materials as Hazardous Waste Decontaminate->Dispose Report 7. Report to EHS Dispose->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Disposal

All waste containing 2,5-Dichloro-4-cyclopropoxypyrimidine, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[7][8] Follow all local, state, and federal regulations. Do not dispose of this material down the drain.

Section 5: First Aid & Toxicological Insights

Immediate and appropriate first aid is critical in the event of an exposure.[2]

Exposure RouteFirst Aid ProtocolToxicological Rationale
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]Dichloropyrimidines are known to cause severe eye irritation and burns, potentially leading to serious damage.[3][6][7] Rapid dilution is key to minimizing tissue damage.
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][10]The compound is expected to be corrosive and toxic upon skin contact.[5] Prompt removal from the skin surface is essential to prevent deep tissue burns and systemic absorption.
Inhalation Remove the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]Inhalation can cause severe irritation to the respiratory tract.[8][10] Systemic toxicity following inhalation is also a significant risk.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]The compound is likely harmful if swallowed.[4][5][7] Inducing vomiting can cause aspiration of the corrosive material into the lungs, leading to further damage.

References

  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem. [URL: https://www.benchchem.com/product/b5879]
  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. [URL: https://www.srinichem.com/2-4-dichloropyrimidine-cas-3934-20-1]
  • SAFETY DATA SHEET for a Dichlorophenol derivative. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/105953]
  • 4,6-Dichloropyrimidine - Safety Data Sheet. [URL: https://www.cymitquimica.com/pdf/104850_msds_en.pdf]
  • SAFETY DATA SHEET for 2,4-Dichloro-5-fluoropyrimidine. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC114510050]
  • 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4_6-Dichloropyrimidine]
  • 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0210452_EN.htm]
  • SAFETY DATA SHEET for a Dichloropyrimidine derivative. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/45436]
  • SAFETY DATA SHEET for 2,5-Dichloropyrimidine. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC434960010]
  • SAFETY DATA SHEET for 2,4-Dichloropyrimidine. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC114500250]
  • Safety Data Sheet. CymitQuimica. [URL: https://www.cymitquimica.com/pdf/F431244_msds_en.pdf]
  • Safety Data Sheet Product No. 18025 JB-4 Catalyst. Ted Pella, Inc. [URL: https://www.tedpella.com/msds_html/18025%20msds.htm]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/32425]
  • Guidance on Storage and Handling of Chlorinated Solvents. [URL: https://www.eurochlor.
  • Guidance on Storage and Handling of Chlorinated Solvents. [URL: https://chlorinated-solvents.
  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. [URL: https://www.researchgate.net/publication/222378931_Green_halogenation_of_aromatic_heterocycles_using_ammonium_halide_and_hydrogen_peroxide_in_acetic_acid_solvent]
  • Guidance on chemical storage and handling. Swim England. [URL: https://www.swimming.org/swimengland/guidance-chemical-storage-handling/]
  • Safe and efficient handling of chlorinated solvents. IPI Global. [URL: https://www.ipi-global.com/wp-content/uploads/2016/06/IPI-Handling-Liquids-Safely.pdf]
  • An Efficient and Greener Alternative for the Extraction of Polycyclic Aromatic Compounds from Sediments. MDPI. [URL: https://www.mdpi.com/2673-4591/4/2/23]
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Foundational

Technical Sourcing & Quality Assurance Guide: 2,5-Dichloro-4-cyclopropoxypyrimidine

CAS Number: 1823893-30-6 Molecular Formula: C₇H₆Cl₂N₂O Molecular Weight: 205.04 g/mol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, GPCR Modulators) Executive Summary 2,5-Dichloro-4-cyclopropoxypyr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1823893-30-6 Molecular Formula: C₇H₆Cl₂N₂O Molecular Weight: 205.04 g/mol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, GPCR Modulators)

Executive Summary

2,5-Dichloro-4-cyclopropoxypyrimidine is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical ingredients (APIs). The cyclopropyl ether moiety is a critical pharmacophore, often employed to enhance metabolic stability and lipophilicity compared to standard methoxy or ethoxy analogs.

This guide provides a technical analysis for researchers and procurement professionals, focusing on the critical quality attributes (CQAs) that dictate supplier selection, pricing dynamics, and experimental validation.

Technical Specifications & Critical Quality Attributes (CQAs)

When sourcing this intermediate, the primary challenge is regioisomeric purity . The synthesis typically involves nucleophilic aromatic substitution (SnAr) on a trichloropyrimidine scaffold. The competition between the C4 and C2 positions necessitates rigorous QC.

Key Specification Table
AttributeSpecification (High Grade)Specification (Standard Grade)Why It Matters
Appearance White to Off-white SolidPale Yellow SolidColor indicates oxidation or polymerization impurities.
Purity (HPLC) ≥ 98.0%≥ 95.0%Critical for downstream coupling (e.g., Suzuki-Miyaura).
Regioisomer Content ≤ 0.5% (2-cyclopropoxy isomer)≤ 2.0%Isomers are difficult to separate in late-stage synthesis.
Water Content (KF) ≤ 0.5%≤ 1.0%Hydrolysis risk; affects stoichiometry in moisture-sensitive reactions.
Residual Solvents < 5000 ppm (Total)N/ACyclopropanol residues can interfere with organometallic catalysts.
Structural Analysis & Impurity Profile

The core structure features a pyrimidine ring chlorinated at positions 2 and 5, with a cyclopropoxy group at position 4.

  • Primary Impurity A (Regioisomer): 2-cyclopropoxy-4,5-dichloropyrimidine.

  • Primary Impurity B (Over-reaction): 2,4-dicyclopropoxy-5-chloropyrimidine.

  • Primary Impurity C (Hydrolysis): 2,5-dichloro-4-hydroxypyrimidine (uracil derivative).

Synthesis & Manufacturing Context

Understanding the synthesis route allows researchers to anticipate impurities and negotiate specifications.

Validated Synthesis Route

The industrial route typically employs 2,4,5-trichloropyrimidine as the starting material. The reaction with cyclopropanol is catalyzed by a base (e.g., NaH or KOtBu) in an aprotic solvent (THF or DMF).

Key Process Parameter (KPP): Temperature control (-10°C to 0°C) is vital.

  • Low Temp: Favors the kinetic product (C4-substitution) due to the higher electrophilicity of the C4 position adjacent to the N3 nitrogen.

  • High Temp: Increases the risk of thermodynamic equilibration or bis-substitution at C2.

Reaction Pathway Diagram

Synthesispathway SM 2,4,5-Trichloropyrimidine (Starting Material) Product 2,5-Dichloro-4-cyclopropoxypyrimidine (Target: >95%) SM->Product Major Path (C4 Attack) Impurity1 2-Cyclopropoxy Isomer (Regioisomer Impurity) SM->Impurity1 Minor Path (C2 Attack) Reagent Cyclopropanol + Base (NaH/THF, -10°C) Impurity2 2,4-Dicyclopropoxy (Bis-substituted) Product->Impurity2 Over-reaction

Figure 1: Reaction pathway showing the kinetic favorability of C4 substitution vs. potential side reactions.

Supply Chain & Pricing Analysis

The market for 2,5-Dichloro-4-cyclopropoxypyrimidine is niche. It is not a commodity chemical; it is a "Building Block" typically made on demand or held in small inventory by specialized CROs.

Supplier Tiers
  • Tier 1 (Catalog Suppliers): Companies like BLD Pharm , ChemScene , and Enamine .

    • Pros: High reliability, COA provided, fast shipping (1-2 weeks).

    • Cons: Higher unit price.

  • Tier 2 (Custom Synthesis CROs): Specialized labs in China (e.g., Shanghai/Jiangsu region) or India (Hyderabad).

    • Pros: Lower cost for bulk (>100g), customizable specifications.

    • Cons: Longer lead time (4-8 weeks), requires rigorous vendor qualification.

Estimated Price Guide (2025/2026 Market Rates)

Pricing is heavily influenced by the cost of Cyclopropanol , which is significantly more expensive than standard alcohols.

QuantityPrice Range (USD)Lead TimeTarget Supplier Type
1 g $150 - $350In StockTier 1 (Catalog)
10 g $800 - $1,5002-3 WeeksTier 1 / Tier 2
100 g $4,000 - $7,0004-6 WeeksTier 2 (Custom)
1 kg Custom Quote8+ WeeksManufacturing Partner

Note: Prices are estimates based on similar fluorinated/cyclopropyl pyrimidine building blocks. Always request a current quote.

Quality Assurance & Experimental Validation

To ensure the integrity of your research, you must validate the material upon receipt. Do not rely solely on the supplier's COA.

Identity Verification Protocol (Self-Validating)

1. 1H-NMR Analysis (Solvent: CDCl3)

  • Diagnostic Signal: Look for the cyclopropyl protons.

    • Multiplet at δ 0.6 - 0.9 ppm: Cyclopropyl methylene protons (4H).

    • Multiplet at δ 4.2 - 4.5 ppm: Cyclopropyl methine proton (1H, adjacent to Oxygen).

  • Aromatic Signal: A singlet around δ 8.3 ppm (Pyrimidine H-6).

    • Validation Check: If you see two aromatic singlets with different shifts, you likely have a mixture of regioisomers (C4 vs C2 substitution).

2. HPLC Method for Purity

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Pass Criteria: Main peak >98%. No single impurity >0.5%.

QC Decision Workflow

QCDecisionTree Start Receive Material (CAS 1823893-30-6) NMR 1H-NMR Analysis Start->NMR Check1 Cyclopropyl Signals Present? Singlet at ~8.3ppm? NMR->Check1 HPLC HPLC Purity Check Check1->HPLC Yes Reject QUARANTINE / RETURN Check1->Reject No (Wrong Structure) Check2 Purity > 98%? Regioisomer < 0.5%? HPLC->Check2 Approve RELEASE for Synthesis Check2->Approve Yes Check2->Reject No (Impure)

Figure 2: Standard Operating Procedure (SOP) for incoming material verification.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The cyclopropyl ether can be acid-sensitive; avoid exposure to acidic fumes in storage.

  • Handling: Use standard PPE. Handle in a fume hood.

References

  • PubChem Compound Summary. 2,5-Dichloro-4-cyclopropoxypyrimidine. National Center for Biotechnology Information. Link

  • BLD Pharm Product Catalog. Product BD440320: 2,5-Dichloro-4-cyclopropoxypyrimidine. Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyrimidine-Based Kinase Inhibitors. (General reference for pyrimidine scaffold chemistry). Link

  • Organic Process Research & Development. Regioselective Nucleophilic Substitution of 2,4,5-Trichloropyrimidine. (Technical basis for synthesis route). Link

Exploratory

An In-Depth Technical Guide to the Lipophilicity and LogP of Cyclopropoxy Pyrimidine Derivatives

Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery

In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, lipophilicity—literally "fat-loving"—stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[][2][3] It is the molecular characteristic that governs how a compound distributes between an aqueous environment and a lipid-rich, non-polar environment, such as a cell membrane. This property profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its biological target.[4][5]

The most widely accepted measure of lipophilicity is the partition coefficient (P), typically expressed in its logarithmic form, LogP.[4] This value represents the ratio of a compound's concentration in a non-polar solvent (classically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For ionizable molecules, the distribution coefficient, LogD, which is pH-dependent, provides a more physiologically relevant measure.[6] A delicate balance is required; sufficient lipophilicity is necessary for a drug to traverse biological membranes and reach its target, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][7][8] The well-established "Lipinski's Rule of Five" suggests that for a compound to have drug-like properties, its LogP should generally not exceed 5.[]

This guide focuses on a particularly relevant class of molecules in contemporary medicinal chemistry: cyclopropoxy pyrimidine derivatives . The pyrimidine scaffold is a "privileged" structure, forming the core of numerous therapeutic agents, particularly as highly potent and selective protein kinase inhibitors in oncology.[9][10] The incorporation of a cyclopropyl group is a strategic design element used to enhance metabolic stability, increase potency, and provide conformational constraint.[11][12] When combined as a cyclopropoxy moiety, this fragment offers a unique tool for medicinal chemists to fine-tune the physicochemical properties of the parent molecule.

This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive exploration of the lipophilicity and LogP of cyclopropoxy pyrimidine derivatives, covering the theoretical underpinnings, robust experimental and computational determination methodologies, and strategic approaches for lipophilicity modulation during the lead optimization process.

The Cyclopropoxy Pyrimidine Scaffold: A Structural and Physicochemical Analysis

The overall lipophilicity of a cyclopropoxy pyrimidine derivative is a composite of the contributions from its core components: the pyrimidine ring, the cyclopropyl group, and the linking ether.

  • Pyrimidine Core: As a heteroaromatic ring containing two nitrogen atoms, the pyrimidine nucleus is relatively polar and capable of hydrogen bonding, which contributes to aqueous solubility. However, its overall contribution to lipophilicity can be significantly altered by the nature and position of its substituents.[13]

  • Cyclopropyl Group: This three-membered ring is a fascinating and widely used motif in drug design.[12] Due to significant ring strain, the carbon-carbon bonds have enhanced π-character, and the C-H bonds are shorter and stronger than in typical alkanes.[12] This high C-H bond dissociation energy often makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes, a key advantage for improving a drug's half-life.[11] From a lipophilicity perspective, converting an acyclic alkyl group to its corresponding cyclopropane equivalent typically leads to a decrease in LogP, offering a strategy to add molecular volume with a reduced lipophilicity penalty.[14]

  • Ether Linkage: The oxygen atom of the propoxy ether linkage can act as a hydrogen bond acceptor, contributing a degree of polarity to the molecule. Its conformational flexibility also influences how the cyclopropyl group is presented to the surrounding solvent or a protein binding pocket.

The interplay of these structural features makes the cyclopropoxy pyrimidine scaffold a versatile platform for developing targeted therapeutics. Understanding how to measure and modulate the lipophilicity of these derivatives is therefore essential for successful drug design.

Methodologies for the Determination of LogP

The accurate determination of LogP is a cornerstone of preclinical drug development. Both experimental and computational methods are employed, each with its own set of advantages and limitations. The choice of method often depends on the stage of the project, the required throughput, and the available resources.

LogP_Determination_Workflow cluster_experimental Experimental Methods cluster_computational Computational (in silico) Methods ShakeFlask Shake-Flask Method (Gold Standard) RPHPLC RP-HPLC Method (High Throughput) LogP_Value Determined LogP / LogD Value ShakeFlask->LogP_Value RPHPLC->LogP_Value FragmentBased Fragment-Based (e.g., cLogP) AtomBased Atom-Based (e.g., ALOGPS) FragmentBased->LogP_Value ML_QSAR Machine Learning/QSAR AtomBased->LogP_Value ML_QSAR->LogP_Value NewCompound New Cyclopropoxy Pyrimidine Derivative Decision Select Method NewCompound->Decision Decision->ShakeFlask High Accuracy Needed Low Throughput Decision->RPHPLC Screening Phase High Throughput Decision->FragmentBased Initial Estimate Virtual Screening Decision->ML_QSAR Refined Prediction (If Model Exists) Analysis SAR & ADMET Analysis LogP_Value->Analysis

Caption: Workflow for LogP Determination.

Experimental Methodologies

Experimental methods provide the most reliable LogP values as they directly measure the partitioning of the compound in a physical system.

1. The Shake-Flask Method (OECD Guideline 107)

Considered the "gold standard" for LogP determination, this method directly measures the partitioning of a solute between n-octanol and water.[6][15]

Self-Validating Protocol: Shake-Flask LogP Determination

  • Phase Preparation: Prepare mutually saturated solvents by vigorously mixing high-purity n-octanol and water (or a 0.01 M phosphate buffer for LogD at pH 7.4) for 24 hours. Allow the phases to separate completely.[16]

  • Solute Preparation: Accurately weigh the cyclopropoxy pyrimidine derivative and prepare a stock solution in the phase in which it is more soluble. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the n-octanol and aqueous phases. Add a small, known amount of the stock solution.

  • Equilibration: Agitate the vessel at a constant temperature (typically 25°C) until equilibrium is reached. This can take several hours. Centrifugation is often required to ensure complete separation of the two phases, breaking any emulsions that may have formed.[15]

  • Quantification: Carefully separate the two phases. Accurately determine the concentration of the solute in each phase using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]

  • Calculation: Calculate the LogP using the formula: LogP = log10 ([Compound]octanol / [Compound]water)

  • Validation: The protocol is self-validating by ensuring mass balance. The total amount of compound recovered from both phases should be consistent with the initial amount added. The experiment should be performed in triplicate to ensure reproducibility.

  • Advantages: High accuracy and reliability.[15]

  • Disadvantages: Time-consuming, requires a significant amount of pure compound, and can be problematic for compounds that form emulsions or have very high or very low LogP values.[15]

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a faster, more high-throughput alternative to the shake-flask method.[6] It determines LogP by correlating a compound's retention time on a non-polar stationary phase with the known LogP values of a set of standard compounds.[2]

Self-Validating Protocol: RP-HPLC LogP Determination

  • System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a series of standard compounds with accurately known LogP values that span the expected range of the test compound. Inject each standard and record its retention time (tR).

  • Retention Factor (k) Calculation: For each standard, calculate the retention factor k using the formula: k = (tR - t0) / t0 where t0 is the column dead time (void volume), determined by injecting a non-retained compound like uracil.

  • Calibration Curve: Plot the log k values of the standards against their known LogP values. A linear regression of this plot provides the calibration equation: LogP = a * log k + b. A high correlation coefficient (R² > 0.95) validates the calibration.

  • Sample Analysis: Dissolve the cyclopropoxy pyrimidine derivative in the mobile phase, inject it into the HPLC system under the identical conditions used for the standards, and determine its retention time (tR).

  • LogP Calculation: Calculate the log k for the test compound and use the calibration equation to determine its LogP value.

  • Validation: The method is validated by the linearity of the calibration curve and by periodically running a quality control standard with a known LogP to ensure the system remains calibrated.

  • Advantages: Rapid, requires only a small amount of material, tolerant of impurities, and suitable for high-throughput screening.[2][6]

  • Disadvantages: It is an indirect measurement and its accuracy depends heavily on the quality of the calibration and the structural similarity between the test compounds and the standards.

Computational (in silico) Methodologies

Computational methods predict LogP based on a molecule's structure, offering a cost-effective and extremely rapid way to assess lipophilicity, especially for virtual compounds that have not yet been synthesized.[6][17]

  • Fragment-Based and Atom-Based Methods: These are the most common approaches. Programs like ALOGPS and cLogP deconstruct a molecule into its constituent atoms or functional groups and sum their individual lipophilicity contributions to estimate the LogP of the entire molecule.[18][19] These methods are fast and generally effective for common chemical scaffolds but can be less accurate for novel or complex structures where intramolecular interactions are not well-parameterized.[19]

  • Property-Based and Quantum Chemical Methods: These more advanced methods calculate LogP from fundamental physical properties, such as solvation free energies in water and octanol.[18][20] While computationally intensive, they can offer higher accuracy, particularly for molecules with unusual electronic or conformational properties.

  • Machine Learning and QSAR Models: With the growth of large chemical databases, machine learning models can be trained to recognize complex relationships between molecular descriptors and experimental LogP values.[17][21][22] When trained on a relevant dataset, these quantitative structure-activity relationship (QSAR) models can provide highly accurate predictions for compounds within their applicability domain.[23][24]

Lipophilicity Modulation in Cyclopropoxy Pyrimidine Derivatives

During lead optimization, medicinal chemists frequently need to fine-tune a molecule's LogP to achieve an optimal balance of potency, selectivity, and ADME properties. Lowering lipophilicity is a common strategy to improve solubility and reduce metabolic clearance and toxicity.[7]

Lipophilicity_ADME_Relationship cluster_properties Pharmacokinetic Properties (ADME) cluster_arrows Lipophilicity Lipophilicity (LogP) Absorption Absorption (Permeability) Lipophilicity->Absorption  Increases   Distribution Distribution (Tissue Penetration, PPB) Lipophilicity->Distribution  Increases   Metabolism Metabolism (CYP Clearance) Lipophilicity->Metabolism  Increases   Solubility Aqueous Solubility Lipophilicity->Solubility  Decreases   L1 L2 L3 L4 L5 L6 L7 L8

Sources

Foundational

An In-Depth Technical Guide to 2,5-Dichloro-4-cyclopropoxypyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Novel Scaffold In the landscape of medicinal chemistry, the pyrimidine core is a cornerstone, forming the structural basis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Scaffold

In the landscape of medicinal chemistry, the pyrimidine core is a cornerstone, forming the structural basis for a multitude of therapeutic agents. Its versatility is further enhanced by strategic functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide delves into the synthesis, characterization, and potential applications of a novel pyrimidine derivative, 2,5-dichloro-4-cyclopropoxypyrimidine. While a dedicated PubChem CID for this specific molecule is not yet established, its structural components—a dichlorinated pyrimidine ring and a cyclopropoxy moiety—suggest significant potential in drug discovery. The incorporation of a cyclopropyl group is a well-established strategy to enhance metabolic stability, modulate potency, and improve the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of drug candidates. This guide provides a comprehensive technical overview for researchers seeking to explore the chemical space and therapeutic utility of this promising scaffold.

Physicochemical Properties and Characterization

Based on the analysis of its constituent parts, 2,5-dichloro-4-cyclopropoxypyrimidine is predicted to be a solid at room temperature with limited aqueous solubility. A summary of the known properties of the key starting material, 2,5-dichloropyrimidine, and predicted properties for the target compound are presented below.

Table 1: Physicochemical Properties

Property2,5-Dichloropyrimidine (Starting Material)2,5-Dichloro-4-cyclopropoxypyrimidine (Predicted)
PubChem CID 590641[1]Not available
CAS Number 22536-67-0[1][2][3][4]Not available
Molecular Formula C₄H₂Cl₂N₂[1][3]C₇H₆Cl₂N₂O
Molecular Weight 148.98 g/mol [1][3]~205.04 g/mol
Appearance White to light yellow powder/crystal[2]Off-white to pale yellow solid
Melting Point 48-55 °C[3][4]70-90 °C
Boiling Point 190 °C[4]>200 °C
Solubility Slightly soluble in water[4]Poorly soluble in water, soluble in organic solvents
Spectroscopic Characterization (Predicted)

The structural elucidation of 2,5-dichloro-4-cyclopropoxypyrimidine would rely on a combination of spectroscopic techniques. The predicted spectral data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine proton (H-6) in the aromatic region (δ 8.0-8.5 ppm). The cyclopropyl group will exhibit characteristic multiplets in the upfield region (δ 0.8-1.5 ppm for the CH₂ groups and δ 3.8-4.5 ppm for the CH proton).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyrimidine ring carbons and the cyclopropyl carbons. The carbon attached to the oxygen (C-4) is expected to be in the range of δ 160-170 ppm.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms.

  • IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for C-O-C stretching of the ether linkage (around 1200-1000 cm⁻¹) and C=N/C=C stretching of the pyrimidine ring (around 1600-1400 cm⁻¹).

Synthesis of 2,5-Dichloro-4-cyclopropoxypyrimidine

The most logical and efficient synthetic route to 2,5-dichloro-4-cyclopropoxypyrimidine is through a nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes it susceptible to nucleophilic attack. The general reactivity of dichloropyrimidines dictates that the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position.

The proposed synthesis involves the reaction of 2,5-dichloropyrimidine with a cyclopropoxide nucleophile, generated in situ from cyclopropanol and a suitable base. This reaction is analogous to the well-established Williamson ether synthesis.

Synthesis_of_2,5-Dichloro-4-cyclopropoxypyrimidine start_material 2,5-Dichloropyrimidine product 2,5-Dichloro-4-cyclopropoxypyrimidine start_material->product SₙAr Reaction reagent1 Cyclopropanol intermediate Sodium Cyclopropoxide (in situ) reagent1->intermediate + Base base Base (e.g., NaH) solvent Solvent (e.g., THF) intermediate->product SₙAr Reaction caption Proposed Synthesis Workflow

Proposed Synthesis Workflow
Detailed Experimental Protocol

This protocol is a proposed method based on established chemical principles for SₙAr reactions on dichloropyrimidines.

Materials:

  • 2,5-Dichloropyrimidine (1.0 eq)

  • Cyclopropanol (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. Carefully add sodium hydride and cool the suspension to 0 °C in an ice bath.

  • Slowly add cyclopropanol to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure the complete formation of sodium cyclopropoxide.

  • Nucleophilic Aromatic Substitution: In a separate flask, dissolve 2,5-dichloropyrimidine in anhydrous THF.

  • Slowly add the prepared sodium cyclopropoxide solution to the 2,5-dichloropyrimidine solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2,5-dichloro-4-cyclopropoxypyrimidine.

Key Chemical Reactions and Mechanistic Insights

The core of the proposed synthesis is the SₙAr reaction. The mechanism involves the attack of the cyclopropoxide nucleophile on the electron-deficient C4 position of the pyrimidine ring, forming a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. Subsequent elimination of the chloride leaving group restores the aromaticity of the ring and yields the final product.

The regioselectivity of this reaction is a key consideration. The C4 position is generally more reactive than the C2 position in nucleophilic substitutions on dichloropyrimidines. This preference can be attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4.

Applications in Medicinal Chemistry and Drug Development

The 2,5-dichloro-4-cyclopropoxypyrimidine scaffold is a promising starting point for the development of novel therapeutic agents. The presence of two distinct chlorine atoms allows for selective and sequential functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic substitutions.

Functionalization_of_2_5_Dichloro_4_cyclopropoxypyrimidine start 2,5-Dichloro-4- cyclopropoxypyrimidine suzuki Suzuki Coupling (at C2 or C5) start->suzuki R-B(OH)₂, Pd catalyst buchwald Buchwald-Hartwig Amination (at C2 or C5) start->buchwald R₂NH, Pd catalyst snar Further SₙAr (at C2) start->snar Nucleophile product1 Diverse Aryl/Heteroaryl Derivatives suzuki->product1 product2 Novel Amino- pyrimidines buchwald->product2 product3 Further Substituted Pyrimidines snar->product3

Potential Derivatization Pathways

The cyclopropoxy group can impart several favorable properties to a drug molecule, including:

  • Metabolic Stability: The cyclopropyl ring is generally resistant to oxidative metabolism, which can lead to an improved pharmacokinetic profile.

  • Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target.

  • Lipophilicity and Solubility: The cyclopropoxy group can modulate the lipophilicity of the molecule, influencing its solubility, permeability, and ultimately, its bioavailability.

Given these advantages, 2,5-dichloro-4-cyclopropoxypyrimidine could serve as a valuable building block for the synthesis of inhibitors for a wide range of biological targets, such as kinases, proteases, and other enzymes implicated in various diseases.

Safety and Handling

2,5-Dichloropyrimidine, the starting material, is classified as harmful if swallowed and causes serious eye damage. It is also very toxic to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its derivatives. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

2,5-Dichloro-4-cyclopropoxypyrimidine represents a novel and promising scaffold for the development of new chemical entities in drug discovery. This technical guide has outlined a plausible and efficient synthetic route, predicted its key physicochemical and spectroscopic properties, and highlighted its potential for further derivatization and application in medicinal chemistry. As researchers continue to explore novel chemical space, the strategic combination of a dichlorinated pyrimidine core with a cyclopropoxy moiety offers a compelling avenue for the design and synthesis of next-generation therapeutic agents.

References

  • PubChem. (n.d.). 2,5-Dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Cyclopropoxypyrimidine Intermediates: Synthetic Evolution and Patent Landscape

The following is an in-depth technical guide on the history, synthesis, and patent landscape of cyclopropoxypyrimidine intermediates. Executive Summary The cyclopropoxypyrimidine motif—a pyrimidine ring substituted with...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the history, synthesis, and patent landscape of cyclopropoxypyrimidine intermediates.

Executive Summary

The cyclopropoxypyrimidine motif—a pyrimidine ring substituted with a cyclopropoxy (-O-cyclopropyl) group—represents a specialized chemical space in modern medicinal chemistry and agrochemical development. Unlike the ubiquitous methoxy or ethoxy bioisosteres, the cyclopropoxy group offers unique physicochemical properties: increased lipophilicity, distinct steric bulk, and altered metabolic stability due to the strained cyclopropane ring.

This guide analyzes the transition of cyclopropoxypyrimidines from niche academic curiosities to critical intermediates in the synthesis of next-generation kinase inhibitors (CDK, FGFR, Syk) and G-protein coupled receptor (GPCR) antagonists. We examine the synthetic challenges of introducing the strained cyclopropoxy ether linkage and map the patent landscape defining its freedom-to-operate (FTO) status.

The Chemical Rationale: Why Cyclopropoxy?

In drug design, the "Magic Methyl" effect is well-known, but the "Cyclopropyl Effect" provides a more dramatic modulation of pharmacological properties. The cyclopropoxypyrimidine intermediate serves as a scaffold for three primary reasons:

  • Conformational Restriction: The cyclopropyl group is rigid. When attached via an oxygen atom to a pyrimidine ring, it restricts the rotation of the ether bond more than a standard isopropyl or ethyl group, potentially locking the molecule into a bioactive conformation.

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger (approx. 106 kcal/mol) than typical aliphatic C-H bonds. This can retard oxidative metabolism (e.g., O-dealkylation by Cytochrome P450s) compared to a standard ethoxy group.

  • Lipophilicity Modulation: The cyclopropyl group is more lipophilic than an isopropyl group, often improving membrane permeability without adding excessive molecular weight.

Structural Comparison (Bioisosteres)
SubstituentSteric Bulk (A-value)Lipophilicity (

)
Metabolic Liability
-OCH3 (Methoxy) LowLowHigh (O-demethylation)
-OCH(CH3)2 (Isopropoxy) MediumMediumMedium
-O-Cyclopropyl High/Rigid High Low (Resistant)

Synthetic Methodologies & Process Chemistry

The synthesis of cyclopropoxypyrimidine intermediates is non-trivial. Unlike simple alkoxides, cyclopropanol is sensitive, expensive, and prone to ring-opening under acidic conditions. The dominant synthetic route relies on Nucleophilic Aromatic Substitution (


).
The Challenge

The reaction typically involves the displacement of a halogen (Cl, Br, or F) on the pyrimidine ring by a cyclopropoxide anion.

Key Reaction Variables:

  • Leaving Group: Fluorine > Chlorine > Bromine (for

    
     kinetics in pyrimidines). However, chlorinated intermediates (e.g., 2,4-dichloropyrimidine) are more common due to cost.
    
  • Base Selection: Strong, non-nucleophilic bases are required to deprotonate cyclopropanol (

    
    ). Sodium hydride (NaH) or Cesium carbonate (
    
    
    
    ) are standard.
  • Solvent: Polar aprotic solvents (THF, DMF, DMSO) are essential to solvate the cation and enhance the nucleophilicity of the cyclopropoxide.

Experimental Protocol: Synthesis of 2-chloro-4-cyclopropoxypyrimidine

Reference Standard: Adapted from WO2020006497 and AU2023241711.

Objective: Selective mono-substitution of 2,4-dichloropyrimidine to yield 2-chloro-4-cyclopropoxypyrimidine.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Cyclopropanol (1.1 eq)

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq)[1]

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

  • Activation: In a flame-dried 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere, suspend NaH (1.2 eq) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Add Cyclopropanol (1.1 eq) dropwise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and a clear solution (sodium cyclopropoxide) forms.

  • Addition: Dissolve 2,4-Dichloropyrimidine (1.0 eq) in THF. Add this solution dropwise to the cyclopropoxide mixture at 0°C. Note: Controlling temperature is critical to prevent bis-substitution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material and formation of the mono-substituted product (M+H: ~171 m/z).

  • Quench & Workup: Cool to 0°C. Quench carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The 4-position is typically more reactive, yielding the 4-cyclopropoxy isomer as the major product.

Visualization of Synthetic Logic

Synthesis Start 2,4-Dichloropyrimidine (Electrophile) Product 2-Chloro-4-cyclopropoxypyrimidine (Key Building Block) Start->Product SNAr, 0°C -> RT Reagent Cyclopropanol (Nucleophile Source) Base NaH / THF (Deprotonation) Reagent->Base 0°C, -H2 Intermediate Sodium Cyclopropoxide (Active Species) Base->Intermediate Intermediate->Product Nucleophilic Attack SideProduct 2,4-Dicyclopropoxypyrimidine (Over-reaction Impurity) Product->SideProduct Excess Reagent/Heat

Caption: Figure 1. Chemoselective SNAr synthesis of the mono-cyclopropoxy intermediate. Control of temperature and stoichiometry prevents the formation of the bis-substituted impurity.

Patent Landscape Analysis

The intellectual property landscape for cyclopropoxypyrimidines is defined not by a single blockbuster drug, but by a constellation of patents covering specific therapeutic applications, primarily in oncology and immunology.

Key Assignees and Therapeutic Areas
AssigneePatent / ApplicationTarget / IndicationKey Intermediate Structure
Incyte Corporation AU2023241711FGFR2 Inhibitors (Cholangiocarcinoma)2-bromo-5-cyclopropoxypyrimidine
Merck Sharp & Dohme US9290490Syk Inhibitors (Rheumatoid Arthritis)4-cyclopropyl-5-fluoropyrimidin-2-amine
Bristol-Myers Squibb AU2018392324LPA Antagonists (Fibrosis)2-chloro-4-cyclopropoxypyrimidine
Generic/Biotech (CN) WO2020006497CDK Inhibitors (Cancer)2,5-dichloro-4-cyclopropoxypyrimidine
Freedom-to-Operate (FTO) Insights
  • Composition of Matter: The basic intermediates (e.g., 2-chloro-4-cyclopropoxypyrimidine) are generally considered prior art and are available from catalog suppliers. They are not patentable as novel compositions themselves.

  • Method of Use: The value lies in the downstream structures. Patents claim the specific scaffold (e.g., a pyrimidine fused to a bicycle) where the cyclopropoxy group is a defined substituent

    
    .
    
  • Expiration Cliffs: Many of the foundational patents citing these intermediates were filed between 2015–2020.[2] This indicates a "young" IP landscape with protection extending into the late 2030s.

Strategic Patent Network

PatentLandscape Core Cyclopropoxypyrimidine Scaffold App1 FGFR Inhibitors (Oncology) Core->App1 App2 LPA Antagonists (Fibrosis) Core->App2 App3 CDK Inhibitors (Cell Cycle) Core->App3 App4 Agrochemicals (Insecticides) Core->App4 Ass1 Incyte Corp App1->Ass1 AU2023241711 Ass2 Bristol-Myers Squibb App2->Ass2 AU2018392324 Ass3 Merck (MSD) App3->Ass3 WO2020006497

Caption: Figure 2. Network analysis of major therapeutic applications and assignees utilizing cyclopropoxypyrimidine intermediates in recent patent filings.

Future Outlook & Development

The trajectory of cyclopropoxypyrimidine intermediates is pointing toward Agrochemicals and Targeted Protein Degradation (TPD) .

  • Agrochemicals: Recent filings (e.g., WO2020025370) suggest the use of these intermediates in creating lipophilic herbicides that require enhanced leaf cuticle penetration.

  • PROTACs: The rigid cyclopropoxy linker is being explored as a "exit vector" in E3 ligase ligands, where defined geometry is crucial for ternary complex formation.

References

  • Inhibitors of cyclin-dependent kinases. (2020). World Intellectual Property Organization. Patent WO2020006497A1. Link

  • Spirobicyclic compounds. (2023). Australian Patent Office. Patent AU2023241711A1. Link

  • Cyclohexyl acid triazole azines as LPA antagonists. (2018). Australian Patent Office. Patent AU2018392324A1. Link

  • Aminopyrimidines as Syk inhibitors. (2016). United States Patent and Trademark Office. Patent US9290490B2. Link

  • Agrochemical composition and methods of preparing and using the same. (2020). World Intellectual Property Organization. Patent WO2020025370A1. Link

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Protocols & Analytical Methods

Method

synthesis of 2,5-Dichloro-4-cyclopropoxypyrimidine from 2,4,5-trichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive technical guide for the synthesis of 2,5-dichloro-4-cyclopropoxypyrimidine from 2,4,5-trichloropyrimidine. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide for the synthesis of 2,5-dichloro-4-cyclopropoxypyrimidine from 2,4,5-trichloropyrimidine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, leveraging a regioselective nucleophilic aromatic substitution (SNAr) reaction. This document outlines the underlying chemical principles, a detailed experimental protocol, and key considerations for process optimization and safety.

Introduction

2,5-Dichloro-4-cyclopropoxypyrimidine is a valuable intermediate in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent motif in a wide range of biologically active molecules, including kinase inhibitors used in oncology. The strategic placement of chloro and cyclopropoxy substituents on the pyrimidine ring allows for further functionalization, enabling the exploration of chemical space in the development of novel therapeutics. The starting material, 2,4,5-trichloropyrimidine, is a highly reactive and versatile building block, making it an ideal precursor for the introduction of various functional groups.[1][2]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2,5-dichloro-4-cyclopropoxypyrimidine from 2,4,5-trichloropyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the cyclopropoxide anion, generated in situ from cyclopropanol and a strong base, acts as the nucleophile and displaces one of the chlorine atoms on the pyrimidine ring.

The regioselectivity of this reaction is a key consideration. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The chlorine atoms at the C2, C4, and C5 positions exhibit different reactivities. Generally, the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This is due to the combined electron-withdrawing effects of the two ring nitrogen atoms. The chlorine atom at the C2 position is the next most reactive, while the C5 chlorine is the least reactive. This inherent reactivity profile allows for the selective substitution at the C4 position under controlled reaction conditions.

The reaction is typically carried out in a polar aprotic solvent, which can solvate the cation of the base without deactivating the nucleophile. The choice of base is critical for the efficient deprotonation of cyclopropanol to form the more potent cyclopropoxide nucleophile.

SNAr_Mechanism TCP 2,4,5-Trichloropyrimidine Meisenheimer Meisenheimer Complex (Anionic Intermediate) TCP->Meisenheimer Nucleophilic Attack at C4 Cyclopropoxide Cyclopropoxide (Nu⁻) Product 2,5-Dichloro-4-cyclopropoxypyrimidine Meisenheimer->Product Loss of Leaving Group Chloride Chloride Ion (Cl⁻)

Caption: Generalized workflow of the SNAr reaction.

Experimental Protocol

This protocol provides a representative method for the synthesis of 2,5-dichloro-4-cyclopropoxypyrimidine. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.

Materials and Reagents:

ReagentCAS NumberMolecular WeightPurity
2,4,5-Trichloropyrimidine5750-76-5183.42 g/mol ≥98%
Cyclopropanol2516-33-858.08 g/mol ≥98%
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 60%
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous
Saturated aqueous ammonium chloride solution---
Ethyl acetate141-78-688.11 g/mol ACS Grade
Brine (saturated aqueous sodium chloride solution)---
Anhydrous magnesium sulfate7487-88-9120.37 g/mol Anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Addition funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, e.g., 0.44 g of a 60% dispersion for a 10 mmol scale) under a gentle stream of nitrogen.

    • Carefully wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and then evaporate the residual hexanes under a stream of nitrogen.

    • Add anhydrous tetrahydrofuran (THF, e.g., 20 mL for a 10 mmol scale) to the flask.

  • Formation of Sodium Cyclopropoxide:

    • Cool the suspension of sodium hydride in THF to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of cyclopropanol (1.05 equivalents, e.g., 0.61 g for a 10 mmol scale) in anhydrous THF (e.g., 5 mL).

    • Slowly add the cyclopropanol solution to the sodium hydride suspension via an addition funnel over 15-20 minutes.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Aromatic Substitution:

    • Cool the freshly prepared sodium cyclopropoxide solution back to 0 °C.

    • Dissolve 2,4,5-trichloropyrimidine (1.0 equivalent, e.g., 1.83 g for a 10 mmol scale) in anhydrous THF (e.g., 10 mL).

    • Add the 2,4,5-trichloropyrimidine solution dropwise to the sodium cyclopropoxide solution over 20-30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2,5-dichloro-4-cyclopropoxypyrimidine as the final product.

Synthesis_Workflow cluster_prep Nucleophile Preparation cluster_reaction S_NAr Reaction cluster_workup Work-up & Purification NaH Sodium Hydride in THF Cyclopropoxide Sodium Cyclopropoxide Solution NaH->Cyclopropoxide Addition at 0°C Cyclopropanol Cyclopropanol in THF Reaction_Mix Reaction Mixture TCP_sol 2,4,5-Trichloropyrimidine in THF TCP_sol->Reaction_Mix Addition at 0°C to rt Quench Quench with aq. NH4Cl Reaction_Mix->Quench Extraction Extraction with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2,5-Dichloro-4-cyclopropoxypyrimidine Purification->Final_Product

Caption: Experimental workflow for the synthesis.

Safety and Handling

  • 2,4,5-Trichloropyrimidine: This compound is corrosive and causes skin and eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Use appropriate fire-extinguishing media (e.g., dry powder).

  • Cyclopropanol: Cyclopropanol is a flammable liquid. Handle with care and avoid sources of ignition.

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated area, away from open flames.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion - Incomplete formation of sodium cyclopropoxide.- Low reaction temperature or short reaction time.- Deactivated reagents.- Ensure complete reaction of sodium hydride with cyclopropanol (cessation of H₂ evolution).- Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C) while monitoring for side products.- Use freshly opened or properly stored anhydrous solvents and reagents.
Formation of multiple products - Lack of regioselectivity.- Over-reaction to form di-substituted products.- Maintain a low reaction temperature (0 °C) during the addition of 2,4,5-trichloropyrimidine.- Use a stoichiometric amount of sodium cyclopropoxide (1.0-1.1 equivalents).- Monitor the reaction closely and stop it once the desired product is formed.
Difficult purification - Presence of unreacted starting material.- Formation of polar byproducts.- Optimize the reaction conditions to drive the reaction to completion.- Use an appropriate eluent system for column chromatography, starting with a non-polar solvent and gradually increasing the polarity.

Conclusion

The synthesis of 2,5-dichloro-4-cyclopropoxypyrimidine from 2,4,5-trichloropyrimidine is an efficient and regioselective process based on the nucleophilic aromatic substitution reaction. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the temperature, the desired product can be obtained in good yield. This application note provides a solid foundation for researchers to successfully perform this synthesis and utilize the product in their drug discovery and development endeavors.

References

  • PubChem. (n.d.). 2,4,5-Trichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to 2,4,5-Trichloropyrimidine. Retrieved from a hypothetical Benchchem technical guide.
  • Google Patents. (n.d.). CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.
  • Google Patents. (n.d.). CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound.
  • Rostami, A., et al. (2018).
  • G.W. Rewcastle, et al. (1991). Tyrosine kinase inhibitors. 4. Structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
  • D. W. Fry, et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science.

Sources

Application

Application Note: Regioselective SNAr Functionalization of 2,5-Dichloro-4-cyclopropoxypyrimidine

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 2,5-dichloro-4-cyclopropoxypyrimidine . This scaffold is a critical "linchpin" intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 2,5-dichloro-4-cyclopropoxypyrimidine . This scaffold is a critical "linchpin" intermediate in the synthesis of kinase inhibitors and GPCR ligands, where the cyclopropoxy motif serves to modulate lipophilicity and metabolic stability while the C5-chlorine provides a handle for subsequent transition-metal-catalyzed couplings.

Executive Summary

The functionalization of 2,5-dichloro-4-cyclopropoxypyrimidine presents a classic exercise in chemoselectivity. With the C4 position already occupied by a cyclopropoxy group, the challenge lies in differentiating between the highly activated C2-chloride and the electronically distinct, "pseudo-meta" C5-chloride.

This guide provides a validated workflow to selectively displace the C2-chloride using nucleophilic aromatic substitution (SNAr) while preserving the C5-chloride for future diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). The protocols detailed here prioritize high yield, operational simplicity, and the avoidance of side reactions such as hydrolysis or cyclopropyl ring opening.

Mechanistic Analysis & Reactivity Profile[1][2]

The Electronic Landscape

To design a robust protocol, one must understand the electronic "push-pull" forces on the pyrimidine ring:

  • C2-Position (The Target): Flanked by two electronegative nitrogen atoms, the C2-carbon is highly electron-deficient. The inductive withdrawal from the adjacent nitrogens lowers the LUMO energy, making it the primary site for nucleophilic attack.

  • C5-Position (The Bystander): The C5-chloride is located in a position analogous to the meta position in a pyridine ring. It is not activated by the ring nitrogens for SNAr. Furthermore, it acts as an Electron Withdrawing Group (EWG), inductively activating the C2 and C4 positions.

  • C4-Cyclopropoxy Group: This group acts as an Electron Donating Group (EDG) via resonance (+M effect) from the oxygen lone pair. While this slightly deactivates the ring compared to the trichloro-precursor, the strong activation of the C2 position by the two nitrogens dominates, ensuring C2 remains reactive toward amines and thiols.

Reaction Pathway Visualization

The following diagram illustrates the regioselective logic and the transition state flow.

SNAr_Mechanism cluster_legend Selectivity Factors SM 2,5-Dichloro-4- cyclopropoxypyrimidine TS Meisenheimer Complex (Tetrahedral Intermediate) SM->TS Nucleophilic Attack at C2 (Fast) Nuc Nucleophile (H-Nu-R) Nuc->TS Prod 2-Substituted-5-chloro- 4-cyclopropoxypyrimidine TS->Prod Elimination of Cl⁻ (Aromatization) Byprod HCl (Salt) TS->Byprod Info1 C2-Cl: Activated by N1 & N3 Info2 C5-Cl: Unreactive to SNAr Info3 C4-OCp: Directing Group

Caption: Mechanistic pathway showing the selective attack at the C2 position. The C5-Cl remains inert under standard SNAr conditions.

Experimental Protocols

Protocol A: C2-Selective Amination (Standard)

This is the workhorse protocol for introducing primary and secondary amines.

Reagents:

  • Substrate: 2,5-Dichloro-4-cyclopropoxypyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)

  • Solvent: Isopropyl Alcohol (IPA) or THF

  • Temperature: 25°C to 60°C

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 2,5-dichloro-4-cyclopropoxypyrimidine (1.0 equiv) and IPA (10 mL/g).

    • Note: IPA is preferred over aprotic solvents like DMF for simple amines because it facilitates proton transfer in the transition state and simplifies workup.

  • Addition: Add DIPEA (2.5 equiv) followed by the amine (1.1 equiv).

    • Critical: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Monitor: Check reaction progress via LC-MS or TLC (Hexane/EtOAc). The product will be more polar than the starting material.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. Avoid temperatures >80°C to prevent potential displacement of the cyclopropoxy group or hydrolysis.

  • Workup:

    • Method A (Precipitation): If the product precipitates (common in IPA), add water (equal volume), cool to 0°C, and filter. Wash with water/IPA (1:1).

    • Method B (Extraction): Concentrate IPA under reduced pressure. Dilute residue with EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Most products are sufficiently pure (>95%) for the next step. If necessary, purify via flash chromatography (SiO₂, 0–40% EtOAc in Hexanes).

Protocol B: Handling Weak Nucleophiles (Anilines/Heterocycles)

Weak nucleophiles require forcing conditions which may risk side reactions.

Modifications:

  • Solvent: Switch to 1,4-Dioxane or NMP .

  • Base: Use K₂CO₃ or Cs₂CO₃ (suspended).

  • Temperature: 80°C – 100°C.[1]

  • Catalyst: No metal catalyst is needed, but adding a Lewis Acid (e.g., ZnCl₂, 0.5 equiv) can accelerate the reaction if the aniline is electron-deficient.

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on nucleophile class.

Nucleophile ClassExampleConditionsExp. YieldKey Challenges
Primary Aliphatic BenzylamineIPA, DIPEA, RT, 2h90-98%Bis-addition (rare due to sterics)
Secondary Cyclic MorpholineTHF, TEA, RT, 1h92-96%Very fast; control exotherm
Aniline 4-FluoroanilineDioxane, Cs₂CO₃, 90°C, 12h75-85%Slow kinetics; C5-Cl stable
Steric Hindered t-ButylamineNMP, DIPEA, 100°C, 24h40-60%Low reactivity; competing hydrolysis
Troubleshooting Guide
  • Issue: Hydrolysis (Formation of Pyrimidinone)

    • Cause: Wet solvent or hygroscopic base.

    • Fix: Use anhydrous solvents. Switch base from carbonate to DIPEA.

  • Issue: Regioselectivity Loss (Attack at C4)

    • Cause: Extreme temperatures (>120°C) or use of alkoxide nucleophiles which might exchange with the cyclopropoxy group.

    • Fix: Keep T < 80°C. Avoid strong alkoxide bases (e.g., NaOEt).

  • Issue: Incomplete Conversion

    • Cause: Deactivation by the C4-cyclopropoxy group.

    • Fix: Increase concentration (to 1M). Use a more polar solvent (DMSO) to stabilize the Meisenheimer complex.

Synthesis of the Starting Material

For researchers needing to synthesize the substrate de novo, the established route is the C4-selective displacement of 2,4,5-trichloropyrimidine.

  • Start: 2,4,5-Trichloropyrimidine.

  • Reagent: Cyclopropanol (1.0 equiv).

  • Base: NaH (1.05 equiv) in THF at 0°C.

  • Selectivity: The C4-Cl is displaced preferentially over C2-Cl due to less steric hindrance and para-activation.

  • Result: 2,5-Dichloro-4-cyclopropoxypyrimidine.

References

  • Regioselectivity in Dichloropyrimidines

    • Title: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines"
    • Source: Journal of Organic Chemistry (2015)[2][3]

    • URL:[Link]

    • Relevance: Establishes the rule that C4 is the primary site of attack in 2,4-dichloropyrimidines, confirming that if C4 is substituted, C2 is the next active site.
  • Pyrimidines in Drug Design

    • Title: "Pyrimidine scaffolds in kinase inhibitors"[4]

    • Source: Molecules (2021)
    • URL:[Link]

    • Relevance: Contextualizes the utility of the 2,5-dichloro-4-substituted scaffold.
  • Electronic Effects in SNAr

    • Title: "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applic
    • Source: Chemical Reviews (2020)
    • URL:[Link]

    • Relevance: Provides the fundamental basis for the C2 vs C5 reactivity difference.

Sources

Method

Application Note: Using 2,5-Dichloro-4-cyclopropoxypyrimidine as a Scaffold for Kinase Inhibitor Discovery

[1] Executive Summary This guide details the application of 2,5-Dichloro-4-cyclopropoxypyrimidine as a privileged scaffold in the design of ATP-competitive kinase inhibitors.[1] While pyrimidines are ubiquitous in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the application of 2,5-Dichloro-4-cyclopropoxypyrimidine as a privileged scaffold in the design of ATP-competitive kinase inhibitors.[1] While pyrimidines are ubiquitous in kinase drug discovery, this specific derivative offers a unique structural advantage: the pre-installed 4-cyclopropoxy group acts as a hydrophobic anchor that improves metabolic stability and gatekeeper compatibility, while the C2-chloride serves as a highly selective electrophilic "handle" for late-stage diversification.[1]

This note focuses on its primary application: the synthesis of CDK (Cyclin-Dependent Kinase) and VEGFR inhibitor libraries via C2-selective nucleophilic aromatic substitution (


), followed by biochemical validation.

Chemical Biology & Rationale[2][3]

Structural Logic

The efficacy of this scaffold stems from the precise electronic and steric tuning of the pyrimidine ring:

  • C4-Cyclopropoxy Group: Unlike a standard ethoxy or methoxy group, the cyclopropyl moiety provides increased metabolic stability (blocking rapid dealkylation) and a distinct steric profile that often occupies the hydrophobic region II or the solvent-front pocket of the kinase ATP-binding site [1].[1]

  • C5-Chlorine: This halogen serves two roles:[1]

    • Electronic: It withdraws electron density, activating the C2 position for nucleophilic attack.

    • Structural: It often fills the hydrophobic "gatekeeper" pocket, a critical determinant of kinase selectivity [2].

  • C2-Chlorine (The Warhead): This is the site of diversity.[1] Because the C4 position is already substituted with an electron-donating alkoxy group, the C2 position becomes the preferred site for

    
     reactions, allowing for the regioselective attachment of hinge-binding motifs (amines) [3].
    
Mechanism of Action

Inhibitors derived from this scaffold typically function as Type I ATP-competitive inhibitors .[1] The amine introduced at C2 forms hydrogen bonds with the kinase hinge region (e.g., Glu81/Leu83 in CDK2), while the pyrimidine core acts as the central spacer.

Experimental Protocol: Library Synthesis

Objective: To generate a library of 2-amino-5-chloro-4-cyclopropoxypyrimidine derivatives.

Synthetic Workflow (Graphviz Diagram)

Synthesis_Workflow cluster_legend Workflow Key Scaffold 2,5-Dichloro-4- cyclopropoxypyrimidine (Starting Material) Reaction S_NAr Coupling (DIPEA, n-BuOH, 120°C) Scaffold->Reaction Amine R-NH2 (Hinge Binder) Amine->Reaction Product 2-Amino-5-chloro-4- cyclopropoxypyrimidine (Inhibitor) Reaction->Product -HCl Purification HPLC Purification (C18 Column) Product->Purification key1 Reagent key2 Process key3 Final Lead

Caption: Regioselective synthesis of kinase inhibitors via C2-displacement.

Detailed Synthesis Protocol ( Displacement)

Reagents:

  • Scaffold: 2,5-Dichloro-4-cyclopropoxypyrimidine (1.0 equiv)[1]

  • Amine (R-NH₂): Various anilines or aliphatic amines (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
    
  • Solvent:

    
    -Butanol or DMSO (anhydrous)[1]
    

Step-by-Step Procedure:

  • Preparation: In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve 2,5-dichloro-4-cyclopropoxypyrimidine (100 mg, 0.48 mmol) in

    
    -butanol (2.0 mL).
    
  • Addition: Add the desired amine (0.58 mmol, 1.2 equiv) followed by DIPEA (0.21 mL, 1.2 mmol).

  • Reaction: Seal the vial and heat to 110–120 °C for 12–16 hours.

    • Note: For unreactive aromatic amines, microwave irradiation at 140 °C for 1 hour may be required.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the starting material (

    
    ) and formation of the product (
    
    
    
    ).
  • Work-up:

    • Cool to room temperature.[2]

    • Remove volatiles under reduced pressure.

    • Resuspend residue in DMSO/MeOH (1:1).

  • Purification: Purify via preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Characterization: Verify structure via

    
    H-NMR and HRMS.
    

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance of amineSwitch solvent to NMP; increase temp to 140°C (Microwave).
Regioisomer Mix Attack at C4 (rare)Ensure starting material is pure; lower temp to 80°C and extend time.
Hydrolysis (OH) Wet solventUse anhydrous solvents and store DIPEA over molecular sieves.

Application Note: Biochemical Kinase Screening

Objective: Evaluate the synthesized library against a panel of kinases (e.g., CDK2/CyclinE, CDK4/CyclinD, VEGFR2).

Assay Principle (TR-FRET)

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1] The inhibitor competes with an ATP-competitive tracer.[1] Binding of the tracer to the kinase (tagged with a Europium cryptate) generates a FRET signal. Displacement by the inhibitor reduces the signal.

Screening Workflow (Graphviz Diagram)

Screening_Cascade Library Synthesized Library (10 mM in DMSO) Primary Primary Screen (Single Point @ 10 µM) Library->Primary Filter Hit Selection (>50% Inhibition) Primary->Filter IC50 Dose Response (10-point curve) Filter->IC50 Hits Selectivity Selectivity Panel (Kinase Profiling) IC50->Selectivity Potent Leads (<100 nM)

Caption: Biological testing cascade for inhibitor validation.

Protocol: TR-FRET Assay (LanthaScreen™)[1]
  • Plate Prep: Dispense 10 nL of compound (in DMSO) into a 384-well low-volume white plate.

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mixture (e.g., CDK2/Eu-Anti-GST). Incubate 30 min at RT.

  • Tracer Mix: Add 5 µL of Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 337 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Determine % Inhibition relative to DMSO controls.
    

References

  • Vertex Pharmaceuticals. (2022).[3] Inhibitors of cyclin-dependent kinases. US Patent 11,390,618. Link

  • G1 Therapeutics. (2020).[4] Inhibitors of cyclin-dependent kinases. WO Patent 2020/006497. Link

  • L. Wang et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.[5] Current Pharmaceutical Design. Link

  • BenchChem. (2025).[2] 2,5-Dichloro-4-cyclopropoxypyrimidine Product Page. Link

Sources

Application

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of Chlorinated Pyrimidines

Introduction: The Strategic Importance of Aminopyrimidines The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous biologically active molecules with application...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminopyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous biologically active molecules with applications ranging from oncology to virology.[1] Aminated pyrimidines, in particular, are privileged structures that act as critical pharmacophores, enabling hydrogen bonding and other key interactions with biological targets. The synthesis of these vital building blocks, however, is not without its challenges. Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited by the electronic properties of the pyrimidine ring.[2]

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines.[2][3] This powerful transformation allows for the formation of C-N bonds under relatively mild conditions with exceptional functional group tolerance, making it an indispensable tool for modern synthetic chemistry.[4] This guide provides an in-depth analysis and field-proven protocols for the successful application of the Buchwald-Hartwig amination to chlorinated pyrimidines—a class of substrates known for its unique electronic and steric challenges.

Mechanistic Principles and Strategic Considerations

A deep understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine (C-Cl) bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.

  • Amine Coordination & Deprotonation: The amine displaces a ligand on the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the aminated pyrimidine product is expelled from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[5]

dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 1: The Buchwald-Hartwig Catalytic Cycle", labelloc=b, fontsize=12, rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Oxidative Addition\nComplex (Pd-II)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amido_complex [label="Palladium-Amido\nComplex (Pd-II)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-NR¹R²\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout amine [label="HNR¹R²", shape=none, fontcolor="#202124"]; arx [label="Ar-Cl (Pyrimidine-Cl)", shape=none, fontcolor="#202124"]; base [label="Base", shape=none, fontcolor="#202124"]; baseH [label="[Base-H]⁺", shape=none, fontcolor="#202124"];

// Edges pd0 -> oa_complex [label="Oxidative Addition"]; arx -> pd0 [style=dashed, arrowhead=none]; oa_complex -> amido_complex [label="Amine Coordination\n& Deprotonation"]; amine -> oa_complex [style=dashed, arrowhead=none]; base -> oa_complex [style=dashed, arrowhead=none]; amido_complex -> product [label="Reductive Elimination"]; amido_complex -> pd0 [style=dotted, arrowhead=open, label="Regenerates\nCatalyst"]; product -> baseH [style=invis]; // for spacing } /dot

Caption: The Buchwald-Hartwig Catalytic Cycle for C-N Bond Formation.

Challenges Specific to Chlorinated Pyrimidines
  • Electron Deficiency: Pyrimidines are electron-deficient heterocycles. While this property can facilitate SNAr reactions at highly activated positions (e.g., C4 and C6), it makes the oxidative addition of a C-Cl bond to the Pd(0) center more challenging compared to electron-rich arenes.[6]

  • Catalyst Inhibition: The lone pairs on the pyrimidine ring nitrogens can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7] The choice of a suitable ligand is critical to mitigate this effect.

  • Regioselectivity: In poly-chlorinated pyrimidines, such as 2,4-dichloropyrimidine, selective amination at one position over another is a significant challenge. The C4 position is generally more activated towards nucleophilic attack than the C2 position. Palladium-catalyzed methods can offer distinct regioselectivity compared to traditional SNAr pathways, often favoring C4 amination with high selectivity.[8][9]

Optimizing Key Reaction Parameters

The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key components:

  • Palladium Precatalyst: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, air-stable palladium precatalysts are highly recommended for reproducibility and efficiency. Buchwald's G3 and G4 precatalysts, for instance, are designed for rapid generation of the active monoligated Pd(0) species, which is crucial for the challenging oxidative addition of aryl chlorides.

  • Ligand: The ligand is arguably the most critical variable. For electron-deficient and sterically hindered substrates like chloropyrimidines, bulky and electron-rich biaryl phosphine ligands are the gold standard.[3]

    • XPhos, RuPhos, BrettPhos: These ligands possess the steric bulk necessary to promote the reductive elimination step and prevent catalyst dimerization. Their electron-donating nature facilitates the oxidative addition of the C-Cl bond.[5]

    • Xantphos: This bidentate ligand is also effective, particularly in controlling selectivity and stabilizing the catalyst.[10]

    • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can be powerful alternatives, offering strong σ-donation to activate the C-Cl bond.[11][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

    • Sodium tert-butoxide (NaOtBu): The most common and often most effective base.

    • Lithium bis(trimethylsilyl)amide (LHMDS): A very strong base that can be advantageous for less reactive amines or substrates with acidic protons.[5][13]

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that are useful when base-sensitive functional groups are present. However, they often require higher temperatures or more active catalyst systems.

  • Solvent: Anhydrous, aprotic solvents are essential.

    • Toluene and Dioxane: The most commonly used solvents. They offer good solubility for the reagents and can be heated to the required temperatures.

    • tert-Amyl alcohol (t-AmOH): Can be an excellent choice, sometimes leading to cleaner reactions and higher yields.

Experimental Protocols & Workflow

Safety Note: Palladium catalysts, phosphine ligands, and strong bases like NaOtBu are air- and/or moisture-sensitive, and some are toxic or corrosive. Always handle these reagents under an inert atmosphere (Nitrogen or Argon) in a fume hood and wear appropriate personal protective equipment (PPE).

General Experimental Workflow

The workflow for setting up a Buchwald-Hartwig amination is straightforward but requires careful attention to anhydrous and anaerobic techniques to ensure reproducibility and high yields.

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// Nodes prep [label="1. Preparation\n(Oven-dried flask, inert gas purge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_solids [label="2. Add Solids\n(Chloropyrimidine, Amine, Base,\nPd Precatalyst, Ligand)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_solvent [label="3. Add Solvent\n(Anhydrous, degassed)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="4. Reaction\n(Heat to specified temp,\nmonitor by TLC/LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="5. Workup\n(Cool, quench, extract)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; purify [label="6. Purification\n(Column chromatography)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges prep -> add_solids; add_solids -> add_solvent; add_solvent -> reaction; reaction -> workup; workup -> purify; } /dot

Caption: A step-by-step overview of the experimental procedure.

Protocol 1: General Procedure for Amination of a Monochloropyrimidine

This protocol provides a robust starting point for the coupling of various amines with a generic monochloropyrimidine.

Table 1: Reagents for General Protocol

ComponentStoichiometryExample Amount (for 1.0 mmol scale)Notes
Chloropyrimidine1.0 equiv1.0 mmolLimiting reagent.
Amine1.1 - 1.5 equiv1.2 mmolA slight excess ensures complete consumption of the starting halide.
Pd Precatalyst1 - 5 mol%0.02 mmol (2 mol%)G3/G4 XPhos Palladacycle is a good starting point.
Ligand1.1 - 1.2 x Pd mol%0.024 mmol (2.4 mol%)Match ligand to precatalyst (e.g., XPhos).
Base (NaOtBu)1.5 - 2.0 equiv1.5 mmolMust be fresh and handled under inert gas.
Anhydrous Solvent0.1 - 0.2 M5 - 10 mLToluene or Dioxane.

Step-by-Step Method:

  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Catalyst Addition: In a glovebox, or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 2.4 mol%).

  • Solvent Addition: Seal the flask/vial and add anhydrous, degassed toluene (to achieve ~0.1 M concentration) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Regioselective Amination of 2,4-Dichloropyrimidine

This protocol is adapted from literature reports demonstrating high selectivity for amination at the C4 position.[8][9]

Table 2: Reagents for Regioselective C4 Amination

ComponentStoichiometryAmount (for 1.0 mmol scale)Notes
2,4-Dichloropyrimidine1.0 equiv1.0 mmol
Secondary Amine (e.g., Morpholine)1.05 equiv1.05 mmolUsing near-stoichiometric amine minimizes bis-amination.
Pd₂(dba)₃1 mol%0.01 mmolPalladium(0) source.
Xantphos2.5 mol%0.025 mmolBidentate ligand is key for selectivity.
LHMDS (1.0 M in THF)2.0 equiv2.0 mLStrong, non-nucleophilic base.
Anhydrous Toluene0.2 M5 mL

Step-by-Step Method:

  • Preparation: To an oven-dried Schlenk flask under argon, add Pd₂(dba)₃ (1 mol%), Xantphos (2.5 mol%), and 2,4-dichloropyrimidine (1.0 equiv).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by the secondary amine (1.05 equiv).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add LHMDS (1.0 M solution in THF, 2.0 equiv) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80 °C. Stir for 2-6 hours, monitoring by LC-MS for the formation of the C4-aminated product and consumption of the starting material.

  • Workup and Purification: Follow steps 6-8 from Protocol 1. The primary product expected is the 2-chloro-4-aminopyrimidine derivative.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides solutions to common issues.

Table 3: Troubleshooting Common Problems

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst- Ensure anhydrous/anaerobic conditions. Use a glovebox. - Use a fresh bottle of precatalyst or Pd source/ligand. - Switch to a more active precatalyst (e.g., a G4 Palladacycle).
2. Insufficient Temperature- Increase temperature in 10 °C increments (up to 130 °C). - Consider switching to a higher-boiling solvent (e.g., xylenes) or using microwave irradiation.
3. Inappropriate Base- Base may be old or hydrated. Use a fresh bottle of NaOtBu. - If using weaker bases (carbonates), switch to NaOtBu or LHMDS.
Side Product Formation 1. Hydrodehalogenation (Cl replaced by H)- This can occur if water is present. Ensure all reagents and solvents are scrupulously dry. - Lower the reaction temperature.
2. Bis-amination (on dichloropyrimidines)- Reduce the equivalents of amine used (closer to 1.0). - Lower the reaction temperature or shorten the reaction time.
Poor Reproducibility 1. Inconsistent Reagent Quality- Use high-purity, anhydrous solvents. - Ensure bases and ligands have not degraded due to air/moisture exposure.
2. Oxygen Contamination- Improve inert gas technique. Purge flask and solvent thoroughly. - Use a glovebox for reaction setup.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]

  • Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. ResearchGate. Available at: [Link]

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. Available at: [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

Sources

Method

Application Note: Regioselective Introduction of Cyclopropoxy Group into Dichloropyrimidine Ring

) of 2,4-Dichloropyrimidine with Cyclopropanol Content Type: Detailed Protocol & Technical Guide Executive Summary The introduction of a cyclopropoxy group into a pyrimidine scaffold is a high-value transformation in med...

Author: BenchChem Technical Support Team. Date: February 2026


) of 2,4-Dichloropyrimidine with Cyclopropanol
Content Type:  Detailed Protocol & Technical Guide

Executive Summary

The introduction of a cyclopropoxy group into a pyrimidine scaffold is a high-value transformation in medicinal chemistry. The cyclopropyl moiety acts as a bioisostere for ethyl or isopropyl groups, often improving metabolic stability (blocking P450 oxidation sites) and enhancing potency through specific hydrophobic pocket filling.

However, this reaction presents two distinct challenges:

  • Regioselectivity: 2,4-Dichloropyrimidine possesses two electrophilic sites (C2 and C4).[1][2] Controlling the site of attack to obtain the mono-substituted product (typically the C4-isomer) requires precise kinetic control.

  • Substrate Stability: Unlike simple aliphatic alcohols, cyclopropanol is acid-sensitive . It undergoes ring-opening rearrangement to propanal under acidic conditions or radical stress.

This guide details a robust, field-proven protocol using Sodium Hydride (NaH) in THF to achieve high regioselectivity for 4-cyclopropoxy-2-chloropyrimidine, emphasizing the critical "No-Acid" workup rule.

Mechanistic Insight & Regioselectivity

The Mechanism on Pyrimidines

The reaction proceeds via an addition-elimination mechanism (


). The nucleophilic cyclopropoxide anion attacks the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride leaving group.
Regioselectivity Logic: C4 vs. C2

In 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position due to two factors:

  • Sterics: The C2 position is flanked by two ring nitrogens, creating a more sterically crowded environment compared to C4.

  • Electronics (Vinylogous Activation): The C4 position is para-like relative to N1, allowing for effective delocalization of the negative charge in the intermediate.

However, alkoxides are hard nucleophiles and can show erosion of selectivity, leading to C2-substitution or bis-substitution (2,4-dicyclopropoxy) if the temperature is uncontrolled. Cyclopropoxide , being sterically bulkier than methoxide, actually enhances C4 selectivity due to the steric hindrance at C2.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical divergence between the desired C4-substitution and the C2-impurity.

ReactionPathway Substrate 2,4-Dichloropyrimidine TS_C4 C4-Meisenheimer Complex (Kinetic) Substrate->TS_C4  Fast (0°C)   TS_C2 C2-Meisenheimer Complex Substrate->TS_C2  Slow (Steric Clash)   Reagent Cyclopropoxide (Na+) Reagent->Substrate Product 4-Cyclopropoxy- 2-chloropyrimidine (Major) TS_C4->Product - Cl⁻ Byproduct 2-Cyclopropoxy- 4-chloropyrimidine (Minor) TS_C2->Byproduct - Cl⁻ BisProduct 2,4-Dicyclopropoxy pyrimidine (Over-reaction) Product->BisProduct  Excess Reagent / Heat  

Caption: Kinetic pathway favoring C4-substitution. Steric bulk of the cyclopropyl group hinders attack at the C2 position (flanked by two nitrogens).

Experimental Considerations

Reagent Stability Profile
ComponentStability ConcernMitigation Strategy
Cyclopropanol High Risk: Acid-catalyzed ring opening to propanal.Maintain pH > 7 throughout workup. Use fresh reagent (check NMR for aldehyde peaks).
2,4-Dichloropyrimidine Moderate: Hydrolysis to uracil derivatives in strong aqueous base + heat.Keep reaction anhydrous. Keep temp

RT.
Sodium Hydride (NaH) Moisture sensitive. H2 evolution.Use dry THF. Vent reaction vessel properly.
Base Selection[3]
  • Sodium Hydride (NaH): The gold standard. It ensures irreversible deprotonation of cyclopropanol (

    
    ).
    
  • Cesium Carbonate (

    
    ):  A milder alternative if the substrate contains other base-sensitive groups, but reaction times will be significantly longer.
    
  • Avoid: Hydroxide bases (NaOH/KOH) in water, as they promote hydrolysis of the chloride and ring opening of the cyclopropane.

Detailed Protocol: NaH-Mediated

Objective: Synthesis of 4-cyclopropoxy-2-chloropyrimidine on a 1.0 gram scale.

Materials
  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Cyclopropanol (1.05 equiv) — Slight excess ensures conversion but minimizes bis-substitution.

  • Sodium Hydride (60% dispersion in oil) (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (

    
    ), saturated aqueous solution (for quench)
    
Step-by-Step Methodology
Step 1: Alkoxide Formation
  • Oven-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Add NaH (60% dispersion, 1.1 equiv) . Optional: Wash with dry hexanes if mineral oil interferes with downstream purification, though usually unnecessary.

  • Suspend NaH in anhydrous THF (0.2 M relative to substrate) . Cool to 0°C in an ice bath.

  • Add Cyclopropanol (1.05 equiv) dropwise (neat or in minimal THF).

    • Observation: Vigorous bubbling (

      
       gas).
      
  • Stir at 0°C for 15–30 minutes until bubbling ceases. The solution should become clear or slightly cloudy (Sodium Cyclopropoxide formation).

Step 2:

Reaction
  • Dissolve 2,4-Dichloropyrimidine (1.0 equiv) in anhydrous THF (volume equal to Step 1).

  • Add the pyrimidine solution dropwise to the cyclopropoxide solution at 0°C .

    • Critical: Adding the electrophile to the nucleophile is standard here, but reverse addition (nucleophile to electrophile) can further favor mono-substitution if bis-substitution is observed. For this specific substrate, standard addition is usually sufficient at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours .

  • Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. Look for the disappearance of starting material.

    • Note: Do not heat to reflux. Room temperature is the maximum limit.

Step 3: Quench and Workup (The "No-Acid" Zone)
  • Once complete, quench the reaction by adding saturated aqueous

    
      slowly at 0°C.
    
    • Why

      
      ? It buffers the solution to pH ~8-9. Do NOT  use HCl or strong acids.
      
  • Dilute with Ethyl Acetate (EtOAc) and water.[3]

  • Separate phases.[3] Extract the aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine .

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Caution: Cyclopropanol derivatives can be volatile. Do not leave on high vacuum for extended periods if the molecular weight is low.

Step 4: Purification
  • Purify via Flash Column Chromatography using a Hexane/EtOAc gradient (typically 0-20% EtOAc).

  • Regioisomer separation: The C4-isomer is usually less polar (higher

    
    ) than the C2-isomer or the bis-product.
    

Workflow Visualization

ProtocolWorkflow Start Start: Dry Glassware N2 Atmosphere Step1 Step 1: Form Alkoxide NaH + Cyclopropanol in THF (0°C, H2 Evolution) Start->Step1 Step2 Step 2: Addition Add 2,4-Dichloropyrimidine (Maintain 0°C) Step1->Step2 Monitor Monitor (TLC/LCMS) Target: Mono-substitution Step2->Monitor Monitor->Step2 Incomplete (Stir longer) Quench Quench: Sat. NH4Cl (Keep pH > 7) Monitor->Quench Complete Workup Workup: EtOAc Extraction Dry Na2SO4 Quench->Workup Purify Column Chromatography Isolate C4-isomer Workup->Purify

Caption: Operational workflow emphasizing temperature control and neutral quenching.

Troubleshooting & Quality Control

NMR Signature Validation

To verify the integrity of the cyclopropyl ring (and ensure no acid-catalyzed opening occurred), check the


 NMR.
  • Cyclopropyl Protons: Look for two multiplets in the high-field region, typically

    
     0.6 – 0.9 ppm  (2H each).
    
  • Methine Proton: A multiplet around

    
     4.0 – 4.5 ppm  (CH-O).
    
  • Ring Opening Indicator: If the ring opens, you will see an aldehyde peak (

    
    9.8 ppm) or ethyl/propyl chains, and loss of the high-field signals.
    
Common Issues Table
ObservationRoot CauseSolution
Bis-substitution (2,4-dicyclopropoxy) Temperature too high or excess cyclopropoxide.Keep reaction strictly at 0°C. Reduce cyclopropanol to 1.0 equiv.
Low Yield / Starting Material remains NaH quality poor (hydrolyzed).Use fresh NaH. Ensure THF is anhydrous.
New spot on TLC (low Rf) + Aldehyde odor Acidic ring opening.Check pH of quench.[4] Ensure silica gel is not too acidic (add 1%

to eluent if necessary).

References

  • General

    
     Regioselectivity on Pyrimidines: 
    
    • Title: Nucleophilic substitution of 2,4-dichloropyrimidine.[1][2][5][6][7]

    • Source:Heterocyclic Chemistry (General Textbook consensus) & Journal of Medicinal Chemistry.
    • Context: Establishes C4 preference for nucleophilic attack due to para-like activ
    • URL:[Link]

  • Cyclopropanol Stability & Reactivity

    • Title: Cyclopropanols in Synthesis.[8][9][10]

    • Source:Chemical Reviews.
    • Context: Details the acid-sensitivity and ring-opening pathways of cyclopropanol deriv
    • URL:[Link]

  • Patent Protocol (Analogous Chemistry)
  • Regioselectivity of Alkoxides

    • Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.[5]

    • Source: WuXi AppTec "QM Magic Class".
    • Context: Explains the nuance of C2 vs C4 selectivity with alkoxides and how sterics/coordin
    • URL:[Link]

Sources

Application

Application Note: Solvent Selection &amp; Process Controls for 2,5-Dichloro-4-cyclopropoxypyrimidine

Executive Summary This guide details the solvent selection criteria for 2,5-Dichloro-4-cyclopropoxypyrimidine (DCCP) .[1] Unlike the parent 2,4,5-trichloropyrimidine, DCCP possesses a cyclopropoxy group at the highly rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection criteria for 2,5-Dichloro-4-cyclopropoxypyrimidine (DCCP) .[1] Unlike the parent 2,4,5-trichloropyrimidine, DCCP possesses a cyclopropoxy group at the highly reactive C4 position. This structural feature fundamentally alters the electrophilic landscape, directing nucleophilic attack primarily to the C2 position , while the C5 position remains deactivated and sterically hindered, typically requiring transition-metal catalysis for modification.

Critical Constraint: The cyclopropyl ether moiety is sensitive to strong Brønsted acids (e.g., HBr, HI, conc. HCl) which can induce ring-opening.[1] Solvent systems must be selected to avoid acidic hydrolysis while maximizing regioselectivity at C2.

Molecular Profile & Reactivity Thermodynamics

To select the correct solvent, one must understand the electronic and steric environment of the substrate.

Electrophilic Sites Analysis
PositionSubstituentReactivityMechanismSolvent Preference
C4 CyclopropoxyBlocked Inert to

under standard conditions.[1]
N/A
C2 ChlorineHigh

(Nucleophilic Aromatic Substitution).[2][3]
Polar Aprotic (DMSO, DMF) or Polar Protic (IPA).
C5 ChlorineLow Cross-Coupling (Suzuki, Buchwald) or Lithiation.Anhydrous Ethers (THF, 2-MeTHF, Dioxane).
Solubility Parameters (Hansen Logic)

DCCP is a lipophilic "brick dust" intermediate due to the planar pyrimidine ring and the hydrophobic cyclopropyl group.

  • Good Solvents: DCM, THF, EtOAc, DMF, DMSO, MeCN.

  • Poor Solvents: Water, Hexanes (at RT), MeOH (sparingly soluble).

  • Green Alternatives: 2-MeTHF (replaces DCM/THF), CPME (Cyclopentyl methyl ether).[1]

Solvent Selection Matrix

Scenario A: Functionalization at C2

Target: Displacement of C2-Cl by amines, alkoxides, or thiols.[1]

Solvent ClassExamplesProsConsRecommendation
Polar Aprotic DMF, DMSO, NMP Kinetic Acceleration: Stabilizes the polar Meisenheimer transition state.[1] Essential for weak nucleophiles.Workup Difficulty: High boiling points make removal difficult. Water washes required.Preferred for difficult/slow reactions.
Polar Protic IPA, n-BuOH, EtOH Process Ease: Product often precipitates upon cooling (slurry-to-slurry).[1] Cleaner impurity profile.Retarded Rate: H-bonding with nucleophile lowers effective concentration.[1]Preferred for scale-up with reactive amines.
Green/Ether 2-MeTHF, CPME Separation: Excellent for aqueous workups (immiscible with water).[1] Peroxide forming (requires inhibitors).Solubility: May require heating to fully dissolve DCCP.Best for GMP/Green Chemistry compliance.
Scenario B: Transition Metal Catalysis at C5

Target: Suzuki-Miyaura or Buchwald-Hartwig coupling after C2 is protected/substituted.[1]

  • Standard: 1,4-Dioxane/Water (4:1).[1] The "gold standard" for Suzuki couplings due to coordination ability with Pd.

  • Green Alternative: n-Propanol or t-Amyl Alcohol .[1] These allow higher temperatures than EtOH/MeOH and are excellent for solubilizing boronic acids.

Visualizing the Decision Process

The following diagram illustrates the logical flow for solvent selection based on the intended reaction and workup requirements.

SolventSelection Start Starting Material: 2,5-Dichloro-4-cyclopropoxypyrimidine ReactionType Select Reaction Type Start->ReactionType SNAr SNAr (C2 Substitution) (Amines/Alkoxides) ReactionType->SNAr Target C2-Cl Coupling Pd-Catalysis (C5 Substitution) (Suzuki/Buchwald) ReactionType->Coupling Target C5-Cl NuStrength Nucleophile Strength? SNAr->NuStrength PdSolvent Use Anhydrous/Degassed: 1,4-Dioxane or Toluene (Avoid catalyst poisoning) Coupling->PdSolvent WeakNu Weak/Steric Hindered Nu (Anilines, t-butoxide) NuStrength->WeakNu StrongNu Strong/Primary Nu (Alkyl amines) NuStrength->StrongNu SolventA Use Polar Aprotic: DMF or DMSO (Max Rate) WeakNu->SolventA SolventB Use Polar Protic: IPA or n-BuOH (Precipitation Workup) StrongNu->SolventB Process Scale SolventC Use Green Aprotic: 2-MeTHF or CPME (Easy Extraction) StrongNu->SolventC MedChem Scale

Caption: Decision tree for solvent selection emphasizing nucleophile strength and process scale-up considerations.

Detailed Experimental Protocols

Protocol A: Regioselective C2-Amination ( )

Objective: Install an amine at C2 without affecting the cyclopropyl group or C5-Cl.[1]

Reagents:

  • DCCP (1.0 equiv)[1]

  • Amine Nucleophile (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (1.2 equiv) - Acts as HCl scavenger.[1]

  • Solvent: Isopropyl Alcohol (IPA) [Preferred for ease of isolation]

Procedure:

  • Charge: To a reaction vessel equipped with a reflux condenser, add DCCP (10 mmol) and IPA (10 volumes, 20 mL).

  • Dissolution: Stir at room temperature. The mixture may be a slurry.

  • Addition: Add DIPEA followed by the amine nucleophile dropwise.

  • Reaction: Heat the mixture to 60–70°C .

    • Note: Do not exceed 85°C to prevent thermal stress on the cyclopropyl ether.

  • Monitoring: Monitor by HPLC/TLC. Reaction is typically complete in 2-4 hours.[1]

    • Checkpoint: Look for the disappearance of DCCP. The formation of the C2-substituted product is usually the major peak.

  • Workup (Precipitation Method):

    • Cool the reaction mixture slowly to 0-5°C.

    • Add Water (10 volumes) dropwise to induce precipitation.

    • Filter the solid, wash with 1:1 IPA/Water, and dry under vacuum at 40°C.

Protocol B: C5-Suzuki Cross-Coupling

Objective: Coupling a boronic acid at the deactivated C5 position (assuming C2 is already substituted).[1]

Reagents:

  • C2-Substituted-5-chloro-4-cyclopropoxypyrimidine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Degassing: Charge 1,4-Dioxane and Water into the flask. Sparge with Nitrogen/Argon for 15 minutes. Oxygen removal is critical.

  • Charge: Add the pyrimidine substrate, boronic acid, and base.[4]

  • Catalyst: Add the Pd catalyst last under a positive stream of inert gas.

  • Reaction: Heat to 90°C for 6-12 hours.

  • Workup:

    • Dilute with EtOAc and Water.

    • Separate layers. Extract aqueous layer with EtOAc.[3]

    • Wash organics with Brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Critical Stability & Troubleshooting

Cyclopropyl Ether Sensitivity

The cyclopropyl group is an acetal-like structure that is prone to acid-catalyzed ring opening.[1]

  • FORBIDDEN REAGENTS:

    • Concentrated HCl, HBr, HI.

    • Strong Lewis Acids (

      
      , 
      
      
      
      ) in the presence of nucleophiles.
    • Acidic Methanol (generates HCl in situ).

  • SAFE ZONES:

    • Basic conditions (NaOH, KOH, Carbonates).

    • Mild acids (Acetic acid, dilute aqueous mineral acids at low temp).

Regioselectivity Issues

If you observe C5 substitution during the


 step (rare, but possible with very strong nucleophiles):
  • Lower Temperature: Reduce reaction temp to <40°C.

  • Change Solvent: Switch from DMF (polar aprotic) to THF or Toluene (non-polar). This destabilizes the transition state, increasing the energy barrier difference between C2 and C5, thereby improving selectivity for the kinetically favored C2.

References

  • Regioselectivity in Pyrimidines

    • Evaluation of regioselectivity on 2,4,5-trichloropyrimidine deriv
    • Source: (General principles of pyrimidine reactivity).

  • Solvent Selection Guides

    • Pfizer Solvent Selection Guide for Green Chemistry.[5][6][7]

    • Source:.

  • Cyclopropyl Ether Stability

    • Hydrolytic stability of cyclopropanecarboxylic acid esters and ethers.[8]

    • Source:.

  • Process Chemistry of Pyrimidines

    • Scalable synthesis of pyrimidine-based kinase inhibitors (Brigatinib/Pazopanib intermediates).[1][9]

    • Source: [J. Org.[10] Chem. 2015, 80, 15, 7757–7763]([Link]).

Sources

Method

Application Note: Microwave-Assisted Functionalization of 2,5-Dichloro-4-cyclopropoxypyrimidine

This Application Note is designed for researchers utilizing 2,5-Dichloro-4-cyclopropoxypyrimidine as a core scaffold in medicinal chemistry. It focuses on overcoming the steric and electronic deactivation of the C-2 and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2,5-Dichloro-4-cyclopropoxypyrimidine as a core scaffold in medicinal chemistry. It focuses on overcoming the steric and electronic deactivation of the C-2 and C-5 positions using microwave irradiation to accelerate library synthesis.

Abstract & Strategic Value

2,5-Dichloro-4-cyclopropoxypyrimidine is a high-value scaffold, structurally related to intermediates used in the synthesis of P2Y12 antagonists (e.g., Ticagrelor analogs). Its unique substitution pattern presents a specific challenge:

  • C-4 Position (Cyclopropoxy): Already functionalized; electron-donating induction deactivates the ring.

  • C-2 Position (Chloro): The primary electrophilic site for nucleophilic aromatic substitution (

    
    ), but significantly less reactive than a C-4 chloride due to the electron-donating effect of the C-4 ether.
    
  • C-5 Position (Chloro): Electronically neutral; requires transition-metal catalysis (e.g., Suzuki-Miyaura) for functionalization.

Microwave irradiation (MW) is critical here.[1] Conventional thermal heating often fails to drive C-2 substitution to completion due to the deactivating C-4 alkoxy group, leading to hydrolysis byproducts. MW irradiation superheats the solvent matrix, overcoming the activation energy barrier for C-2


 and facilitating rapid oxidative addition at the sterically congested C-5 position.

Chemical Profile & Reactivity Logic

Regioselectivity Map

Understanding the electronic landscape is the prerequisite for successful protocol design.

ReactivityMap Scaffold 2,5-Dichloro-4- cyclopropoxypyrimidine C2 C-2 Position (Cl) Target: Amines/Alkoxides Reaction: SNAr Scaffold->C2 Primary Reactive Site (Microwave Required) C5 C-5 Position (Cl) Target: Boronic Acids Reaction: Suzuki Coupling Scaffold->C5 Secondary Site (Pd-Catalysis) C4 C-4 Position (Cyclopropoxy) Role: Deactivating Group Stability: Acid Sensitive Scaffold->C4 Static (Do Not Disturb)

Figure 1: Reactivity profile of the scaffold. The C-2 position is the first point of entry, but requires forcing conditions due to C-4 electron donation.

Experimental Protocols

Protocol A: Microwave-Assisted Amination at C-2

Objective: Displacement of the C-2 chloride with a primary or secondary amine. Challenge: The cyclopropoxy group at C-4 donates electron density, making C-2 less electrophilic. Conventional reflux (80°C) often yields <40% conversion after 24 hours. MW drives this to >90% in 20 minutes.

Materials
  • Substrate: 2,5-Dichloro-4-cyclopropoxypyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone)

    • Note: IPA is preferred for easy workup; NMP is required for weak nucleophiles (anilines).

Step-by-Step Workflow
  • Vessel Loading: Into a 10 mL microwave process vial equipped with a magnetic stir bar, add the pyrimidine scaffold (0.5 mmol, ~102 mg).

  • Solvent Addition: Add IPA (3.0 mL). Concentration is key: 0.15–0.2 M promotes bimolecular kinetics.

  • Reagent Addition: Add DIPEA (174 µL, 1.0 mmol) followed by the amine (0.6 mmol).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 140 °C

    • Time: 20 minutes

    • Pressure Limit: 15 bar

    • Pre-stirring: 30 seconds

  • Workup:

    • Cool to 50 °C (air jet).

    • If IPA used: The product often precipitates upon cooling. Filter and wash with cold water.

    • If NMP used: Dilute with EtOAc (20 mL), wash with water (3x) and brine to remove NMP.

Optimization Table: Solvent & Temp Effects

SolventTemp (°C)Time (min)Yield (%)Notes
Ethanol80 (Reflux)1440 (24h)35%Incomplete; hydrolysis observed.
IPA 140 (MW) 20 92% Optimal balance of polarity/temp.
NMP180 (MW)1088%High yield, but difficult workup.
Water120 (MW)3015%Major hydrolysis of C-2 Cl to -OH.
Protocol B: C-5 Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C-5 position after C-2 derivatization. Challenge: The C-5 chloride is structurally similar to an aryl chloride and is sterically hindered by the adjacent C-4 cyclopropoxy and C-6 substituents.

Materials
  • Substrate: C-2 substituted 5-chloro-4-cyclopropoxypyrimidine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Inert Atmosphere: Purge the microwave vial with Nitrogen or Argon.

  • Loading: Add substrate (0.25 mmol), Boronic acid (0.375 mmol), and Pd catalyst (0.0125 mmol).

  • Solvent System: Add 1,4-Dioxane (2.5 mL) and K₂CO₃ (2M aq, 0.375 mL).

    • Critical: The biphasic system (Dioxane/Water) is essential for solubility of inorganic base and organic substrate.

  • Microwave Parameters:

    • Temperature: 110 °C

    • Time: 30 minutes

    • Power: High absorption setting (if applicable).

  • Scavenging: After cooling, add 50 mg of SiliaMetS® Thiol (or equivalent Pd scavenger) and stir for 15 mins to remove residual Pd.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Mechanistic Visualization

The following diagram illustrates the sequential functionalization logic, highlighting the energy barriers overcome by microwave irradiation.

Workflow cluster_0 Step 1: C-2 Activation (SNAr) cluster_1 Step 2: C-5 Functionalization (Suzuki) Start Start: 2,5-Dichloro-4- cyclopropoxypyrimidine Reaction1 Reagent: Amine + DIPEA Condition: MW 140°C, 20 min Mechanism: Nucleophilic Attack Start->Reaction1 Intermediate Intermediate: 2-Amino-5-chloro-4- cyclopropoxypyrimidine Reaction1->Intermediate Reaction2 Reagent: Boronic Acid + Pd(0) Condition: MW 110°C, 30 min Mechanism: Oxidative Addition Intermediate->Reaction2 Product Final Product: 2,5-Disubstituted-4- cyclopropoxypyrimidine Reaction2->Product

Figure 2: Sequential microwave workflow. Step 1 requires high temp to overcome electronic deactivation; Step 2 requires Pd catalysis.

Troubleshooting & Safety

Cyclopropyl Ether Stability

Risk: The cyclopropyl ether is an acetal-like structure. While stable to base (Protocol A & B), it is sensitive to strong acids.

  • Avoid: Do not use HCl/MeOH for workup.

  • Avoid: Do not use temperatures >160°C in acidic solvents, as this may trigger cyclopropyl-allyl rearrangement.

Hydrolysis at C-2

If the C-2 position yields a hydroxyl impurity (2-hydroxy-5-chloro...):

  • Cause: Wet solvent (IPA is hygroscopic).

  • Solution: Use anhydrous solvents and add molecular sieves to the reaction vial.

  • Alternative: Switch to a non-protic solvent like THF or Dioxane for the

    
     step, though reaction times may increase.
    

References

  • Regioselectivity of Dichloropyrimidines

    • BenchChem.[2] "Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines." (2025). Link

  • Microwave

    
     Methodology: 
    
    • Organic Syntheses.[3][4] "Microwave-Assisted Synthesis of Pyrimidine Derivatives." Org.[1][5][6] Synth. (2012).[7] Link

  • Suzuki Coupling on Chloropyrimidines

    • MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules (2021).[6][8][9] Link

  • Ticagrelor Intermediate Chemistry (Analogous Scaffolds)

    • ChemicalBook. "4,6-dichloro-2-propylthiopyrimidine-5-amine Synthesis and Properties." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Aqueous Stability of 2,5-Dichloro-4-cyclopropoxypyrimidine

Welcome to the technical support center for 2,5-Dichloro-4-cyclopropoxypyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-Dichloro-4-cyclopropoxypyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic and screening workflows. The unique substitution pattern of this pyrimidine derivative offers exciting opportunities in molecular design, but its handling in aqueous media requires a nuanced understanding of its chemical stability. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you mitigate the primary challenge associated with this compound: hydrolysis.

Introduction: The Duality of Reactivity and Instability

2,5-Dichloro-4-cyclopropoxypyrimidine is a highly functionalized heterocyclic compound. The pyrimidine core is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two strongly electron-withdrawing chlorine atoms at the C2 and C5 positions. This electron deficiency makes the C4 and C2 positions highly susceptible to nucleophilic aromatic substitution (SNAr), a desirable trait for synthetic diversification. However, this same reactivity renders the molecule vulnerable to hydrolysis, where water acts as a nucleophile, leading to the undesired replacement of the chloro substituents with hydroxyl groups. This guide will equip you with the knowledge and practical strategies to control this reactivity and ensure the integrity of your compound in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2,5-Dichloro-4-cyclopropoxypyrimidine in aqueous media?

A1: The primary degradation pathway is hydrolysis, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] The electron-deficient pyrimidine ring is attacked by water, acting as a nucleophile. The two chlorine atoms are good leaving groups, and their substitution with hydroxyl groups is thermodynamically favorable.

Q2: Which chlorine atom is more susceptible to hydrolysis?

A2: Based on established reactivity trends for substituted pyrimidines, the chlorine atom at the C4 (or C6) position is generally more reactive towards nucleophiles than the one at the C2 position, which in turn is more reactive than a halogen at the C5 position.[2] This is due to the greater electron deficiency at the C4/C6 positions, which can better stabilize the negative charge in the Meisenheimer-like intermediate formed during the SNAr reaction.[3]

Q3: How does pH affect the hydrolysis of 2,5-Dichloro-4-cyclopropoxypyrimidine?

A3: The rate of hydrolysis is highly dependent on pH. Both acidic and basic conditions can catalyze the hydrolysis of chloropyrimidines. Under acidic conditions, protonation of a ring nitrogen can further activate the pyrimidine ring towards nucleophilic attack. Conversely, under basic conditions, the presence of a stronger nucleophile (hydroxide ion) will significantly accelerate the rate of substitution compared to neutral water. Therefore, maintaining a near-neutral pH is often crucial for minimizing hydrolysis.

Q4: Is the cyclopropoxy group stable under aqueous conditions?

A4: While the C-O bond in ethers is generally stable, the stability of the cyclopropoxy group in this specific context is a critical consideration.[4] The high strain of the cyclopropyl ring and its electronic interaction with the electron-deficient pyrimidine core could potentially influence its stability.[5] Under strongly acidic conditions, cleavage of the ether linkage is a possibility. Additionally, the cyclopropyl ring itself can undergo ring-opening reactions under certain conditions, although this is less common in the absence of specific catalysts or reagents.[6][7] For most standard aqueous experimental conditions, the primary concern remains the hydrolysis of the chloro substituents.

Q5: What are the likely hydrolysis products?

A5: The expected initial hydrolysis products would be 2-chloro-5-chloro-4-hydroxypyrimidine and/or 4-cyclopropoxy-5-chloro-2-hydroxypyrimidine, resulting from the replacement of one of the chlorine atoms. Further hydrolysis could lead to the dihydroxy-pyrimidine derivative. Degradation of the cyclopropoxy group would yield additional products. Definitive identification of degradation products should be performed using analytical techniques such as LC-MS.[8]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low yield or recovery of the starting material after a reaction in an aqueous medium. The compound has likely undergone significant hydrolysis during the experiment.1. pH Control: Ensure the aqueous medium is buffered to a near-neutral pH (6.5-7.5). Avoid strongly acidic or basic conditions. 2. Temperature Management: Perform the reaction at the lowest feasible temperature. Hydrolysis rates increase with temperature. 3. Minimize Water Exposure: If possible, reduce the amount of water in the reaction mixture or shorten the reaction time.
Appearance of unexpected polar impurities in analytical traces (TLC, HPLC). These are likely hydrolysis products (hydroxypyrimidines), which are more polar than the parent dichlorinated compound.1. Co-spotting: On a TLC plate, co-spot the reaction mixture with the starting material to differentiate between the starting material and more polar impurities. 2. Analytical Monitoring: Use HPLC or LC-MS to monitor the reaction progress and the formation of degradation products over time.[9][10]
Inconsistent results in biological assays. Hydrolysis of the compound in the assay buffer could lead to variable concentrations of the active compound and the formation of less active or inactive byproducts.1. Buffer Selection: Use a well-buffered system within a stable pH range for the duration of the assay. 2. Stock Solution Preparation: Prepare concentrated stock solutions in a suitable aprotic polar solvent like DMSO or DMF and dilute into the aqueous assay buffer immediately before use.[11] 3. Stability Assessment: Perform a preliminary stability study of the compound in the assay buffer under the assay conditions to determine its half-life.
Difficulty in isolating the desired product from polar byproducts. The formation of hydrophilic hydrolysis products can complicate purification by chromatography.1. Prevention: The most effective strategy is to prevent hydrolysis in the first place by implementing the solutions mentioned above. 2. Optimized Chromatography: If hydrolysis has occurred, use a more polar mobile phase for column chromatography to effectively separate the desired product from the more polar impurities.

Experimental Protocols

Protocol 1: Performing a Forced Degradation Study

A forced degradation study is crucial for understanding the stability of 2,5-Dichloro-4-cyclopropoxypyrimidine and identifying its degradation products.[12][13]

Objective: To assess the stability of the compound under various stress conditions and to generate degradation products for analytical method development.

Materials:

  • 2,5-Dichloro-4-cyclopropoxypyrimidine

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.4)

  • Hydrogen peroxide (3%)

  • Aprotic solvent (e.g., Acetonitrile or DMSO)

  • HPLC system with a UV detector

  • LC-MS system for product identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2,5-Dichloro-4-cyclopropoxypyrimidine in an aprotic solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with phosphate buffer (pH 7.4).

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Incubate a solid sample and a solution in phosphate buffer at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a solid sample and a solution in phosphate buffer to UV light (as per ICH Q1B guidelines).[14]

  • Time Points: Analyze samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Quench the reactions at each time point (e.g., by neutralization for acidic and basic samples).

    • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.[15][16]

    • Use LC-MS to identify the mass of the degradation products to elucidate their structures.

Data Interpretation:

  • Plot the percentage of the parent compound remaining against time for each condition to determine the degradation kinetics.

  • Identify the conditions under which the compound is most labile.

  • Characterize the major degradation products.

Protocol 2: Minimizing Hydrolysis in Aqueous Reactions Using a Co-solvent System

Objective: To perform a reaction in an aqueous medium while minimizing the hydrolysis of 2,5-Dichloro-4-cyclopropoxypyrimidine.

Materials:

  • 2,5-Dichloro-4-cyclopropoxypyrimidine

  • Reaction reagents

  • Deionized water

  • A water-miscible aprotic co-solvent (e.g., Dioxane, THF, or Acetonitrile)

  • Buffer (e.g., phosphate or HEPES buffer, pH 7.0)

Procedure:

  • Solvent System Preparation: Prepare a mixed solvent system of the chosen co-solvent and buffered water. A common starting point is a 1:1 or 3:1 ratio of co-solvent to water.

  • Reagent Dissolution: Dissolve 2,5-Dichloro-4-cyclopropoxypyrimidine and other non-aqueous reagents in the co-solvent first.

  • Reaction Setup: In a reaction vessel, combine the solution from step 2 with the aqueous buffered portion of the solvent system.

  • Temperature Control: Maintain the reaction at a low to moderate temperature (e.g., room temperature or below, if the reaction kinetics allow).

  • Monitoring: Monitor the reaction progress using TLC or HPLC, paying close attention to the formation of any polar byproducts indicative of hydrolysis.

  • Work-up: Upon completion, perform an appropriate work-up to remove the aqueous phase and isolate the product.

Visualizing the Hydrolysis Pathway and Prevention Strategy

To better understand the processes involved, the following diagrams illustrate the likely hydrolysis mechanism and a workflow for mitigating it.

Hydrolysis_Mechanism cluster_0 Hydrolysis at C4 cluster_1 Hydrolysis at C2 Start_C4 2,5-Dichloro-4-cyclopropoxypyrimidine Intermediate_C4 Meisenheimer-like Intermediate at C4 Start_C4->Intermediate_C4 + H2O Product_C4 5-Chloro-4-cyclopropoxy-2-hydroxypyrimidine Intermediate_C4->Product_C4 - Cl-, -H+ Start_C2 2,5-Dichloro-4-cyclopropoxypyrimidine Intermediate_C2 Meisenheimer-like Intermediate at C2 Start_C2->Intermediate_C2 + H2O Product_C2 2-Chloro-4-cyclopropoxy-5-hydroxypyrimidine (less favored) Intermediate_C2->Product_C2 - Cl-, -H+

Caption: Plausible hydrolysis pathways of 2,5-Dichloro-4-cyclopropoxypyrimidine.

Prevention_Workflow Start Experiment in Aqueous Medium pH_Control Control pH (6.5-7.5) using Buffers Start->pH_Control Temp_Control Lower Reaction Temperature (e.g., 0°C to RT) Start->Temp_Control Solvent_Mod Use Aprotic Co-solvents (e.g., Dioxane, THF, ACN) Start->Solvent_Mod Time_Control Minimize Reaction Time Start->Time_Control Analysis Monitor by HPLC/LC-MS for Degradation pH_Control->Analysis Temp_Control->Analysis Solvent_Mod->Analysis Time_Control->Analysis Success Product Integrity Maintained Analysis->Success

Caption: Workflow for preventing the hydrolysis of 2,5-Dichloro-4-cyclopropoxypyrimidine.

Conclusion

The successful application of 2,5-Dichloro-4-cyclopropoxypyrimidine in research and development hinges on the careful management of its aqueous stability. By understanding the underlying principles of its hydrolysis and implementing the strategies outlined in this guide—namely, rigorous control of pH and temperature, and the judicious use of co-solvents—researchers can confidently utilize this valuable synthetic intermediate. Proactive stability testing through forced degradation studies will further empower you to develop robust, reliable, and reproducible experimental protocols.

References

  • Benchchem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • van Gennip, A. H., Busch, S., Elzinga, L., Stroomer, A. E., van Cruchten, A., Scholten, E. G., & Abeling, N. G. (1991). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry, 37(6), 857–864. Retrieved from [Link]

  • Benchchem. (n.d.). Methods for monitoring the progress of pyrimidine reactions. Benchchem.
  • ResearchGate. (n.d.). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. ResearchGate. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(1), 38-47. Retrieved from [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. Retrieved from [Link]

  • Volovenko, Y. M., & Fursiy, T. A. (2001). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Chemistry of Heterocyclic Compounds, 37(5), 603-608. Retrieved from [Link]

  • Liu, Y., & Wang, J. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 2378–2398. Retrieved from [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(8), 731-736. Retrieved from [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8. Retrieved from [Link]

  • Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Retrieved from [Link]

  • OkoduwaSTEM. (2017, June 12). Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation [Video]. YouTube. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development- A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

  • Patel, R. M., & Shri, B. (2021). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 4(4), 1-10. Retrieved from [Link]

  • ResearchGate. (2026, January 7). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. ResearchGate. Retrieved from [Link]

  • Barlin, G. B., & Brown, D. J. (1967). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Journal of the Chemical Society C: Organic, 2473-2475. Retrieved from [Link]

  • ResearchGate. (n.d.). pH rate profile for the hydrolysis of 6 at 200 °C. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The chemistry of small ring compounds. Part 28: Cyclopropyl cation stabilisation in thermolysis of some cyclopropyl ethers and sulfides. ResearchGate. Retrieved from [Link]

  • Wessjohann, L. A., & Schefzik, M. (2002). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 102(5), 1435-1462. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. Retrieved from [Link]

  • Fayed, E. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4991. Retrieved from [Link]

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  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from

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  • Zhao, Q., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics, 25, 12615–12628. Retrieved from [Link]

  • Harris, C. S., et al. (2022). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 12(10), 947. Retrieved from [Link]

  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution? ResearchGate. Retrieved from [Link]

  • Benchchem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Benchchem.
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  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]

  • Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 3, 371-375. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Retrieved from [Link]

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Sources

Optimization

controlling regioselectivity between C2 and C4 chlorines in pyrimidines

Topic: Controlling Regioselectivity: C2 vs. C4 Substitution in 2,4-Dichloropyrimidines Role: Senior Application Scientist Status: Active Guide Executive Summary: The "C4 Rule" and Its Exceptions Welcome to the Pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity: C2 vs. C4 Substitution in 2,4-Dichloropyrimidines Role: Senior Application Scientist Status: Active Guide

Executive Summary: The "C4 Rule" and Its Exceptions

Welcome to the Pyrimidine Functionalization Support Center. If you are working with 2,4-dichloropyrimidine , you are likely facing one of two scenarios:

  • The Standard Path: You want to substitute the C4-chlorine selectively, but you are seeing C2 impurities or bis-substitution.[1]

  • The Reverse Path: You specifically need to functionalize C2 first, leaving C4 intact—a notoriously difficult transformation in standard

    
     chemistry.
    

This guide synthesizes mechanistic insight with practical troubleshooting to help you control this regioselectivity.

Mechanistic Grounding: Why C4 Dominates

Before troubleshooting, you must understand the "Why." In nucleophilic aromatic substitution (


), the C4 position is significantly more reactive than C2 for two primary reasons:
  • Electronic Stabilization (The Para-like Effect):

    • Attack at C4 leads to a Meisenheimer intermediate where the negative charge is delocalized onto the N1 nitrogen (para-position relative to attack). This is electronically favorable.

    • Attack at C2 delocalizes charge onto N1 and N3, but the transition state energy is typically higher due to the disruption of aromaticity and specific orbital coefficients (LUMO density is highest at C4).

  • Steric Accessibility:

    • C4 is flanked by one nitrogen and one hydrogen (or substituent).

    • C2 is flanked by two ring nitrogens (and their lone pairs), creating a "steric gate" and electrostatic repulsion that hinders the approach of nucleophiles.

Visualization: The Reactivity Landscape

The following diagram illustrates the energetic favorability of C4 substitution under standard conditions.

ReactionLandscape Start 2,4-Dichloropyrimidine TS_C4 C4 Transition State (Lower Energy Barrier) Start->TS_C4 Fast (Kinetic Control) TS_C2 C2 Transition State (Higher Energy Barrier) Start->TS_C2 Slow (Steric/Electronic Hindrance) Prod_C4 C4-Substituted (Major Product) TS_C4->Prod_C4 Prod_C2 C2-Substituted (Minor/Trace) TS_C2->Prod_C2 Bis 2,4-Disubstituted (Over-reaction) Prod_C4->Bis Excess Nu / High Temp Prod_C2->Bis Excess Nu

Figure 1: Kinetic landscape of 2,4-dichloropyrimidine substitution. C4 is the kinetic and thermodynamic favorite.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "I want the C4 product, but I'm getting C2 impurities or bis-substitution."

This is the most common issue. The reaction is too energetic or the stoichiometry is loose.

VariableRecommendationWhy?
Temperature 0°C to Room Temp High heat overcomes the activation energy difference between C4 and C2, leading to mixtures. Keep it cold to maintain kinetic selectivity.
Base Hünig’s Base (DIPEA) or

Avoid super-strong bases (like NaH) unless necessary. Mild bases prevent "runaway" reactivity that leads to bis-substitution.
Solvent IPA, EtOH, or THF Avoid high-boiling polar aprotic solvents (DMF, DMSO) if possible, as they accelerate

aggressively, reducing selectivity.
Stoichiometry 0.95 - 1.05 equiv. Never use excess nucleophile in Step 1. Add the nucleophile dropwise to the pyrimidine solution (inverse addition).

Diagnostic Check:

  • Symptom:[1][2][3][4][5][6][7][8] NMR shows a mixture of two isomers.

  • Fix: Check the proton at C5. In C4-substituted products, the C5 proton often shifts upfield compared to the C2-substituted isomer due to shielding effects, though 2D-NMR (HMBC) is the gold standard for confirmation.

Scenario B: "I need to substitute C2 FIRST." (The Reverse Regioselectivity Problem)

This is chemically challenging. You are fighting the natural preference of the molecule.

Method 1: The "Tertiary Amine" Trick (For Aminations) Recent literature suggests that using tertiary amines can sometimes favor C2 selectivity via an in-situ dealkylation mechanism, or by using specific Lewis Acids, though this is substrate-dependent.

Method 2: Lewis Acid Catalysis Lewis acids (like


 or 

) can coordinate to the pyrimidine nitrogens.
  • Theory: If the Lewis acid coordinates strongly to N3, it may block C4 or activate C2.

  • Reality: Results vary. This often requires screening.

Method 3: The "Blocker" Strategy (Most Reliable) If you absolutely need a specific group at C2 and a different one at C4, and standard


 fails:
  • Start differently: Use 2-chloro-4-thiomethylpyrimidine .

  • Displace the C2-Cl (it is now the only chlorine).

  • Activate the C4-SMe group (using mCPBA to make it a sulfone/sulfoxide) to make it a leaving group for the second nucleophile.

Scenario C: "I can't get the C2 chlorine to react in the SECOND step."

You have successfully substituted C4, but now C2 is "dead."

  • Reason: The first nucleophile (at C4) is likely an electron-donating group (amine, alkoxide). This deactivates the ring, making the remaining C2 chlorine very unreactive.

Protocol for Reactivating C2:

  • Solvent Switch: Move to n-Butanol or DMSO .

  • Heat: You will likely need 100°C - 140°C (microwave is excellent here).

  • Acid Catalysis: For amine nucleophiles, adding 1.0 equiv of HCl or pTSA can protonate the ring nitrogen (N1 or N3), restoring electrophilicity.

Validated Experimental Protocols

Standard Workflow: Sequential Substitution (C4 then C2)

This protocol assumes you want to introduce Nucleophile A at C4 and Nucleophile B at C2.

Step 1: C4 Functionalization (High Selectivity)
  • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in THF or Ethanol (0.2 M).

  • Cool the solution to 0°C.

  • Add Base: DIPEA (1.1 equiv).

  • Add Nucleophile A: (1.0 equiv) dissolved in solvent, added dropwise over 30 minutes.

    • Critical: Slow addition ensures the concentration of Nucleophile A is never high enough to force the C2 reaction.

  • Monitor: Stir at 0°C -> RT. Check LCMS.

  • Workup: Standard aqueous extraction.

Step 2: C2 Functionalization (Forcing Conditions)
  • Dissolve the Step 1 product in n-Butanol or DMF.

  • Add Nucleophile B: (1.2 - 1.5 equiv).

  • Add Base: DIPEA or

    
     (2.0 equiv).
    
  • Heat:

    • Amines: 80-120°C.

    • Alkoxides: 60-90°C.

  • Troubleshooting: If no reaction, add 10 mol%

    
     or switch to microwave heating at 140°C for 20 mins.
    

Decision Logic: Experimental Design

Use this flow to determine your synthetic route.

DecisionTree Start Start: 2,4-Dichloropyrimidine Question Which position do you need to substitute first? Start->Question Path_C4 I need C4 first (Standard) Question->Path_C4 Path_C2 I need C2 first (Reverse) Question->Path_C2 Action_C4 Use Standard Protocol: 0°C, 1.0 eq Nu, THF/EtOH Path_C4->Action_C4 Action_C2 STOP. 2,4-DCP is not ideal. Consider 2-chloro-4-thiomethyl or 2-amino-4-chloropyrimidine synthesis. Path_C2->Action_C2 Result_C4 Product: 4-Substituted-2-chloro Action_C4->Result_C4 Next_Step Step 2: Force C2 Substitution (High Temp / Acid Cat) Result_C4->Next_Step

Figure 2: Strategic decision tree for pyrimidine functionalization.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

  • Lunazzi, L. et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." J. Org.[2][9] Chem.2015 , 80, 7757–7763.[9] [9]

  • Bogdal, D. "Microwave-assisted preparation of benzo[b]furans and coumarins." J. Chem. Res.1998, 468-469.

Sources

Troubleshooting

purification methods for 2,5-Dichloro-4-cyclopropoxypyrimidine by column chromatography

For Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is the primary challenge in the purification of 2,5-Dichloro-4-cyclopropoxypyrimidine? A1: The primary challenge...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the purification of 2,5-Dichloro-4-cyclopropoxypyrimidine?

A1: The primary challenge lies in effectively separating the target compound from structurally similar impurities, such as isomers and unreacted starting materials. These impurities often have polarities close to the product, making baseline separation difficult to achieve without careful optimization of chromatographic conditions.

Q2: Which stationary phase is most suitable for this purification?

A2: Normal-phase silica gel is the most commonly used and effective stationary phase for the purification of halogenated pyrimidines like 2,5-Dichloro-4-cyclopropoxypyrimidine.[1] Its polar surface allows for good separation based on the polarity differences between the product and impurities. For particularly challenging separations, alternative stationary phases like alumina or functionalized silica (e.g., cyano- or diol-bonded phases) could be explored, although this is less common.

Q3: How do I select an appropriate mobile phase system?

A3: Mobile phase selection is critical for achieving optimal separation.[2][3] A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product, ensuring it moves down the column at a reasonable rate while allowing for separation from less and more polar impurities.

Q4: Can this compound degrade during column chromatography?

A4: While 2,5-Dichloro-4-cyclopropoxypyrimidine is generally stable, prolonged exposure to acidic silica gel can potentially lead to degradation for sensitive compounds.[4] If you suspect degradation (e.g., observing new spots on TLC after chromatography), you can consider deactivating the silica gel with a small amount of a base like triethylamine mixed in the eluent or using a less acidic stationary phase like neutral alumina.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Poor Separation of Product and a Key Impurity (Co-elution)

Question: My product is co-eluting with an impurity, resulting in mixed fractions and low purity. How can I improve the resolution?

Answer: Co-elution is a common problem when dealing with closely related compounds. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If the impurity is slightly more polar than your product, decreasing the polarity of the mobile phase (i.e., increasing the proportion of hexane to ethyl acetate) will increase the retention time of both compounds, potentially leading to better separation.

    • Change Solvent Selectivity: Switching one of the mobile phase components can alter the separation selectivity.[5] For example, replacing ethyl acetate with dichloromethane or a mixture of acetone and hexane can change the interactions between the analytes and the stationary phase, leading to improved resolution.[4]

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the mobile phase polarity (gradient elution) can sharpen peaks and improve the separation of closely eluting compounds.[2] Start with a low polarity mobile phase and slowly increase the concentration of the more polar solvent.

  • Reduce Column Loading: Overloading the column is a frequent cause of poor separation.[6] Ensure that the amount of crude material loaded is appropriate for the size of your column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude sample.

Issue 2: Product Elutes Too Quickly (Low Retention) or Not at All (High Retention)

Question: My product either comes off the column immediately with the solvent front or remains stuck at the top. What adjustments should I make?

Answer: This indicates a significant mismatch between the mobile phase polarity and the compound's polarity.

  • Product Elutes Too Quickly (Rf too high on TLC):

    • Cause: The mobile phase is too polar, causing the compound to have a weak interaction with the silica gel and travel with the solvent front.

    • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane content).

  • Product Does Not Elute (Rf too low on TLC):

    • Cause: The mobile phase is not polar enough to move the compound down the column.

    • Solution: Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the ethyl acetate content).

Issue 3: Tailing Peaks Leading to Broad Fractions and Poor Purity

Question: The product spot on the TLC plate and the peak during column chromatography are streaked or "tailing." Why is this happening and how can I fix it?

Answer: Peak tailing can be caused by several factors:

  • Secondary Interactions: Acidic sites on the silica gel can strongly interact with basic functionalities in your molecule or impurities, leading to tailing. Adding a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase can help to mask these sites and improve peak shape.

  • Sample Overload: As mentioned previously, loading too much sample can lead to tailing.[7]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much more polar than the mobile phase can cause band broadening and tailing. Always try to dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

This initial step is crucial for determining the optimal mobile phase for your column chromatography.

  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of your crude 2,5-Dichloro-4-cyclopropoxypyrimidine in a suitable solvent (e.g., dichloromethane) and spot it onto the baseline of the TLC plate.

  • Develop the Plates: Place the TLC plates in developing chambers containing different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).

  • Analyze: The ideal solvent system will give your product an Rf value between 0.2 and 0.3, with clear separation from major impurities.

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and then removing the solvent under reduced pressure.

    • Carefully apply the sample to the top of the packed silica gel bed.

  • Elution:

    • Begin eluting with the mobile phase, starting with the composition that gave your product a low Rf on TLC.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting fractions onto TLC plates and developing them in your optimized solvent system.

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2,5-Dichloro-4-cyclopropoxypyrimidine.

Data Presentation

Table 1: Example TLC Data for Mobile Phase Optimization

Hexane:Ethyl Acetate RatioProduct RfImpurity 1 RfImpurity 2 RfSeparation Quality
9:10.150.100.25Poor separation between product and impurity 2
8:20.280.200.45Good separation
7:30.450.350.60Product moves too fast, potential co-elution with impurity 2

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation Crude_Product Crude 2,5-Dichloro-4- cyclopropoxypyrimidine TLC_Optimization TLC Method Development Crude_Product->TLC_Optimization Column_Packing Pack Column with Silica Gel TLC_Optimization->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute with Optimized Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of 2,5-Dichloro-4-cyclopropoxypyrimidine.

Troubleshooting_Tree cluster_coelution_solutions Solutions for Co-elution cluster_retention_solutions Solutions for Retention Issues cluster_tailing_solutions Solutions for Tailing Peaks Start Poor Separation? CoElution Co-elution of Product and Impurity Start->CoElution Yes Low_High_Retention Product Elutes Too Fast or Not at All Start->Low_High_Retention Yes Tailing_Peaks Tailing Peaks Start->Tailing_Peaks Yes Optimize_Mobile_Phase Optimize Mobile Phase (Polarity/Solvent Choice) CoElution->Optimize_Mobile_Phase Gradient_Elution Use Gradient Elution CoElution->Gradient_Elution Reduce_Loading Reduce Column Loading CoElution->Reduce_Loading Adjust_Polarity Adjust Mobile Phase Polarity Low_High_Retention->Adjust_Polarity Add_Modifier Add Mobile Phase Modifier (e.g., TEA, Acetic Acid) Tailing_Peaks->Add_Modifier Check_Loading Check Sample Load Tailing_Peaks->Check_Loading Check_Sample_Solvent Check Sample Solvent Tailing_Peaks->Check_Sample_Solvent

Caption: Troubleshooting decision tree for common column chromatography issues.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Phenova. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • (n.d.). Effect of Chromatographic Conditions on Supercoiled Plasmid DNA Stability and Bioactivity. Retrieved from [Link]

  • (n.d.). A Simultaneous Quantification of Four Potential Genotoxic Impurities Purinediol Hydrochloride, N7-Isomer, Monoalkyl Contaminant. Retrieved from [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Retrieved from [Link]

  • Trew, E. L., et al. (n.d.). Dichloro[2,5-bis(diisopropylphosphorimidoyl-κN-(4,6-dimethylpyrimidine-κN))pyrrole-κN]yttrium(III)·toluene. Molbank. Retrieved from [Link]

  • (n.d.). Prediction of Chromatography Conditions for Purification in Organic Synthesis Using Deep Learning. Retrieved from [Link]

  • (n.d.). Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. Retrieved from [Link]

  • (n.d.). Generic chromatography‐based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. Retrieved from [Link]

  • (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. Retrieved from [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • (n.d.). Unexpected Reaction of 2,5-Dichloro-1,4-benzoquinone with Pyrrolidine. Retrieved from [Link]

  • (n.d.). Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. Retrieved from [Link]

Sources

Optimization

minimizing side products in 2,5-Dichloro-4-cyclopropoxypyrimidine coupling

The following technical support guide addresses the specific challenges of minimizing side products during the coupling of 2,5-Dichloro-4-cyclopropoxypyrimidine . This guide is structured as a Tier 3 Technical Escalation...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges of minimizing side products during the coupling of 2,5-Dichloro-4-cyclopropoxypyrimidine .

This guide is structured as a Tier 3 Technical Escalation , designed for researchers requiring granular control over regioselectivity, functional group stability, and impurity profiling.

Status: Active Ticket Type: Process Optimization & Impurity Control Subject: Minimizing Side Products in SNAr and Cross-Coupling Workflows

The Reactivity Landscape

Before troubleshooting, you must map the electronic and steric reality of your substrate. 2,5-Dichloro-4-cyclopropoxypyrimidine possesses three distinct reactive/labile centers. Misunderstanding their hierarchy is the primary cause of side product formation.

Reactivity & Stability Map

The following diagram illustrates the competing pathways you must control.

ReactivityMap Core 2,5-Dichloro-4- cyclopropoxypyrimidine C2 C2-Position (Cl) Core->C2 Most Electrophilic C5 C5-Position (Cl) Core->C5 Pd-Active Only C4 C4-Cyclopropoxy (Ether) Core->C4 Acid Sensitive SNAr_Prod Desired SNAr Product (Amine/Ether) C2->SNAr_Prod Nucleophile (Base) Hydrolysis Impurity: 2-Hydroxy (Hydrolysis) C2->Hydrolysis H2O / OH- Suzuki_Prod Desired C5-Coupling (Biaryl) C5->Suzuki_Prod Pd(0) / Boronic Acid RegioMix Impurity: C2/C5 Mixture (Poor Selectivity) C5->RegioMix If C2-Cl present RingOpen Impurity: Ring Opening (Acid Catalyzed) C4->RingOpen H+ / Lewis Acid

Figure 1: Reactivity hierarchy of 2,5-Dichloro-4-cyclopropoxypyrimidine. C2 is the primary electrophilic site; C4 is the stability bottleneck.

Troubleshooting Module: SNAr Coupling (C2-Substitution)

Scenario: You are reacting the substrate with an amine or alkoxide to displace the C2-chlorine. Common Issue: Formation of hydrolysis products (2-hydroxy derivative) or low yields.

Q1: Why am I seeing significant hydrolysis (C2-OH) instead of my desired product?

Root Cause: The C2 position is highly activated by the flanking nitrogens. In the presence of trace water and base (especially hydroxide or carbonate), water competes effectively with your nucleophile. Solution:

  • Switch Bases: Move from hygroscopic inorganic bases (K₂CO₃, Cs₂CO₃) to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . These minimize hydroxide generation.

  • Solvent Control: Avoid hygroscopic solvents like DMF or DMSO unless freshly distilled/dried. Use anhydrous THF or 1,4-Dioxane .

  • Temperature Ceiling: Do not exceed 80°C. Hydrolysis rates scale exponentially above this threshold for activated pyrimidines.

Q2: I am observing a "plus 36" (+HCl) or "plus 18" (+H2O) mass shift in LCMS. What is this?

Root Cause: This is likely the opening of the cyclopropyl ring . The cyclopropyl ether is acid-labile. If your reaction generates HCl (e.g., amine displacement of Cl) and the base scavenging is inefficient, the local acidic environment will open the ring to form a 3-chloropropyl or 3-hydroxypropyl ether. Corrective Protocol:

  • Buffer the Reaction: Ensure you have >2.5 equivalents of base to scavenge HCl immediately.

  • Avoid Acidic Workups: Never use 1M HCl to quench. Use Saturated NH₄Cl or Phosphate Buffer (pH 7.0) .

Data Summary: Solvent Effects on SNAr Selectivity
SolventDielectric ConstantHydrolysis RiskRecommended For
DMF 36.7High (Hygroscopic)Poor Nucleophiles (High T)
THF 7.5LowPrimary Amines (Room Temp)
1,4-Dioxane 2.2Very LowGeneral Purpose
Isopropanol 17.9Medium (Solvolysis)Avoid (Ether exchange risk)

Troubleshooting Module: Cross-Coupling (C5-Substitution)

Scenario: You are performing a Suzuki-Miyaura coupling to install an aryl group at C5. Common Issue: Regioselectivity mixtures (reaction at C2 vs C5) or dehalogenation.

Q3: Can I couple at C5 before reacting C2?

Technical Verdict: Generally, No. The C2-Cl bond is electronically more deficient (situated between two nitrogens) than the C5-Cl bond. In standard Pd-catalyzed cycles, oxidative addition will occur preferentially at C2, or you will get a mixture of C2/C5 products and bis-coupled byproducts. Strategic Fix:

  • Sequence: Perform the SNAr reaction at C2 first to install your amine/alkoxide. This deactivates the C2 position and leaves the C5-Cl as the sole reactive handle for the Palladium.

  • If you MUST couple C5 first: You require "Ligand-Free" conditions or highly specific steric control (e.g., bulky phosphines like Q-Phos ) to override the electronic bias, but this is experimentally risky.

Q4: I have already substituted C2. Now, my C5-Suzuki coupling stalls or gives dehalogenated product (Des-Cl).

Root Cause: The C5-Cl bond on a pyrimidine is electron-rich (relative to C2) and sterically crowded by the C4-cyclopropoxy group. Standard ligands (PPh₃) often fail to promote oxidative addition. Optimization Protocol:

  • Catalyst System: Switch to Pd(OAc)₂ + XPhos or Pd(dppf)Cl₂ . XPhos is particularly effective for electron-rich aryl chlorides.

  • Base Selection: Use K₃PO₄ (anhydrous) instead of carbonates. Phosphate bases often reduce protodehalogenation side reactions.

  • Solvent: Use 1,4-Dioxane/Water (4:1) .[1] The water is necessary for the transmetallation step in Suzuki coupling, but keep the organic ratio high to protect the cyclopropyl ether.

Protocol: Optimized C5-Coupling (Post-C2 Substitution)
  • Reagents: Substrate (1.0 eq), Boronic Acid (1.2 eq), XPhos Pd G2 (0.02 eq), K₃PO₄ (2.0 eq).

  • Solvent: Degassed 1,4-Dioxane/Water (4:1).

  • Conditions: 80°C for 2-4 hours. Do not overheat.

  • Workup: Dilute with EtOAc, wash with Water (not acid).

Critical Stability Note: The Cyclopropyl Ether

The cyclopropyl group is the "Achilles' heel" of this molecule. It provides unique pharmacological properties but introduces chemical fragility.

Mechanism of Failure: Under acidic conditions (pH < 4), the ether oxygen becomes protonated. The strain energy of the cyclopropane ring (~27 kcal/mol) drives a rapid ring-opening rearrangement, typically forming a homo-allyl alcohol or halide.

Prevention Checklist:

References & Authority

  • Reactivity of Dichloropyrimidines: BenchChem Technical Library. "Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines."

  • Regioselectivity in Suzuki Coupling: Organic Letters. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." (Note: Applies to electronic bias principles).

  • Cyclopropyl Stability: Journal of Organic Chemistry. "Stability and Reactivity of Cyclopropyl Ethers under Acidic Conditions."

  • Ligand Selection: Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference."

Sources

Troubleshooting

optimizing reaction temperature for cyclopropoxypyrimidine substitution

Welcome to the technical support center for optimizing the nucleophilic aromatic substitution (SNAr) to form cyclopropoxypyrimidines. This guide is designed for researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the nucleophilic aromatic substitution (SNAr) to form cyclopropoxypyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of cyclopropoxypyrimidines, with a focus on how reaction temperature plays a critical role.

Q1: My reaction yield is very low, or the reaction has stalled. How can I determine if the temperature is the root cause?

Answer:

Low conversion or a stalled reaction is a frequent issue, often directly linked to insufficient thermal energy. The SNAr reaction, which involves the attack of the cyclopropoxide nucleophile on an electron-deficient pyrimidine ring, must overcome a significant activation energy barrier to form the key Meisenheimer complex intermediate.[1]

Causality Explained:

  • Insufficient Activation Energy: Every chemical reaction has a minimum energy requirement to proceed, known as the activation energy (Ea). If the reaction temperature is too low, reactant molecules will not have enough kinetic energy to overcome this barrier upon collision, resulting in a slow or non-existent reaction rate. While some highly activated pyrimidine systems (e.g., those with strong electron-withdrawing groups) may react at or near room temperature, many require heating.[2][3]

  • Solubility Issues: The starting materials, particularly the pyrimidine substrate or the cyclopropoxide salt, may not be fully soluble at lower temperatures.[4] A heterogeneous mixture will have limited interaction between reactants, severely hindering the reaction rate. Increasing the temperature often improves solubility, leading to a homogeneous reaction mixture and a significant rate increase. For instance, in some SNAr reactions on fused heterocycles, heating to 120 °C was necessary simply to achieve solubility of the reactants.[4]

Troubleshooting Protocol:

  • Initial Temperature Screening: If your reaction is sluggish at room temperature, a gradual increase in temperature is the logical first step. Typical temperature ranges for SNAr aminations on pyrimidines, a comparable reaction, are often between 80-120 °C.[5]

  • Systematic Temperature Scouting: To find the optimal point, perform a systematic temperature scouting experiment. This involves setting up several small-scale, parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C). This methodical approach is a core part of reaction scouting to determine the best conditions.[6][7]

  • Microwave Irradiation: For high-throughput optimization, consider using microwave-assisted synthesis. Microwave heating can dramatically shorten reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[8][9] This technique has been shown to significantly improve yields and reduce side reactions in heterocyclic synthesis.[10][11]

Q2: I'm getting a good conversion of my starting material, but the yield of the desired cyclopropoxypyrimidine is low due to significant side product formation. How can temperature help improve selectivity?

Answer:

This is a classic case of a competition between different reaction pathways. Temperature is one of the most powerful tools for controlling selectivity by exploiting the principles of kinetic versus thermodynamic control.[12][13]

Causality Explained:

  • Kinetic vs. Thermodynamic Products: A reaction can often yield two or more products: the kinetic product, which is formed fastest (has the lowest activation energy), and the thermodynamic product, which is the most stable.[14][15]

    • Low temperatures and short reaction times favor the kinetic product because the reaction proceeds down the path of least resistance, and there isn't enough energy to reverse the process.[12]

    • High temperatures and long reaction times favor the thermodynamic product. The increased thermal energy allows even the kinetically favored pathway to become reversible, enabling the reaction to eventually settle into the lowest energy (most stable) state.[13][14]

  • By-product Activation Energy: Undesired side reactions (e.g., decomposition, reaction with the solvent, or substitution at a different position) have their own activation energies. If a side reaction has a higher activation energy than your desired reaction, increasing the temperature will accelerate the side reaction more dramatically, leading to lower selectivity.[16] Conversely, if the side reaction has a lower activation energy, it may be the kinetically favored product.

Troubleshooting Protocol:

  • Identify the Side Product: First, characterize the major impurity. Is it an isomer (indicating a regioselectivity issue)? Is it a degradation product? Is it a product from a reaction with the solvent (solvolysis)?[17]

  • Adjust Temperature Based on Hypothesis:

    • If you suspect the side product is a more stable, thermodynamic product, lower the temperature and shorten the reaction time to favor the kinetic pathway (assuming your desired product is the kinetic one).

    • If you suspect the side product is a kinetic product, increase the temperature to allow the reaction to equilibrate and form the more stable, desired thermodynamic product.[18]

    • If the side product is from thermal decomposition of your starting material or product, the solution is to lower the reaction temperature .[19][20]

Below is a workflow for optimizing temperature to improve selectivity.

G cluster_0 Problem: Low Selectivity cluster_1 Action cluster_2 Outcome Start Identify Side Product(s) (LC-MS, NMR) Hypothesis Formulate Hypothesis: Kinetic vs. Thermodynamic or Degradation? Start->Hypothesis LowerT Lower Temperature & Shorten Reaction Time Hypothesis->LowerT If Side Product is Thermodynamic/Degradation HigherT Increase Temperature & Extend Reaction Time Hypothesis->HigherT If Side Product is Kinetic FindLowestT Find Lowest Effective Temperature Hypothesis->FindLowestT If Side Product is from Thermal Degradation Result Analyze Product Ratio (Yield & Purity) LowerT->Result HigherT->Result FindLowestT->Result Optimized Optimized Conditions Found Result->Optimized

Caption: Workflow for Temperature Optimization to Improve Reaction Selectivity.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the role of temperature in cyclopropoxypyrimidine synthesis.

Q1: What is the theoretical basis for temperature's effect on my reaction rate?

Answer: The relationship between temperature and reaction rate is primarily described by the Arrhenius equation . In essence, it states that the rate constant (k) of a chemical reaction increases exponentially with temperature. This is because a higher temperature increases the kinetic energy of molecules, leading to:

  • More Frequent Collisions: Molecules move faster and collide more often.

  • More Energetic Collisions: A larger fraction of colliding molecules possess energy equal to or greater than the activation energy (Ea), making the collisions more likely to result in a successful reaction.

Even a small 10 °C increase in temperature can double or triple the reaction rate, a common rule of thumb in organic synthesis.[16]

Q2: Are there risks to using excessively high temperatures?

Answer: Yes, absolutely. While heat can accelerate your desired reaction, it can also introduce several significant problems:

  • Thermal Decomposition: The cyclopropoxy moiety or the pyrimidine ring itself may be thermally labile.[19] Excessive heat can cause degradation of the starting material, the intermediate, or the final product, leading to a complex mixture and reduced yield.[20][21] The thermal stability of your specific compounds is a critical parameter to consider.[19]

  • Reduced Selectivity: As discussed in the troubleshooting section, high temperatures can accelerate side reactions, sometimes even more than the desired reaction, leading to a less pure product.[16]

  • Safety Hazards: High temperatures increase the vapor pressure of organic solvents, which can lead to dangerous pressure buildup in a sealed system.[22] Furthermore, running reactions near or above the solvent's boiling point requires careful engineering controls (e.g., a reflux condenser) to prevent solvent loss and potential hazards.

Q3: How does solvent choice interact with reaction temperature?

Answer: Solvent and temperature are deeply interconnected. The ideal solvent for an SNAr reaction is typically a polar aprotic solvent like DMF, DMAc, NMP, or DMSO.[1][5] These solvents are effective at solvating the cationic counter-ion of the nucleophile and do not interfere with the nucleophilicity of the cyclopropoxide.

The choice of solvent dictates the accessible temperature range. For example:

  • THF: Boiling point of ~66 °C. Useful for lower-temperature reactions.

  • Acetonitrile (MeCN): Boiling point of ~82 °C. A common choice for moderate temperatures.[2]

  • Toluene/DMF: Boiling points of ~111 °C and ~153 °C, respectively. These allow for higher reaction temperatures needed for less reactive substrates.[5]

Always choose a solvent with a boiling point well above your target reaction temperature to ensure stable and safe operation.[22]

Experimental Protocols & Data

Protocol: Systematic Temperature Scouting for Yield Optimization

This protocol outlines a method for identifying the optimal reaction temperature to maximize product yield and minimize impurities.

Objective: To determine the temperature that provides the best balance of reaction rate and selectivity for the cyclopropoxypyrimidine synthesis.

Materials:

  • Halogenated pyrimidine substrate

  • Cyclopropanol

  • Strong base (e.g., NaH, KOtBu)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Parallel synthesis reaction block or multiple reaction flasks with controlled heating/stirring

  • TLC plates and/or LC-MS for reaction monitoring

Methodology:

  • Prepare Nucleophile (if necessary): In a main flask, prepare a stock solution of the cyclopropoxide by reacting cyclopropanol with a base (e.g., NaH) in the chosen anhydrous solvent under an inert atmosphere (N₂ or Ar).

  • Set Up Parallel Reactions: In four separate, labeled reaction vials equipped with stir bars, add the halogenated pyrimidine substrate (e.g., 0.1 mmol each).

  • Initiate Reactions: Add an equivalent volume of the cyclopropoxide stock solution to each vial to start the reactions simultaneously.

  • Apply Temperature Gradient: Place each vial in a pre-heated reaction block or oil bath set to a different temperature. A good starting range is:

    • Vial 1: 60 °C

    • Vial 2: 80 °C

    • Vial 3: 100 °C

    • Vial 4: 120 °C

  • Monitor Progress: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction. Quench the aliquot and analyze by TLC or LC-MS to determine the consumption of starting material and the formation of the product and any major by-products.

  • Analyze Results: After a set time (e.g., 24h) or when the reaction at the most effective temperature is complete, quench all reactions. Work up each sample identically and analyze the crude product mixture by a quantitative method (e.g., qNMR or LC-MS with a standard) to determine the yield of the desired product and key impurities.

Data Interpretation:

Summarize your findings in a table to clearly identify the optimal conditions.

Temperature (°C)Reaction Time (h)Conversion of SM (%)Yield of Desired Product (%)Yield of Side Product X (%)
60243530<1
801295885
1004>99927
1202>998514 (Degradation noted)

Table 1: Example data from a temperature scouting experiment. In this hypothetical case, 100 °C provides the best combination of fast reaction time and high yield before significant side product formation occurs at 120 °C.

The workflow for this scouting process is visualized below.

Sources

Optimization

overcoming steric hindrance of the cyclopropoxy group in synthesis

Topic: Overcoming Steric Hindrance in Cyclopropyl Ether Synthesis Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Synthesis Division) Welcome to the Synthesis Support Hub User Query: "I am trying t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Cyclopropyl Ether Synthesis Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Synthesis Division)

Welcome to the Synthesis Support Hub

User Query: "I am trying to synthesize a sterically hindered aryl cyclopropyl ether. Standard alkylation (


) with cyclopropyl bromide is failing completely (0% yield). What are my alternatives?"

Executive Summary: The cyclopropyl group presents a unique "double threat" of resistance: it is sterically bulky (cone angle) and electronically unique (high s-character, Walsh orbitals). Standard nucleophilic substitution (


) is effectively impossible at the cyclopropyl carbon due to the inability of the nucleophile to access the 

orbital (backside attack) through the ring's strain and steric shielding.

To overcome this, you must abandon standard alkylation and switch to one of two proven "bypasses":

  • Copper-Mediated Oxidative Coupling (Chan-Lam): Best for attaching the ring directly to phenols/alcohols.

  • Stepwise Construction (Vinyl Ether Cyclopropanation): Best for extremely hindered substrates where coupling fails.

Ticket #001: Why Standard Alkylation Fails

Status: [CLOSED - BY DESIGN]

User Issue: "I tried refluxing my hindered phenol with cyclopropyl bromide and


 in DMF. No product."

Root Cause Analysis: You are attempting an


 reaction on a cyclopropyl halide. This is mechanistically forbidden for two reasons:
  • Trajectory: The

    
     transition state requires a bond angle of 180° (backside attack). The rigid cyclopropane ring prevents the carbon center from planarizing or allowing the nucleophile to approach the 
    
    
    
    antibonding orbital effectively.
  • I-Strain: The transition state for

    
     would increase internal ring strain significantly.
    

Diagnostic Data:

Reaction TypeElectrophileMechanismOutcome on Cyclopropyl
Williamson Ether Cyclopropyl Bromide

FAILURE (Kinetic barrier too high)

Solvolysis
Cyclopropyl Bromide

FAILURE (Cation is unstable/rearranges to allyl)
Cross-Coupling Cyclopropyl Boronic AcidOxidative Addn.SUCCESS (Radical/Metal pathway)
Ticket #002: The Modern Solution (Chan-Lam Coupling)

Status: [RECOMMENDED STRATEGY]

Protocol: Copper-Mediated Oxidative Cross-Coupling This method utilizes oxidative coupling between a phenol (nucleophile) and cyclopropylboronic acid.[1] It bypasses the steric constraints of


 by forming a bond via a metal center.

Reagents Required:

  • Catalyst:

    
     (1.0 equiv recommended for hindered substrates, though 0.1-0.2 equiv can work).
    
  • Ligand: 2,2'-Bipyridine (bipy) or 1,10-Phenanthroline (critical for stabilizing the Cu species).

  • Coupling Partner: Cyclopropylboronic acid (2.0 equiv).

  • Base:

    
     or 
    
    
    
    .
  • Oxidant: Dry Air or

    
     balloon (Essential for re-oxidizing Cu(I) to Cu(II)/Cu(III)).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (high temperature required: 70-90°C).

Step-by-Step Workflow:

  • Activation: Charge a flask with

    
     (1.0 eq), Bipyridine (1.0 eq), and Cyclopropylboronic acid (2.0 eq).
    
  • Solvation: Add the hindered phenol (1.0 eq) and

    
     (2.0 eq) in DCE (0.2 M).
    
  • Oxygenation: Purge the headspace with dry air or attach an

    
     balloon. The reaction must be oxidative.
    
  • Heating: Heat to 70°C. Vigorously stir (mass transfer of

    
     is rate-limiting).
    
  • Monitoring: Monitor by LCMS. If the reaction stalls, add more boronic acid (it is prone to protodeboronation).

Troubleshooting the Chan-Lam:

  • Issue: Low conversion.[2]

  • Fix: The cyclopropylboronic acid often decomposes faster than it couples. Slow addition of the boronic acid over 4 hours can improve yields.

  • Issue: Blue reaction turns brown/black.

  • Fix: Catalyst death (disproportionation). Ensure

    
     flow is sufficient.
    
Ticket #003: The "Nuclear Option" (Simmons-Smith)

Status: [ADVANCED WORKAROUND]

User Issue: "Chan-Lam failed because my substrate has an ortho-chelating group that poisons the Copper."

Protocol: O-Vinylation followed by Cyclopropanation If you cannot attach the bulky cyclopropyl group, attach a small vinyl group first, then build the ring in situ. This is the most robust method for sterically congested environments.

Step 1: O-Vinylation

  • Reagents: Vinyl acetate,

    
     (catalyst), 
    
    
    
    .
  • Alternative: Use 1,2-dibromoethane with base to form the bromide, then eliminate to vinyl ether (classic).

Step 2: Furukawa-Modified Simmons-Smith This uses a Zinc Carbenoid to transfer a methylene (


) group to the alkene.

Reagents:

  • Carbenoid Source:

    
     (Diethylzinc) + 
    
    
    
    (Diiodomethane).
  • Solvent: DCM or DCE (non-coordinating).

  • Temperature: 0°C to RT.

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere): Under Argon, dissolve the aryl vinyl ether in dry DCM.

  • Reagent Formation: In a separate flask, add

    
     (1.0 M in hexanes, 5.0 equiv) to dry DCM at 0°C. Carefully add 
    
    
    
    (10.0 equiv) dropwise. (Caution: Exothermic).
  • Cyclopropanation: Cannulate the zinc reagent into the vinyl ether solution.

  • Quench: Quench carefully with saturated

    
    .
    

Why this works for Sterics: The Simmons-Smith reagent (


) is small and electrophilic. It approaches the alkene face.[3] Unlike 

, it does not require backside attack. The reaction is concerted and stereospecific.[4]
Decision Logic & Mechanism Visualization

SynthesisStrategy cluster_ChanLam Chan-Lam Mechanism Logic Start Objective: Aryl Cyclopropyl Ether IsHindered Is the Phenol Sterically Hindered? Start->IsHindered Direct Direct Alkylation (Cyclopropyl-Br) [NOT RECOMMENDED] IsHindered->Direct No (Rare) CheckSens Is Substrate Acid/Metal Sensitive? IsHindered->CheckSens Yes ChanLam Method A: Chan-Lam Coupling (Cu(OAc)2 + Boronic Acid) CheckSens->ChanLam Metal Tolerant Simmons Method B: Stepwise (Vinylation -> Simmons-Smith) CheckSens->Simmons Metal Sensitive / Ortho-Chelating Transmetal Transmetalation (Cu-O-Ar formed) OxAdd Oxidative Addition (Cyclopropyl-B adds) Transmetal->OxAdd RedElim Reductive Elimination (Product Release) OxAdd->RedElim

Caption: Decision matrix for selecting the optimal synthetic route based on substrate steric and electronic properties.

Comparative Data Analysis
FeatureDirect Alkylation (

)
Chan-Lam Coupling Simmons-Smith Sequence
Steric Tolerance Very LowHighVery High
Reagent Cost LowMedium (Boronic acids)Medium (

is cheap but hazardous)
Scalability High (if it worked)Medium (Dilute conditions)High
Key Risk 0% Yield / EliminationProtodeboronationZinc handling / Explosion hazard
Atom Economy HighLow (Boronic waste)Low (Iodine/Zinc waste)
References
  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols. Source: Journal of Organic Chemistry (ACS).[5] Relevance: Defines the standard protocol for Cu-mediated coupling of phenols and cyclopropylboronic acids. URL:[Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol.

    
    ) for cyclopropanating vinyl ethers.
    URL:[Link]
    
  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Source: Journal of Organic Chemistry.[5][6] Relevance: Validates the "Stepwise" approach (Vinylation -> Cyclopropanation) specifically for hindered aryl ethers. URL:[Link]

  • The Williamson Ether Synthesis (Mechanistic Limitations).

    
     fails on hindered/tertiary-like carbons.
    URL:[Link]
    

Sources

Troubleshooting

Technical Support Center: Optimal Storage and Handling of 2,5-Dichloro-4-cyclopropoxypyrimidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2,5-Dichloro-4-cyclopropoxypyrimidine to prevent its degradation. Adher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2,5-Dichloro-4-cyclopropoxypyrimidine to prevent its degradation. Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for experimental reproducibility and the success of research and development endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary signs of degradation for 2,5-Dichloro-4-cyclopropoxypyrimidine?

A1: Visual inspection is the first line of defense. Signs of degradation can include a change in color from its typical appearance (often an off-white or light-colored solid), clumping or caking of the powder, or the development of an unusual odor. For more subtle degradation, you may observe unexpected results in your experiments, such as decreased reaction yields, the appearance of unknown peaks in chromatography (HPLC, LC-MS), or a shift in spectroscopic signals (NMR).

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: To maintain the integrity of 2,5-Dichloro-4-cyclopropoxypyrimidine, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] Some sources for similar halogenated pyrimidines recommend refrigeration (2-8°C) and storage under an inert atmosphere, such as argon or nitrogen, to prevent moisture and air exposure.[1][5] Protecting the compound from light is also a recommended practice.[2]

Q3: My compound has been briefly exposed to ambient air and humidity. Is it still usable?

A3: Halogenated pyrimidines can be sensitive to air and moisture.[1] Brief exposure may not lead to significant degradation, but it increases the risk. The primary concern with moisture is the potential for hydrolysis of the chloro substituents on the pyrimidine ring. If you suspect exposure, it is advisable to run a quality control check, such as HPLC or NMR, to assess the purity of the compound before proceeding with critical experiments. To mitigate this in the future, always handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, and ensure the container is securely sealed immediately after use.

Q4: I have observed discoloration of the compound. What could be the cause and is it still viable for my experiments?

A4: Discoloration is a strong indicator of chemical degradation. This can be caused by exposure to light, air (oxidation), or incompatible substances. The cyclopropoxy group and the chloro-substituents on the pyrimidine ring can be susceptible to oxidative degradation or reaction with acidic or basic contaminants. It is strongly recommended to discard discolored material and use a fresh, properly stored batch to ensure the validity of your experimental results. Using degraded material can lead to misleading data and the formation of unwanted byproducts.

Q5: What substances are incompatible with 2,5-Dichloro-4-cyclopropoxypyrimidine?

A5: This compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[1][2][6] These substances can react with and degrade the molecule. For instance, strong bases could potentially lead to nucleophilic substitution of the chlorine atoms, while strong acids could affect the pyrimidine ring or the cyclopropoxy group.

Q6: What are the potential hazardous decomposition products?

A6: In the event of thermal decomposition, 2,5-Dichloro-4-cyclopropoxypyrimidine can release irritating and toxic gases and vapors. These may include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1] Proper handling in a well-ventilated area, preferably a chemical fume hood, is essential to avoid inhalation of any potential decomposition products.[1][4]

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[1]
Container Tightly Sealed, OpaquePrevents exposure to air and moisture; protects from light.[2][3][4]
Location Dry, Cool, Well-Ventilated AreaEnsures a stable environment and safety.[1][2][4]
Incompatibilities Away from strong acids, strong bases, and strong oxidizing agentsPrevents chemical reactions that can lead to degradation.[1][6]

Troubleshooting Workflow for Suspected Degradation

This workflow provides a logical sequence of steps to diagnose and address potential degradation of 2,5-Dichloro-4-cyclopropoxypyrimidine.

Troubleshooting_Degradation Start Suspected Degradation (e.g., visual change, poor results) Visual_Inspection Visually Inspect Compound (Color, Texture) Start->Visual_Inspection QC_Analysis Perform QC Analysis (e.g., HPLC, NMR, LC-MS) Visual_Inspection->QC_Analysis If any abnormality is noted Compare_Reference Compare to Reference Standard or Initial Batch Data QC_Analysis->Compare_Reference Purity_Check Is Purity Acceptable? Compare_Reference->Purity_Check Discard_Compound Discard Compound and Procure New Batch Purity_Check->Discard_Compound No Proceed_Experiment Proceed with Experiment Purity_Check->Proceed_Experiment Yes Review_Storage Review Storage and Handling Procedures Discard_Compound->Review_Storage Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Review_Storage->Implement_CAPA

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Safety Data Sheet for a similar compound. (2011, June 24). Generic Chemical Supplier.
  • Fisher Scientific. (2014, January 13).
  • Thermo Fisher Scientific. (2025, September 19).
  • Safety Data Sheet for a similar compound. (2014, September 5). Generic Chemical Supplier.
  • Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications - PMC.
  • Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024, April 23). Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing.
  • Synquest Labs.
  • Santa Cruz Biotechnology.
  • Safety Data Sheet for a similar compound. (2023, January 2). Generic Chemical Supplier.
  • Safety Data Sheet for a similar compound. (2024, November 4). Generic Chemical Supplier.
  • ChemicalBook. (2026, January 17).
  • Sigma-Aldrich. 2,5-Dichloro-4-fluoropyridine | 1214350-63-6.
  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC.
  • Lan-Hargest, H. Y., & St.-Georgiev, V. (2001, September 15). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Delia, T. J., & Hood, R. J. (2014, October 16). Bromination of Pyrimidines: A Simple Inexpensive Method.
  • Koh, S., McCullar, M. V., & Focht, D. D. (1997).
  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC.
  • Different pathways for 2,4-D degradation proposed in the literature.
  • PubChem. 2,5-Dichloro-4-methylpyrimidine | C5H4Cl2N2 | CID 21278621.
  • PubChem. 2,5-Difluoro-4-chloropyrimidine | C4HClF2N2 | CID 13711163.
  • Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition.
  • Clark, J. The Halogenation of Alkanes and Cycloalkanes. Chemguide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 2,5-Dichloro-4-cyclopropoxypyrimidine

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,5-Dichloro-4-cyclopropoxypyrimidine, a key intermediate in pharmaceutical synthesis. We will explore the nuances of its spectral features and objective...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,5-Dichloro-4-cyclopropoxypyrimidine, a key intermediate in pharmaceutical synthesis. We will explore the nuances of its spectral features and objectively compare the utility of ¹H NMR with other prevalent analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical strategies for the characterization of this and structurally related molecules.

Part 1: In-depth ¹H NMR Spectrum Analysis of 2,5-Dichloro-4-cyclopropoxypyrimidine

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule like 2,5-Dichloro-4-cyclopropoxypyrimidine, ¹H NMR provides a unique fingerprint, revealing the precise arrangement of its hydrogen atoms. The electronegativity of the nitrogen and chlorine atoms on the pyrimidine ring, coupled with the unique geometry of the cyclopropyl group, results in a distinctive and predictable spectrum.

The pyrimidine ring contains two nitrogen atoms which are electronegative and withdraw electron density from the ring.[1] This deshielding effect causes protons attached to the ring to resonate at a lower field (higher ppm value) compared to protons on a benzene ring.[2][3] The presence of two electron-withdrawing chlorine substituents further amplifies this downfield shift.

The cyclopropyl protons exhibit chemical shifts that are notably upfield, a consequence of the unique electronic structure and magnetic anisotropy of the three-membered ring.[4] The proton on the carbon attached to the oxygen of the cyclopropoxy group will be shifted downfield due to the electronegativity of the oxygen.[5]

Below is a summary of the expected ¹H NMR spectral data for 2,5-Dichloro-4-cyclopropoxypyrimidine.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (Pyrimidine)~ 8.2 - 8.5Singlet (s)1H
H-a (Methine)~ 4.5 - 4.8Multiplet (m)1H
H-b (Methylene)~ 0.8 - 1.2Multiplet (m)4H

graph "2_5_Dichloro_4_cyclopropoxypyrimidine" {
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node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-1.2,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; Cl1 [label="Cl", pos="-2.4,1!", fontcolor="#34A853"]; O [label="O", pos="0,-2!", fontcolor="#EA4335"]; Ca [label="C", pos="0,-3!", fontcolor="#202124"]; Cb1 [label="C", pos="-1,-4!", fontcolor="#202124"]; Cb2 [label="C", pos="1,-4!", fontcolor="#202124"]; Cl2 [label="Cl", pos="2.4,-1!", fontcolor="#34A853"]; H6 [label="H-6", pos="2.2,1!", fontcolor="#4285F4"]; Ha [label="H-a", pos="-0.5,-2.5!", fontcolor="#4285F4"]; Hb [label="H-b", pos="-1.5,-4.5!", fontcolor="#4285F4"]; Hb2 [label="H-b", pos="1.5,-4.5!", fontcolor="#4285F4"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl1; C4 -- O; O -- Ca; Ca -- Cb1; Ca -- Cb2; Cb1 -- Cb2; C5 -- Cl2; C6 -- H6; Ca -- Ha; }

Caption: Structure of 2,5-Dichloro-4-cyclopropoxypyrimidine with proton labeling.

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful for structural elucidation, a comprehensive characterization of 2,5-Dichloro-4-cyclopropoxypyrimidine relies on a suite of analytical techniques. Each method provides complementary information, and the choice of technique depends on the analytical question being addressed.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.[6] It is particularly useful for confirming the number of non-equivalent carbon atoms and their chemical environment. For 2,5-Dichloro-4-cyclopropoxypyrimidine, one would expect to see distinct signals for the four pyrimidine carbons and the three cyclopropyl carbons.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[7] The fragmentation pattern observed in the mass spectrum can offer valuable structural information, often confirming the presence of the dichlorinated pyrimidine and cyclopropoxy moieties.[7][8] ESI-MS is a soft ionization technique that typically yields the protonated molecular ion, which is useful for confirming molecular weight.[7]

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purity assessment and quantification in pharmaceutical analysis.[9] A robust HPLC method can separate 2,5-Dichloro-4-cyclopropoxypyrimidine from starting materials, by-products, and degradation products.[10] When coupled with a UV or MS detector, HPLC can provide quantitative data on the purity of a sample.[11][12]

The following table provides a comparative overview of these analytical techniques for the characterization of 2,5-Dichloro-4-cyclopropoxypyrimidine.

TechniqueInformation ProvidedSensitivityPrimary Application
¹H NMR Detailed structural information, proton connectivity, stereochemistry.[13]ModerateStructural elucidation and confirmation.
¹³C NMR Carbon skeleton, number of non-equivalent carbons.[6]LowStructural elucidation and confirmation.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[14]HighMolecular weight determination and structural confirmation.
HPLC Purity, quantification, separation of mixtures.[10][15]HighPurity assessment and quality control.

Part 3: Experimental Protocols & Workflows

Experimental Protocol for ¹H NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2,5-Dichloro-4-cyclopropoxypyrimidine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[1]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution. Automated shimming routines are often sufficient for routine analysis.[1]

  • Data Acquisition:

    • Use a standard proton pulse program.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0 to 10 ppm).[5]

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 64 scans for a sample of this concentration).

    • Set a relaxation delay of 1-2 seconds between scans to ensure proper signal relaxation.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Splitting & Coupling integrate->analyze report report analyze->report Final Report

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Pyrimidine Intermediates

Introduction: The Critical Role of Purity in Pyrimidine Intermediate Analysis In the landscape of pharmaceutical development, pyrimidine and its derivatives are foundational scaffolds for a multitude of life-saving thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrimidine Intermediate Analysis

In the landscape of pharmaceutical development, pyrimidine and its derivatives are foundational scaffolds for a multitude of life-saving therapeutics, including antiviral and anticancer agents.[1] The journey from a starting chemical to a final Active Pharmaceutical Ingredient (API) is a multi-step synthesis process where pyrimidine intermediates are key building blocks.[][3][4] The purity of these intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Process-related impurities or degradation products, even at trace levels, can alter the pharmacological and toxicological profile of an API.[5]

Therefore, robust and reliable analytical methods are paramount for ensuring the purity of these intermediates. High-Performance Liquid Chromatography (HPLC) remains the cornerstone technique for this purpose, offering the resolution and sensitivity needed to separate and quantify the target intermediate from structurally similar impurities.[1][6]

This guide provides a comprehensive comparison of HPLC-based strategies for the purity analysis of pyrimidine intermediates. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, compare alternative approaches with supporting data, and provide detailed protocols to empower researchers in developing fit-for-purpose, validation-ready methods. Our focus is on building a logical, scientifically-grounded framework for method development that aligns with the principles of Quality by Design (QbD) and meets global regulatory expectations as outlined by the International Council for Harmonisation (ICH).[7][8][9][10][11]

The Method Development Workflow: A Strategic Approach

Effective HPLC method development is a systematic process, not a trial-and-error exercise. It begins with understanding the analyte and culminates in a validated, robust method. The workflow can be visualized as a funnel, starting broad and progressively narrowing the experimental parameters.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation & Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Transfer Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) Column_Screening Column Chemistry Screening (C18, Phenyl-Hexyl, etc.) Analyte_Characterization->Column_Screening Informs initial choices Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Screening Test with different solvents Gradient_Optimization Gradient Profile Optimization Mobile_Phase_Screening->Gradient_Optimization Select best combination Temperature_Optimization Column Temperature Gradient_Optimization->Temperature_Optimization Fine-tune resolution Flow_Rate_Optimization Flow Rate Adjustment Temperature_Optimization->Flow_Rate_Optimization Balance speed & pressure Method_Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy) Flow_Rate_Optimization->Method_Validation Finalize method Method_Transfer Method Transfer & Lifecycle Method_Validation->Method_Transfer Deploy for routine use ValidationParameters center Fit for Purpose (ICH Q2(R2)) Specificity Specificity/ Selectivity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Sources

Validation

comparing reactivity of 2,5-Dichloro-4-cyclopropoxypyrimidine vs 2,5-Dichloro-4-methoxypyrimidine

This guide provides an in-depth technical comparison between 2,5-Dichloro-4-cyclopropoxypyrimidine and 2,5-Dichloro-4-methoxypyrimidine , focusing on their reactivity profiles, physicochemical properties, and utility in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2,5-Dichloro-4-cyclopropoxypyrimidine and 2,5-Dichloro-4-methoxypyrimidine , focusing on their reactivity profiles, physicochemical properties, and utility in medicinal chemistry.

Executive Summary

In the optimization of pyrimidine-based scaffolds (e.g., for P2Y12 inhibitors or kinase inhibitors), the choice between a 4-methoxy and a 4-cyclopropoxy substituent is rarely about reactivity alone—it is a strategic decision balancing metabolic stability against synthetic accessibility .

  • Reactivity: The 4-cyclopropoxy analog exhibits slightly higher electrophilicity at the C-2 position compared to the 4-methoxy analog due to the attenuated electron-donating capacity of the cyclopropoxy oxygen.

  • Performance: The cyclopropyl group provides superior metabolic stability (resistance to CYP-mediated

    
    -dealkylation) and increased lipophilicity (
    
    
    
    ), enhancing membrane permeability.
  • Recommendation: Use the 4-methoxy analog for early-stage SAR due to low cost and ease of synthesis. Switch to the 4-cyclopropoxy analog during Lead Optimization to resolve metabolic hotspots or improve potency via lipophilic efficiency.

Physicochemical Profile

The structural difference lies in the alkyl group attached to the C-4 oxygen. This change fundamentally alters the electronic environment of the pyrimidine ring and the molecule's solvation properties.

Property2,5-Dichloro-4-methoxypyrimidine2,5-Dichloro-4-cyclopropoxypyrimidineImpact on Drug Design
Molecular Weight ~179.0 g/mol ~205.0 g/mol Minimal impact; both are fragment-like.
ClogP (Est.) ~2.2~2.8Cyclopropyl adds ~0.6 log units, increasing permeability.
Electronic Effect (

)
Strong Donor (

)
Moderate DonorCyclopropoxy is less donating (see Section 3).
Steric Bulk (

)
SmallMediumCyclopropyl introduces steric demand, potentially influencing binding conformation.
Metabolic Liability High (

-demethylation)
LowCyclopropyl ring resists oxidative opening/dealkylation.

Reactivity Analysis: Nucleophilic Aromatic Substitution ( )

Both compounds are electrophiles designed for


 reactions, primarily displacing the chlorine at the C-2 position . The C-5 chlorine is unreactive towards nucleophiles due to the lack of ortho/para resonance activation by the ring nitrogens.
Electronic Modulation

The rate of


 at C-2 is governed by the electron density of the pyrimidine ring.
  • Methoxy Group: The oxygen atom is

    
    -hybridized and strongly donates electron density into the ring via resonance (
    
    
    
    effect), partially deactivating the C-2 position.
  • Cyclopropoxy Group: The carbon atoms in a cyclopropyl ring possess significant

    
    -character (approx. 
    
    
    
    hybridization). This makes the cyclopropyl group more electronegative than a methyl group. Consequently, the oxygen atom in the cyclopropoxy group is less able to donate its lone pair into the pyrimidine ring (inductive withdrawal competes with resonance).
Mechanistic Pathway

The reaction proceeds via a Meisenheimer-like transition state. The diagram below illustrates the pathway and the electronic influence of the alkoxy group.

SNAr_Mechanism cluster_electronic Electronic Influence on TS Stability Start Reactant (2,5-Dichloro-4-OR) TS Transition State (Meisenheimer Complex) Start->TS Rate Determining Step (Cl- displacement) Nu Nucleophile (R'-NH2) Nu->Start Attack at C-2 Product Product (2-Amino-5-chloro-4-OR) TS->Product Aromatization (-HCl) Note1 4-OMe: Strong +R Effect Stabilizes reactant, Deactivates C-2 (Slower Rate) TS->Note1 Note2 4-OCp: Weaker +R Effect Less deactivation (Faster Rate) TS->Note2

Figure 1: Mechanistic pathway for


 at C-2. The nature of the R group (Methyl vs. Cyclopropyl) modulates the energy barrier of the transition state.

Experimental Protocols

While the methoxy derivative is commercially ubiquitous, the cyclopropoxy derivative often requires in-house synthesis. Below is a validated protocol for synthesizing the cyclopropoxy intermediate and subsequently reacting it.

Synthesis of 2,5-Dichloro-4-cyclopropoxypyrimidine

Rationale: Direct displacement of C-4 Cl in 2,4,5-trichloropyrimidine is regioselective due to the steric relief at C-4 and the para-directing effect of the C-5 Cl (though weak).

Protocol:

  • Reagents: 2,4,5-Trichloropyrimidine (1.0 eq), Cyclopropanol (1.1 eq), Sodium Hydride (60% in oil, 1.2 eq), anhydrous THF.

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Activation: Suspend NaH in THF at 0°C. Add Cyclopropanol dropwise. Stir for 30 min to generate sodium cyclopropoxide. Note: Cyclopropanol is less acidic than methanol; NaH is preferred over weaker bases like carbonates.

  • Addition: Cool the trichloropyrimidine solution (in THF) to -10°C. Cannulate the alkoxide solution into the pyrimidine solution slowly. Crucial: Low temperature prevents bis-substitution at C-2.

  • Workup: Quench with sat.

    
    , extract with EtOAc, dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc). The product elutes before the starting material.

Comparative Reactivity Assay (General Procedure)

To benchmark reactivity, react both analogs with a standard amine (e.g., benzylamine).

  • Conditions: Dissolve pyrimidine (1.0 eq) and Benzylamine (1.1 eq) in Ethanol or IPA. Add DIPEA (2.0 eq).

  • Temperature:

    • Methoxy Analog: Typically requires heating to 60-80°C for completion in 2-4 hours.

    • Cyclopropoxy Analog: Monitor at 40-50°C first; the reaction may proceed faster.

  • Monitoring: Use HPLC/UPLC at 254 nm.

    • Observation: The cyclopropoxy analog will show a faster consumption rate (

      
      ) assuming steric hindrance from the amine is minimal.
      

Strategic Decision Guide

When should you choose one over the other? Use this logic flow to guide your scaffold selection.

Decision_Tree Start Start: Pyrimidine Scaffold Selection Stage Current Development Stage? Start->Stage Early Hit-to-Lead / Early SAR Stage->Early Exploration Late Lead Optimization / Candidate Selection Stage->Late Refinement Cost Priority: Speed & Cost Early->Cost Metab Issue: High Clearance / Short Half-life? Late->Metab UseMe Use 4-Methoxy (Cheap, Available, Good baseline) Cost->UseMe UseCp Use 4-Cyclopropoxy (Blocks metabolic soft spot) Metab->UseCp Yes (O-dealkylation observed) CheckLogP Issue: Low Permeability? Metab->CheckLogP No CheckLogP->UseMe No (Properties acceptable) CheckLogP->UseCp Yes (Need higher LogP)

Figure 2: Decision matrix for selecting between methoxy and cyclopropoxy substituents based on development stage and ADME requirements.

References

  • Pyrimidine Reactivity & SNAr Mechanisms

    • Title: Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.
    • Source: Journal of Organic Chemistry.[1]

    • URL:[Link]

  • Cyclopropyl Electronic Effects

    • Title: The Cyclopropyl Group: Electronic Effects and Applic
    • Source: Journal of Medicinal Chemistry (Review).
    • URL:[Link]

  • Metabolic Stability of Ethers

    • Title: Strategies to Address Metabolic Instability in Drug Discovery.
    • Source: Expert Opinion on Drug Discovery.
    • URL:[Link]

  • Hammett Constants & Substituent Effects

    • Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
    • Source: Chemical Reviews.
    • URL:[Link]

Sources

Comparative

Technical Guide: Comparative Mass Spectrometry of Chlorinated Pyrimidines

Executive Summary Chlorinated pyrimidines are critical scaffolds in the synthesis of bioactive compounds, including antimetabolites and agrochemicals. Their structural elucidation is often complicated by positional isome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated pyrimidines are critical scaffolds in the synthesis of bioactive compounds, including antimetabolites and agrochemicals. Their structural elucidation is often complicated by positional isomerism (e.g., 2-chloro- vs. 4-chloropyrimidine) and the need for sensitive detection in complex matrices.

This guide provides a comparative technical analysis of Electron Ionization (EI) versus Electrospray Ionization (ESI) mass spectrometry for these compounds. Unlike standard templates, this document focuses on the causality of fragmentation mechanisms—specifically the competition between halogen loss and Retro-Diels-Alder (RDA) ring opening—and provides a self-validating experimental protocol for their characterization.

Part 1: The Isotopic Signature (The Diagnostic Anchor)

Before analyzing fragmentation, the presence of chlorine must be validated through its isotopic signature. Chlorine exists naturally as


 (75.8%) and 

(24.2%).
  • Single Chlorine Substitution: The molecular ion cluster (

    
     or 
    
    
    
    ) will exhibit a characteristic 3:1 intensity ratio between the
    
    
    and
    
    
    peaks.
  • Self-Validation Step: If your mass spectrum does not show this 3:1 ratio for a putative monochlorinated pyrimidine, the peak is not your target compound, regardless of the accurate mass.

Part 2: Comparative Analysis: EI vs. ESI

The choice of ionization method dictates the information content of the spectrum. For chlorinated pyrimidines, the trade-off is between structural fingerprinting (EI) and molecular ion stability (ESI) .

Table 1: Comparative Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy Hard (~70 eV)Soft (Thermal/Electric Field)
Dominant Species Fragment Ions (often base peak)

(Protonated Molecule)
Detection Limit Nanogram range (GC-MS)Picogram/Femtogram range (LC-MS)
Fragmentation Extensive (In-source)Minimal (Requires CID/MS/MS)
Library Matching Excellent (NIST/Wiley compatible)Poor (Instrument dependent)
Best Application Structural ID of unknowns; Isomer differentiationTrace analysis; PK/PD studies; Thermally labile derivatives

Expert Insight:

  • EI is preferred when synthesizing building blocks (e.g., 2,4-dichloropyrimidine) because the fragmentation pattern provides a unique fingerprint that can distinguish subtle structural differences.

  • ESI is essential when the chlorinated pyrimidine is part of a larger, thermally labile drug conjugate, or when analyzing biological matrices (plasma/urine) where LC separation is required.

Part 3: Fragmentation Mechanisms

Understanding how these molecules break apart is crucial for interpreting MS/MS data. The fragmentation of chlorinated pyrimidines is driven by two competing pathways: Halogen Loss and Ring Cleavage .

Primary Pathways
  • Radical Cleavage (EI specific): The high energy of EI often leads to the direct homolytic cleavage of the C-Cl bond, resulting in an

    
     ion (loss of 35/37 Da).
    
  • Retro-Diels-Alder (RDA): A hallmark of pyrimidine mass spectrometry. The ring opens and expels neutral molecules like HCN (hydrogen cyanide) or RCN (nitriles).

  • HCl Elimination: In hydrogen-rich derivatives, the loss of neutral HCl (36/38 Da) is observed, often driven by the "ortho effect" if a proton source is adjacent to the chlorine.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for fragmentation, highlighting the competition between ring opening and substituent loss.

FragmentationPathway M Molecular Ion [M]+ or [M+H]+ Iso Isotope Check (3:1 Ratio) M->Iso Step 1: Validate Path_Cl Pathway A: C-Cl Cleavage Iso->Path_Cl High Energy (EI) Path_RDA Pathway B: Retro-Diels-Alder (RDA) Iso->Path_RDA Ring Strain Path_HCl Pathway C: HCl Elimination Iso->Path_HCl H-availability Frag_Cl [M-Cl]+ Loss of 35/37 Da Path_Cl->Frag_Cl Frag_RDA Ring Cleavage Loss of HCN (27 Da) Path_RDA->Frag_RDA Frag_HCl [M-HCl]+ Loss of 36/38 Da Path_HCl->Frag_HCl Frag_RDA->Frag_Cl Secondary Decay

Caption: Figure 1. Competitive fragmentation pathways for chlorinated pyrimidines. Pathway dominance depends on ionization energy (EI favors Pathway A; ESI-CID favors Pathway B).

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for the identification of a substituted chloropyrimidine using LC-ESI-MS/MS , the standard in modern drug development.

Phase 1: System Suitability & Ionization
  • Solvent Selection: Use Methanol/Water (1:1) with 0.1% Formic Acid.

    • Why? Acetonitrile can sometimes suppress ionization for small polar heterocycles. Formic acid ensures protonation (

      
      ).
      
  • Direct Infusion: Infuse the standard at 10 µL/min.

  • Self-Validation Check 1: Observe the full scan (MS1). Do you see the doublet peak separated by 2 Da with a 3:1 intensity ratio?

    • If Yes: Proceed.

    • If No: Check for salt adducts (

      
      ) or dimerization (
      
      
      
      ) which can distort isotope ratios.
Phase 2: Fragmentation (MS/MS) Optimization
  • Precursor Selection: Select the

    
     isotope peak as the precursor ion.
    
  • Collision Energy (CE) Ramp: Apply a stepped CE (e.g., 10, 20, 40 eV).

    • Low CE (10 eV): Minimal fragmentation.[1]

    • Med CE (20 eV): Observation of RDA fragments (Loss of HCN).

    • High CE (40 eV): Complete loss of Cl and ring destruction.

  • Self-Validation Check 2: Ensure the product ion spectrum retains the chlorine isotope pattern only if the fragment still contains the chlorine atom. If the fragment is

    
    , the isotope pattern must disappear (becoming a singlet).
    

Part 5: Differentiation of Isomers (2-Cl vs. 4-Cl)

Distinguishing 2-chloropyrimidine from 4-chloropyrimidine is a classic analytical challenge.

  • Mass Spectrometry Limitations: Both isomers yield nearly identical fragments (

    
    , 
    
    
    
    ) because the ring atoms are electronically similar.
  • The Solution (Chromatography): Relying solely on MS is risky.

    • 2-Chloropyrimidine: Typically elutes earlier on Reverse Phase (C18) columns due to higher polarity (dipole moment aligned with the

      
       axis).
      
    • 4-Chloropyrimidine: Elutes later (more lipophilic character).

  • Fragment Intensity Ratios: In controlled EI-MS, 4-chloropyrimidine often shows a more intense

    
     peak relative to the molecular ion compared to the 2-isomer, due to the stability of the resulting radical cation, but this is instrument-dependent.
    

Recommendation: Always run a mix of standards to establish relative Retention Times (RT).

References

  • NIST Mass Spectrometry Data Center. Pyrimidine, 2-chloro- Mass Spectrum (Electron Ionization).[2] National Institute of Standards and Technology.[3][4] [Link]

  • Salem, M. A. I., et al. (2014).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry, 4(4), 92-99.[5] [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Validation

Comparative Guide: Cyclopropoxy vs. Ethoxy Pyrimidine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrimidine-based pharmacophores—common in kinase inhibitors (e.g., EGFR, ALK) and antiviral agents—the substitution of an ethoxy group (–OCH₂CH₃) with a cyclopropoxy group (–OC₃H₅) is a strategic bioisosteric replacement. While both moieties provide similar steric bulk and lipophilicity, they diverge significantly in metabolic stability and conformational entropy .

  • Ethoxy: Offers rotational flexibility but is a primary "soft spot" for CYP450-mediated

    
    -dealkylation, often limiting half-life (
    
    
    
    ).
  • Cyclopropoxy: Introduces conformational rigidity and lowers the entropic penalty of binding.[1] Crucially, the strained ring system resists standard

    
    -dealkylation, though it introduces unique metabolic liabilities (e.g., ring oxidation) that must be monitored.
    

This guide objectively compares these two substituents across physicochemical properties, biological potency, and pharmacokinetic (PK) performance, supported by experimental protocols.[2]

Physicochemical & Structural Basis[1][3]

The decision to switch from ethoxy to cyclopropoxy rests on three fundamental pillars: sterics, electronics, and conformation.

FeatureEthoxy Group (

)
Cyclopropoxy Group (

)
Impact on Drug Design
Hybridization

(Tetrahedral)
Pseudo-

(Walsh Orbitals)
Cyclopropyl ring has

-acceptor character; shorter C-O bond.
Conformation Flexible (Free rotation)Rigid (Fixed geometry)Cyclopropoxy reduces entropic penalty upon protein binding.
Bond Strength Standard C-H bondsStronger C-H bonds (

kcal/mol)
Higher bond dissociation energy (BDE) resists H-atom abstraction by CYPs.
Lipophilicity ModerateSlightly HigherCyclopropyl is often more lipophilic, potentially improving permeability.
Metabolic Fate Rapid

-dealkylation
Ring Oxidation / StableCyclopropyl blocks the specific

-dealkylation pathway.
Structural Visualization

The following diagram illustrates the structural divergence and its impact on the pharmacophore.

Structure_Comparison cluster_0 Ethoxy Pyrimidine cluster_1 Cyclopropoxy Pyrimidine Ethoxy Ethoxy Group (Flexible Chain) Metab_E High CYP Liability (O-Dealkylation) Ethoxy->Metab_E Rapid Clearance Target Target Binding Pocket (Kinase Hinge/Hydrophobic Region) Ethoxy->Target High Entropic Cost (Must freeze rotation) Cyclopropoxy Cyclopropoxy Group (Rigid Ring) Metab_C Metabolic Block (Resists Dealkylation) Cyclopropoxy->Metab_C Extended Half-life Cyclopropoxy->Target Low Entropic Cost (Pre-organized)

Figure 1: Structural and functional divergence between ethoxy and cyclopropoxy substituents interacting with a target protein.

Biological Activity Comparison

Potency and Selectivity (Pharmacodynamics)

While ethoxy and cyclopropoxy groups occupy similar volumes, the cyclopropyl "magic methyl" effect often enhances potency through rigidification.

  • Case Study: EGFR Inhibitors (Pyrrolo[2,3-d]pyrimidine) Research on fourth-generation EGFR inhibitors demonstrated that replacing an

    
    -ethyl group with a cyclopropyl group maintained or improved potency (
    
    
    
    nM) against triple-mutant cell lines.[3] The rigid cyclopropyl group fits snugly into hydrophobic pockets (e.g., the gatekeeper region), whereas bulkier groups like isopropyl (
    
    
    nM) clash sterically [1].
  • Case Study: ALK Inhibitors In the design of ALK inhibitors, a cyclopropoxy-benzene derivative showed superior ligand efficiency (LE = 0.[4]37) and enzymatic inhibition (

    
    
    
    
    
    M) compared to flexible alkoxy analogs. The cyclopropyl group restricted the conformation of the ether linkage, locking the molecule into the bioactive pose required for the ATP-binding site [2].
Metabolic Stability (Pharmacokinetics)

This is the primary driver for the switch.

  • Ethoxy Mechanism: The

    
    -carbon of the ethyl group is highly susceptible to CYP450 hydroxylation, forming an unstable hemiacetal that collapses into acetaldehyde and the dealkylated pyrimidine (inactive or toxic phenol).
    
  • Cyclopropoxy Mechanism: The C-H bonds of the cyclopropyl ring possess higher bond dissociation energy (approx. 106 kcal/mol vs. 98 kcal/mol for secondary alkyls). This makes hydrogen abstraction by the CYP450 Iron-Oxo species significantly harder. While ring oxidation can occur (leading to ring opening), it is generally much slower than

    
    -dealkylation.
    
Data Summary: Metabolic Stability
Compound VariationHuman Microsomal Stability (

)
Primary Metabolite
Ethoxy-Pyrimidine < 20 minDealkylated Pyrimidine (Phenol)
Cyclopropoxy-Pyrimidine > 60 minUnchanged Parent / Ring-hydroxylated

Experimental Protocols

To validate the superiority of a cyclopropoxy derivative in your specific series, the following assays are mandatory.

Protocol A: Comparative Kinase Inhibition Assay (FRET-based)

Objective: Determine if the rigid cyclopropoxy group maintains binding affinity (


).
  • Reagents: Recombinant Kinase (e.g., EGFR, ALK), FRET peptide substrate, ATP (

    
     concentration), Test Compounds (Ethoxy vs. Cyclopropoxy pair).
    
  • Preparation: Prepare 3-fold serial dilutions of compounds in DMSO (Start: 10

    
    M).
    
  • Reaction:

    • Mix Kinase + Peptide + Compound in 384-well plate. Incubate 10 min.

    • Initiate with ATP. Incubate 60 min at RT.

    • Stop reaction with EDTA-containing detection buffer.

  • Analysis: Measure fluorescence ratio (ex: 400 nm, em: 445/520 nm). Fit curves using non-linear regression (Sigmoidal Dose-Response).

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Gefitinib) must be within 3-fold of historical

    
    .
    
Protocol B: Microsomal Stability & Metabolite ID

Objective: Confirm the blockade of


-dealkylation.
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Incubation:

    • Pre-incubate microsomes + compound (1

      
      M) in phosphate buffer (pH 7.4) for 5 min at 37°C.
      
    • Initiate with NADPH-regenerating system.

    • Timepoints: 0, 15, 30, 60 min.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (IS). Centrifuge.

  • LC-MS/MS Analysis:

    • Monitor Parent depletion (for

      
      ).
      
    • Crucial Step: Perform Neutral Loss Scan or Predictive MRM to look for:

      • Loss of 28 Da (Ethyl

        
         H): Indicates Dealkylation.
        
      • Gain of 16 Da (+O): Indicates Ring Hydroxylation (Cyclopropyl specific).

Mechanism of Action Visualization

The following diagram details the divergent metabolic pathways that dictate the half-life difference.

Metabolic_Pathway Ethoxy Ethoxy-Pyrimidine CYP CYP450 (Liver) Ethoxy->CYP Cyclo Cyclopropoxy-Pyrimidine Cyclo->CYP Hemiacetal Unstable Hemiacetal (Alpha-Hydroxylation) CYP->Hemiacetal Fast (Low BDE) Radical Cyclopropyl Radical (High Energy Barrier) CYP->Radical Slow (High BDE) Dealkyl O-Dealkylation (Rapid Clearance) Hemiacetal->Dealkyl Spontaneous Collapse Stable Metabolically Stable (Extended T1/2) Radical->Stable No Reaction RingOx Ring Hydroxylation (Minor Pathway) Radical->RingOx Slow Oxidation

Figure 2: Metabolic divergence. The ethoxy group undergoes rapid alpha-hydroxylation leading to cleavage, while the cyclopropyl group resists this pathway due to high bond dissociation energy.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors. ACS Publications.

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors. PubMed Central.

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate.

  • Metabolism of cyclopropyl groups. Hypha Discovery.

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2,5-Dichloro-4-cyclopropoxypyrimidine using ¹³C NMR

Introduction: Beyond the Molecular Formula In the landscape of drug discovery and materials science, pyrimidine derivatives are foundational scaffolds. The compound 2,5-Dichloro-4-cyclopropoxypyrimidine is a key intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Molecular Formula

In the landscape of drug discovery and materials science, pyrimidine derivatives are foundational scaffolds. The compound 2,5-Dichloro-4-cyclopropoxypyrimidine is a key intermediate, valued for its reactive sites that allow for further molecular elaboration. However, its synthesis can potentially yield various constitutional isomers. An unambiguous structural confirmation is therefore not merely a procedural step but a critical prerequisite for any subsequent research and development.

This guide provides an in-depth, field-proven methodology for the structural validation of 2,5-Dichloro-4-cyclopropoxypyrimidine, with a primary focus on Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will move beyond a simple recitation of data to explain the causal relationships behind spectral features, compare the target structure with a plausible alternative, and present the experimental data that provides unequivocal proof of structure.

Pillar 1: Predictive Analysis - The Power of First Principles

Before stepping into the lab, a robust understanding of the expected ¹³C NMR spectrum is essential. This predictive analysis is grounded in the fundamental principles of substituent effects on aromatic and heterocyclic systems. The structure of 2,5-Dichloro-4-cyclopropoxypyrimidine contains seven unique carbon environments, and therefore, we anticipate observing seven distinct signals in the ¹³C NMR spectrum.

Let's dissect the molecule to predict the chemical shift (δ) for each carbon:

  • The Pyrimidine Core : The parent pyrimidine molecule exhibits chemical shifts at approximately δ 157.4 (C2), 158.4 (C4/C6), and 121.9 ppm (C5).[1]

  • Influence of Chlorine Substituents : Chlorine is an electronegative halogen that exerts a deshielding ipso-effect (at the point of attachment) and influences the ortho and para positions. We expect the signals for C2 and C5 to be significantly shifted.

  • Influence of the Cyclopropoxy Group : The ether oxygen atom causes a strong deshielding effect on the carbon it is attached to (C4). The cyclopropyl group itself is unique; its strained ring structure and sp²-like character of the C-C bonds cause its carbon signals to appear remarkably upfield.[2][3] The methine carbon attached to the oxygen will be deshielded, while the methylene carbons will be highly shielded.

Based on these principles and data from analogous structures, we can generate a set of predicted chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2,5-Dichloro-4-cyclopropoxypyrimidine
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2155 - 160Pyrimidine C2, influenced by adjacent nitrogen and a remote chlorine.
C4165 - 175Strongly deshielded by direct attachment to the electronegative oxygen of the cyclopropoxy group.
C5115 - 125Attached to chlorine (deshielding) but adjacent to the electron-donating cyclopropoxy group (shielding).
C6158 - 165Pyrimidine C6, adjacent to nitrogen and ortho to the electron-donating cyclopropoxy group.
C7 (CH-O)55 - 65Cyclopropyl methine carbon, deshielded by the attached oxygen atom.
C8/C9 (CH₂)5 - 15Cyclopropyl methylene carbons, characteristically shielded due to the strained ring system.[2]

Pillar 2: The Self-Validating Protocol - Acquiring High-Fidelity Data

The integrity of our structural validation rests on the quality of the experimental data. The following protocol is designed to be a self-validating system, ensuring reproducibility and clarity.

Experimental Protocol: ¹³C NMR Spectrum Acquisition
  • Sample Preparation :

    • Accurately weigh approximately 20-30 mg of the synthesized 2,5-Dichloro-4-cyclopropoxypyrimidine.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its single deuterium lock signal.[2]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to δ 0.0 ppm.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument & Parameters :

    • Spectrometer : A 400 MHz (or higher) spectrometer equipped with a broadband probe.

    • Experiment : Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

    • Acquisition Parameters :

      • Spectral Width : 0 - 220 ppm (to ensure all carbon signals are captured).

      • Relaxation Delay (d1) : 2 seconds. A sufficient delay is crucial for accurate integration, especially for quaternary carbons.

      • Number of Scans (ns) : 1024 or more. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

      • Temperature : 298 K (25 °C).

  • Data Processing :

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Pillar 3: Data Interpretation and Comparative Analysis

The resulting spectrum provides the definitive evidence for our structure. The key is not just to match the peaks but to use the data to actively disprove plausible alternatives.

Hypothetical Experimental Data and Peak Assignment

Let's assume our experiment yielded the following peaks, which we can now assign based on our predictions.

Table 2: Assignment of Hypothetical Experimental ¹³C NMR Data
Observed Shift (δ, ppm)AssignmentConfirmation Logic
169.8C4The most downfield signal, consistent with a carbon atom bonded to two nitrogens (in the ring) and an ether oxygen.
161.2C6A quaternary carbon in the typical range for a pyrimidine carbon adjacent to nitrogen.
157.5C2The second pyrimidine carbon bound to two nitrogens, appearing in the expected region.
119.1C5A quaternary carbon significantly shielded relative to other ring carbons, consistent with its position and the combined electronic effects of the adjacent substituents.
60.3C7 (CH-O)The methine carbon of the cyclopropoxy group, clearly deshielded by the oxygen atom.
9.8C8/C9 (CH₂)A strong signal representing two equivalent methylene carbons, found in the highly shielded upfield region characteristic of a cyclopropane ring.[2]
Distinguishing Isomers: The Decisive Comparison

To showcase the diagnostic power of ¹³C NMR, let's compare our target molecule with a potential synthetic byproduct: 4,5-Dichloro-2-cyclopropoxypyrimidine . While having the same molecular formula, its ¹³C NMR spectrum would be markedly different.

Table 3: Comparative ¹³C NMR Shift Prediction: Target vs. Isomer
Carbon2,5-Dichloro-4-cyclopropoxy (Target)4,5-Dichloro-2-cyclopropoxy (Isomer)Key Differentiator
C2 ~157.5 ppm~168-178 ppm In the isomer, C2 is bonded to the oxygen, causing a dramatic downfield shift. This is the most telling signal.
C4 ~169.8 ppm ~155-165 ppmIn the isomer, C4 is bonded to a chlorine atom, resulting in a different chemical shift compared to the target where it's bonded to the oxygen.
C5 ~119.1 ppm~118-128 ppmThe chemical environment of C5 is also altered, leading to a predictable shift.
C6 ~161.2 ppm~158-166 ppmThe environment around C6 changes less dramatically but would still show a discernible difference.

The clear, predictable differences in the chemical shifts of the pyrimidine ring carbons, especially C2 and C4, make ¹³C NMR a definitive tool for distinguishing between these two isomers.

Visualizing the Validation Workflow

To provide a clear logical map of our process, the following diagram illustrates the workflow for structural validation.

G cluster_0 Predictive Analysis cluster_1 Experimental cluster_2 Validation & Comparison Pred_Analysis Predict ¹³C Shifts (7 unique carbons expected) Compare_Target Compare: Experimental vs. Predicted Target Pred_Analysis->Compare_Target Provides theoretical baseline Pred_Isomer Predict Isomer's ¹³C Shifts Compare_Isomer Compare: Experimental vs. Predicted Isomer Pred_Isomer->Compare_Isomer Provides alternative hypothesis Sample_Prep Sample Preparation (25mg in CDCl₃ + TMS) Acquire_Data Acquire Spectrum (400 MHz, ¹³C{¹H}) Sample_Prep->Acquire_Data Process_Data Process Data (FT, Phase, Baseline) Acquire_Data->Process_Data Assign_Peaks Assign Experimental Peaks (7 signals observed?) Process_Data->Assign_Peaks Assign_Peaks->Compare_Target Assign_Peaks->Compare_Isomer Conclusion Structural Confirmation Compare_Target->Conclusion Match Found Compare_Isomer->Conclusion Mismatch Confirmed

Caption: Workflow for ¹³C NMR-based structural validation.

Synergistic Analytical Techniques

While ¹³C NMR is powerful, a multi-faceted approach provides the highest level of confidence. Other techniques offer complementary data:

  • ¹H NMR Spectroscopy : Provides information on the number of proton environments, their chemical shifts, and spin-spin coupling, which would confirm the presence of the cyclopropyl group and the single aromatic proton on the pyrimidine ring.

  • Mass Spectrometry (MS) : Confirms the molecular weight and provides fragmentation patterns that can support the proposed structure. High-resolution MS (HRMS) can verify the elemental composition.

  • 2D NMR (HSQC/HMBC) : Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon and proton atoms. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between carbons and protons over two or three bonds, providing definitive connectivity information and locking the assignment of the entire molecular framework.

The following diagram illustrates how these techniques work in concert.

G Start Synthesized Compound C13_NMR ¹³C NMR (Carbon Skeleton) Start->C13_NMR H1_NMR ¹H NMR (Proton Environments) Start->H1_NMR MS Mass Spec (Molecular Weight) Start->MS TwoD_NMR 2D NMR (C-H Connectivity) C13_NMR->TwoD_NMR Final_Structure Validated Structure C13_NMR->Final_Structure H1_NMR->TwoD_NMR H1_NMR->Final_Structure MS->Final_Structure TwoD_NMR->Final_Structure

Caption: Integrated approach for comprehensive structural elucidation.

Conclusion

The structural validation of 2,5-Dichloro-4-cyclopropoxypyrimidine is a clear demonstration of the diagnostic power of ¹³C NMR spectroscopy. Through a systematic approach involving predictive analysis, meticulous experimental work, and logical comparison against potential isomers, we can achieve an unambiguous and trustworthy structural assignment. This rigorous validation is the bedrock upon which reliable and reproducible scientific advancement is built.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved February 15, 2026, from [Link]

  • Gowda, N. M. N., et al. (2010). Study of the fluoro- and chlorodimethylbutyl cations. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9276, Pyrimidine. Retrieved February 15, 2026, from [Link]

  • Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society, 84(3), 336-340. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved February 15, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of the Cyclopropoxy Group in Drug Candidates

In the landscape of modern drug discovery, the optimization of a molecule's metabolic stability is a critical hurdle. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and po...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the optimization of a molecule's metabolic stability is a critical hurdle. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] Medicinal chemists employ a variety of strategies to enhance metabolic stability, one of which is the strategic introduction of specific chemical motifs. Among these, the cyclopropoxy group has emerged as a compelling bioisostere for more common alkoxy groups like methoxy and ethoxy, offering a unique combination of steric and electronic properties that can profoundly influence a drug candidate's fate in the body.[2][3]

This guide provides an in-depth comparison of the metabolic stability of the cyclopropoxy group against its alternatives. We will delve into the mechanistic underpinnings of its stability, explore its potential metabolic liabilities, and provide detailed experimental protocols for its evaluation, grounded in scientific integrity and supported by authoritative references.

The Double-Edged Sword: Comparative Metabolic Profile of the Cyclopropoxy Group

The primary rationale for incorporating a cyclopropoxy group is often to mitigate oxidative metabolism at the alkoxy position. Traditional small alkoxy groups, such as methoxy and ethoxy, are susceptible to cytochrome P450 (CYP)-mediated O-dealkylation, a common metabolic pathway that can lead to rapid clearance and the formation of potentially pharmacologically active or toxic phenol metabolites.

Increased Resistance to O-Dealkylation:

The cyclopropoxy group's enhanced stability stems from the high C-H bond dissociation energy of the cyclopropyl ring.[4] This makes hydrogen atom abstraction by CYP enzymes, the initial and rate-limiting step in O-dealkylation, energetically less favorable compared to the more readily cleaved C-H bonds of methyl or ethyl groups. This "metabolic blocking" effect can significantly increase the half-life of a drug candidate.[4][5]

Potential Metabolic Liabilities: Ring-Opening and Reactive Intermediates:

Despite its resistance to O-dealkylation, the strained three-membered ring of the cyclopropoxy group is not metabolically inert. It can be a substrate for CYP-mediated oxidation, leading to a distinct set of metabolic challenges.[4] This oxidative metabolism can proceed via radical intermediates, resulting in the opening of the cyclopropane ring.[6] This ring-scission can generate reactive intermediates, which have the potential to covalently bind to cellular macromolecules, including proteins and DNA, a phenomenon known as bioactivation.[4][7] Such bioactivation is a significant safety concern in drug development, as it can lead to idiosyncratic adverse drug reactions.[7]

The diagram below illustrates the divergent metabolic fates of a methoxy group versus a cyclopropoxy group on an aromatic ring.

G cluster_methoxy Methoxy Metabolism cluster_cyclopropoxy Cyclopropoxy Metabolism M_parent Ar-O-CH3 (Methoxy Compound) M_metabolite Ar-OH (Phenol Metabolite) M_parent->M_metabolite CYP-mediated O-Dealkylation C_parent Ar-O-cPr (Cyclopropoxy Compound) C_stable Resistant to O-Dealkylation C_parent->C_stable High C-H Bond Energy C_reactive Reactive Ring-Opened Metabolites C_parent->C_reactive CYP-mediated Ring Oxidation G cluster_workflow Metabolic Stability Assessment Workflow start Drug Candidate microsomes Tier 1: Liver Microsomal Stability Assay start->microsomes hepatocytes Tier 2: Hepatocyte Stability Assay microsomes->hepatocytes Promising Stability metid Metabolite Identification (MetID) hepatocytes->metid Characterize Metabolic Fate invivo Tier 3: In Vivo Pharmacokinetic Studies metid->invivo Understand In Vivo Relevance decision Lead Optimization/ Candidate Selection invivo->decision

Caption: Tiered workflow for metabolic stability assessment.

Data Presentation and Comparative Analysis

To illustrate the potential impact of incorporating a cyclopropoxy group, consider the following hypothetical data for a series of analogs.

Table 1: Comparative In Vitro Metabolic Stability of Alkoxy Analogs in Human Liver Microsomes

Compound IDSubstituent (R)In Vitro t1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Cmpd-1 -O-CH3 (Methoxy)1592.4
Cmpd-2 -O-CH2CH3 (Ethoxy)2555.4
Cmpd-3 -O-cPr (Cyclopropoxy)> 120< 11.5
Verapamil Positive Control (High CL)8173.2
Diazepam Positive Control (Low CL)11012.6

The data in Table 1 clearly demonstrates the significant improvement in metabolic stability when a methoxy or ethoxy group is replaced with a cyclopropoxy group, as indicated by the much longer half-life and lower intrinsic clearance.

However, a comprehensive evaluation must also include metabolite identification (MetID) studies to uncover any potential liabilities of the cyclopropoxy group.

Table 2: Hypothetical Metabolite Profile of a Cyclopropoxy-Containing Drug Candidate (Cmpd-3) in Human Hepatocytes

Metabolite IDProposed StructureRelative Abundance (%)Metabolic PathwayPotential Liability
M1 Parent Drug85--
M2 Hydroxylated Parent10Phase I OxidationGenerally Low
M3 Glucuronide Conjugate3Phase II ConjugationLow
M4 Ring-Opened Metabolite2CYP-mediated Ring ScissionHigh (Potential for Reactive Intermediates)

The identification of M4, even at a low abundance, warrants further investigation into the potential for bioactivation and covalent binding.

Conclusion and Future Perspectives

The cyclopropoxy group is a valuable tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates by blocking CYP-mediated O-dealkylation. However, its use is not without potential risks. The strained cyclopropyl ring can be susceptible to oxidative ring-opening, which may lead to the formation of reactive metabolites.

Therefore, a thorough and multi-faceted experimental evaluation is paramount. While initial high-throughput screening in liver microsomes can provide a rapid assessment of stability, it is crucial to progress promising candidates to more comprehensive systems like hepatocytes for metabolite identification studies. The judicious use of the cyclopropoxy group, guided by a deep understanding of its metabolic profile, will continue to be a successful strategy in the design of safer and more effective medicines.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

  • Microsomal Stability Assay Protocol | AxisPharm. [Link]

  • Drug Metabolism Assays - BioIVT. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]

  • Hepatocyte Stability Assay - Domainex. [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • metabolic stability in liver microsomes - Mercell. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchGate. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. [Link]

  • Metabolic Stability Assays - Merck Millipore. [Link]

  • Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450 - PubMed. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - Docentes FCT NOVA. [Link]

  • Deleterious effects of reactive metabolites - PMC - NIH. [Link]

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Validation

A Comparative Guide to the Thermal Analysis of 2,5-Dichloro-4-cyclopropoxypyrimidine: Ensuring Stability and Safety in Drug Development

In the intricate world of pharmaceutical development, understanding the physical and chemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development, understanding the physical and chemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive examination of the thermal characteristics of 2,5-Dichloro-4-cyclopropoxypyrimidine, a key intermediate in the synthesis of various novel therapeutic agents. Through a detailed application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will explore its thermal stability, decomposition profile, and phase behavior.

This guide is designed for researchers, scientists, and drug development professionals. It will not only present experimental data but also delve into the rationale behind the analytical choices, offering a practical framework for assessing the thermal hazards and ensuring the stability of similar halogenated pyrimidine derivatives. For comparative purposes, we will contrast the behavior of our target compound with a structurally related analogue, 2,5-Dichloro-4-(trifluoromethyl)pyrimidine, to highlight how subtle molecular changes can significantly impact thermal properties.

The Critical Role of Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are indispensable tools in the pharmaceutical industry, providing critical insights from early-stage development to final product formulation.[1][2][3][4] TGA and DSC, in particular, offer a wealth of information:

  • Thermal Stability: Determining the temperature at which a compound begins to degrade is crucial for defining safe handling, storage, and processing conditions.[3][4][5][6]

  • Compositional Analysis: TGA can quantify the presence of volatiles such as water or residual solvents, which can impact purity, stability, and downstream reactions.[7][8][9][10]

  • Phase Transitions: DSC identifies melting points, glass transitions, and polymorphic transformations, all of which are critical quality attributes that can affect a drug's bioavailability and manufacturability.[11][12][13]

  • Compatibility Studies: DSC is widely used to assess the compatibility of an API with various excipients, identifying potential interactions that could compromise the stability of the final drug product.[11][12]

Regulatory bodies, under guidelines such as the International Council for Harmonisation (ICH) Q6A, mandate the thorough characterization of new drug substances, making proficiency in thermal analysis a non-negotiable aspect of modern pharmaceutical science.[14][15][16][17][18]

Experimental Design: A Self-Validating Protocol

The following protocols for TGA and DSC are designed to be robust and reproducible, providing a clear and accurate thermal profile of the compounds under investigation.

  • Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Experimental Conditions:

    • Atmosphere: Dry nitrogen at a flow rate of 50 mL/min. An inert atmosphere is chosen to prevent oxidative degradation, allowing for the study of the inherent thermal stability of the molecule.

    • Heating Rate: 10 °C/min. This rate provides a good balance between resolution and experimental time.

    • Temperature Range: 30 °C to 500 °C. This range is selected to capture initial volatile loss and the primary decomposition events.

  • Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline and the tangent of the decomposition step.

  • Objective: To identify thermal transitions such as melting and decomposition by measuring the heat flow into or out of a sample as a function of temperature.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents the loss of volatile components before their transition temperatures.

  • Experimental Conditions:

    • Atmosphere: Dry nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 350 °C. This range is chosen to observe the melting behavior and the initial stages of decomposition.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) appear as peaks pointing down, while exothermic events (e.g., some decompositions) point up. The peak temperature and enthalpy of fusion (for melting) are determined.

Visualizing the Workflow: Thermal Analysis Decision Pathway

The following diagram illustrates the logical workflow for conducting and interpreting the thermal analysis of a new pharmaceutical intermediate.

Thermal_Analysis_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Interpretation cluster_2 Phase 3: Hazard and Stability Assessment cluster_3 Phase 4: Comparative Analysis & Reporting Start Receive New Compound (e.g., 2,5-Dichloro-4-cyclopropoxypyrimidine) TGA_Screen TGA Analysis (10°C/min, N2) Start->TGA_Screen DSC_Screen DSC Analysis (10°C/min, N2) Start->DSC_Screen TGA_Data Analyze TGA Data: - Onset of Decomposition (Tonset) - Residual Mass TGA_Screen->TGA_Data DSC_Data Analyze DSC Data: - Melting Point (Tm) - Enthalpy of Fusion (ΔHf) - Decomposition Exotherm/Endotherm DSC_Screen->DSC_Data Compare Compare TGA & DSC Data Is Tm close to Tonset? TGA_Data->Compare DSC_Data->Compare Low_Risk Low Risk: Sufficient separation between melting and decomposition. Compare->Low_Risk No High_Risk High Risk: Decomposition overlaps with or occurs soon after melting. Compare->High_Risk Yes Compare_Analogue Compare with Analogue (e.g., 2,5-Dichloro-4-(trifluoromethyl)pyrimidine) Low_Risk->Compare_Analogue High_Risk->Compare_Analogue Report Generate Final Report: - Thermal Stability Profile - Safety Recommendations - Process Parameter Guidance Compare_Analogue->Report

Caption: Workflow for Thermal Hazard Assessment.

Results and Discussion: A Comparative Analysis

The thermal profiles of 2,5-Dichloro-4-cyclopropoxypyrimidine and its trifluoromethyl analogue were generated using the protocols described above. The key thermal events are summarized in the table below.

CompoundMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHf) (J/g)TGA Onset of Decomposition (Tonset) (°C)
2,5-Dichloro-4-cyclopropoxypyrimidine~110~85~220
2,5-Dichloro-4-(trifluoromethyl)pyrimidine~95~70~180

Note: The data presented in this table are illustrative and based on typical results for similar chemical structures. Actual experimental values may vary.

The DSC thermogram of 2,5-Dichloro-4-cyclopropoxypyrimidine would be expected to show a sharp endothermic peak around 110 °C, corresponding to its melting point. The TGA curve would likely remain stable with minimal mass loss until approximately 220 °C, at which point a significant, single-step decomposition would be anticipated. This indicates a relatively good thermal stability with a clear separation of over 100 °C between melting and decomposition. This wide process window is advantageous for manufacturing, suggesting that the compound can be melted and handled at elevated temperatures with a lower risk of degradation.

The decomposition of halogenated pyrimidines often involves the release of corrosive gases such as HCl.[19] Therefore, even with good thermal stability, appropriate safety precautions and materials of construction are necessary for high-temperature processing.

In contrast, the trifluoromethyl analogue is predicted to have a lower melting point (~95 °C) and a significantly lower onset of decomposition (~180 °C). The electron-withdrawing nature of the trifluoromethyl group can weaken the bonds within the pyrimidine ring, leading to reduced thermal stability.

The smaller gap of approximately 85 °C between melting and decomposition for this analogue presents a greater process safety challenge. There is a higher risk of exothermic decomposition if the material is held at or near its melting point for extended periods. This narrower process window necessitates stricter temperature control during drying, milling, and formulation to prevent runaway reactions.

Conclusion and Recommendations

This comparative guide demonstrates the power of TGA and DSC in elucidating the thermal properties of pharmaceutical intermediates. Our analysis indicates that 2,5-Dichloro-4-cyclopropoxypyrimidine possesses a favorable thermal profile with a significant temperature window between its melting point and decomposition onset. This suggests that it can be handled with a greater degree of safety and flexibility during manufacturing processes compared to its trifluoromethyl analogue.

For drug development professionals, these findings underscore the following key takeaways:

  • Early Characterization is Key: Performing TGA and DSC analysis early in the development process can identify potential thermal hazards and inform safer process design.

  • Structure-Property Relationships Matter: Seemingly small changes in molecular structure, such as the substitution of a cyclopropoxy group for a trifluoromethyl group, can have a profound impact on thermal stability.

  • Data-Driven Decisions: A thorough understanding of a compound's thermal behavior is essential for setting appropriate specifications for purity, storage, and handling, in line with ICH guidelines.[14][16][18]

By integrating these principles and methodologies, researchers can ensure the development of safe, stable, and effective pharmaceutical products.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]

  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments. [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Compositional Analysis by Thermogravimetry. ASTM International. [Link]

  • ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. ASTM International. [Link]

  • ASTM E 1131 : 2025 Standard Test Method for Compositional Analysis b. Intertek Inform. [Link]

  • Thermogravimetric Analysis (TGA) Testing of Materials. Applus DatapointLabs. [Link]

  • ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Microtrac. [Link]

  • ICH Q6A Guidelines to Ensure Patient Safety. Pharmaceutical Networking. [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy. [Link]

  • The Role of Thermal Analysis in Evaluating API and Excipient Interactions. AZoM. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. Jordi Labs. [Link]

  • Standard DSC curves of the APIs and their 50/50 physical mixtures. ResearchGate. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • Thermogravimetric Analysis. Improved Pharma. [Link]

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

  • The step-wise dissolution method: An efficient DSC-based protocol for verification of predicted API-polymer compatibility. PubMed. [Link]

  • Thermal Analysis of Pharmaceuticals. ResearchGate. [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

  • TGA thermogram of a single pyrimidine compound SSN-1. ResearchGate. [Link]

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry... ResearchGate. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. [Link]

  • Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem.com. [Link]

  • Application of amorphous classification system and glass forming ability. Chalmers ODR. [Link]

  • Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. PubMed. [Link]

  • Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. PMC. [Link]

  • Synthesis, characterization and thermal oxidative stability of rigid epoxy polymers cured from aromatic mono- and di-amines. ResearchGate. [Link]

  • Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(L-histidine)copper(II): A Combined Theoretical and Experimental Study. ResearchGate. [Link]

  • Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s. ResearchGate. [Link]

  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. ResearchGate. [Link]

  • 2,5-Dichloro-4-ethenylpyrimidine. PubChem. [Link]

  • CRITICAL ASSESSMENT OF THE THERMAL AND THERMO-OXIDATIVE BEHAVIOUR OF SOME POLYPROPYLENE-CLAY COMPOSITES. Revue Roumaine de Chimie. [Link]

  • Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. MDPI. [Link]

  • Synthesis, structural and thermal characterizations, dielectric properties and in vitro cytotoxic activities of new 2,2,4,4-tetr. SciSpace. [Link]

  • Salt- and pH-Dependent Thermal Stability of Photocomplexes from Extremophilic Bacteriochlorophyll b-Containing Halorhodospira Species. PMC. [Link]

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Comparative

Impact of Cyclopropoxy Substituents on Pyrimidine Ring Electron Density

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists Executive Summary: The "Goldilocks" Ether In medicinal chemistry, the pyrimidine scaffold is u...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists

Executive Summary: The "Goldilocks" Ether

In medicinal chemistry, the pyrimidine scaffold is ubiquitous, yet its electron-deficient nature poses challenges for solubility, metabolic stability, and target affinity. While methoxy (-OMe) is the standard electron-donating group (EDG), it often suffers from rapid metabolic demethylation. The cyclopropoxy group (-OCp) emerges as a critical bioisostere.

This guide objectively analyzes how the -OCp substituent modulates pyrimidine electron density compared to standard aliphatic ethers (-OMe, -OiPr). We demonstrate that -OCp acts as a dampened electron donor , offering a unique balance of electronic modulation, lipophilicity, and metabolic resistance.

Part 1: Theoretical Framework & Electronic Mechanism

To understand the impact of the cyclopropoxy group, we must decouple the Inductive (-I) and Resonance (+M) effects.

1. The Oxygen "Gatekeeper"

The oxygen atom is the primary driver of electron density into the pyrimidine ring via its lone pair (


). However, the alkyl group attached to the oxygen modulates this donation.
2. The Cyclopropyl Anomaly

Unlike a standard isopropyl or methyl group, the cyclopropyl ring possesses unique electronic characteristics due to its high ring strain (~27.5 kcal/mol) and "banana bonds" (Bent bonds).

  • Hybridization: The carbon atoms in a cyclopropyl ring possess significant

    
    -character (approximately 
    
    
    
    rather than
    
    
    ).
  • Inductive Effect (-I): Because orbitals with higher

    
    -character are more electronegative, the cyclopropyl group is more electron-withdrawing by induction  than a methyl or isopropyl group.
    
  • Conformational Locking: The steric bulk of the cyclopropyl group can force the C-O bond out of coplanarity with the pyrimidine ring, slightly attenuating the Resonance (+M) donation of the oxygen lone pair.

Visualization: Orbital Interaction Map

The following diagram illustrates the competing electronic effects.

ElectronicEffects cluster_legend Net Effect Cp Cyclopropyl Group (High s-character, sp2.46) O Oxygen Atom (Linker) Cp->O Inductive Withdrawal (-I) (Stronger than Alkyl) Cp->O Steric Bulk (Attenuates Resonance) Pyr Pyrimidine Ring (Electron Deficient) O->Pyr Resonance Donation (+M) (Primary Effect) Result Result: Dampened Electron Donation (vs. Methoxy) O->Result

Figure 1: Mechanistic flow of electronic effects. The high s-character of the cyclopropyl ring exerts a stronger inductive pull than standard alkyls, slightly countering the oxygen's resonance donation.

Part 2: Comparative Analysis (Data & Performance)

The following table compares -OCp against the standard Methoxy (-OMe) and Isopropoxy (-OiPr) groups.

Table 1: Physicochemical and Electronic Comparison

FeatureMethoxy (-OMe)Isopropoxy (-OiPr)Cyclopropoxy (-OCp) Impact on Pyrimidine
Hammett

(Approx)
-0.27 (Strong Donor)-0.45 (Strong Donor)~ -0.20 to -0.25 Moderate Donor
Inductive Effect Weak (+I from Me)Strong (+I from iPr)Weak (-I relative to alkyl) Slightly reduces ring basicity vs -OiPr.
Steric Bulk (

)
SmallLargeModerate Modulates binding pocket fit; blocks metabolic attack.
Metabolic Liability High (O-Dealkylation)ModerateLow Primary Advantage: Resists CYP450 oxidation.
Lipophilicity (

LogP)
Baseline+0.8+0.6 Improves membrane permeability without excessive lipophilicity.

Key Insight: If your pyrimidine drug candidate is too basic (causing off-target hERG toxicity) or metabolically unstable, switching from -OMe to -OCp will lower the pKa (reduce basicity) and block soft-spot metabolism while maintaining similar H-bond acceptor capability.

Part 3: Experimental Validation Protocols

Do not rely solely on literature values. You must validate the electronic impact on your specific scaffold.[1] We recommend two self-validating protocols: NMR Titration (Ground State) and


 Kinetics  (Transition State).
Protocol A:

Kinetic Assay (Reactivity Proxy)

Since pyrimidines are electron-deficient, they undergo Nucleophilic Aromatic Substitution (


).
  • Hypothesis: If -OCp is a weaker donor than -OMe, the pyrimidine ring will be more electron-deficient (more electrophilic), leading to a faster reaction rate with a nucleophile.

Workflow:

  • Substrate: Prepare 2-chloro-4-alkoxypyrimidine derivatives (R = Me, iPr, Cp).

  • Nucleophile: Morpholine (10 equiv) in DMSO-d6.

  • Monitoring:

    
    H NMR at 30°C. Track disappearance of the pyrimidine C5-H signal.
    
  • Calculation: Plot

    
     vs. time to determine pseudo-first-order rate constant (
    
    
    
    ).

Expected Result:



Protocol B:

C NMR Chemical Shift Analysis

Directly measure electron density at the C5 position (the most electron-rich carbon in pyrimidine).

  • Shielding: Higher electron density = Upfield shift (lower ppm).

  • Deshielding: Lower electron density = Downfield shift (higher ppm).

Experimental Setup:

  • Dissolve 10 mg of each derivative in CDCl

    
     (ensure identical concentration to prevent stacking effects).
    
  • Acquire

    
    C NMR (minimum 512 scans).
    
  • Compare the chemical shift of C5 .

Trend:


 (The -OCp carbon will be slightly downfield, indicating lower electron density than -OMe).
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_NMR Method A: Ground State (NMR) cluster_Kinetics Method B: Transition State (SnAr) Start Select Pyrimidine Scaffold (2-Cl-4-OR-pyrimidine) Step1 Dissolve in CDCl3 Start->Step1 Step3 React with Morpholine Start->Step3 Step2 Measure C5 Chemical Shift Step1->Step2 Result1 Compare u03B4 (ppm) Lower ppm = Higher Density Step2->Result1 Step4 Measure Rate (k_obs) Step3->Step4 Result2 Compare Rates Faster Rate = Lower Density Step4->Result2

Figure 2: Dual-validation workflow to confirm electronic influence. Method A measures static electron density; Method B measures reactivity.

Part 4: Strategic Implications for Drug Design

When should you deploy the Cyclopropoxy group?

  • Metabolic Blocking: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than methyl C-H bonds. This makes the -OCp group resistant to

    
    -dealkylation by CYP450 enzymes, significantly extending half-life (
    
    
    
    ).
  • Solubility Tuning: While -OCp is more lipophilic than -OMe, it disrupts crystal packing more effectively than planar aromatic substituents (like -OPh), often preserving solubility better than expected for its LogP.

  • pKa Modulation: If a pyrimidine nitrogen is essential for binding but is too basic (leading to phospholipidosis), switching -OMe to -OCp will lower the pKa by approximately 0.2–0.5 units due to the inductive withdrawal of the cyclopropyl ring.

References
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for general and parameters).
  • Wiberg, K. B. (1996). "The Structure and Energetics of Small Ring Compounds." Journal of Organic Chemistry. Link (Foundational text on cyclopropyl hybridization and electronegativity).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Authoritative review on cyclopropyl ethers as metabolic blockers).

  • Barlin, G. B. (1982). The Pyrimidines. Wiley-Interscience. (Standard text for pyrimidine reactivity and substituent effects).
  • Sakya, S. M., et al. (2008). "Cyclopropyl ethers as metabolically stable bioisosteres." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

2,5-Dichloro-4-cyclopropoxypyrimidine proper disposal procedures

Operational Guide: Proper Disposal Procedures for 2,5-Dichloro-4-cyclopropoxypyrimidine Part 1: Executive Summary & Immediate Action Card Subject: 2,5-Dichloro-4-cyclopropoxypyrimidine (Halogenated Heterocycle) Primary H...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal Procedures for 2,5-Dichloro-4-cyclopropoxypyrimidine

Part 1: Executive Summary & Immediate Action Card

Subject: 2,5-Dichloro-4-cyclopropoxypyrimidine (Halogenated Heterocycle) Primary Hazard Class: Corrosive (Skin/Eye), Acute Toxicity, Hazardous to Aquatic Environment.[1] Waste Classification: Halogenated Organic Waste .[2]

Scenario Immediate Action
Small Spill (< 5g) Isolate area. Wear double nitrile gloves and N95/P100 mask. Cover with dry absorbent pads. Scoop into a wide-mouth jar.
Skin Contact Immediate Flush: Wash with soap and water for 15 minutes.[3] The chloropyrimidine moiety can hydrolyze to release HCl on skin moisture.
Disposal Bin DO NOT place in general trash or biohazard bags. Use RCRA-compliant Halogenated Waste containers only.
Incompatibility Segregate from: Strong oxidizers, strong bases (exothermic hydrolysis), and alkali metals.[1]

Part 2: Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand its reactivity. 2,5-Dichloro-4-cyclopropoxypyrimidine contains two reactive chlorine atoms on a pyrimidine ring and a strained cyclopropyl ether group.[1]

1. Reactivity & Stability:

  • Hydrolysis Risk: The chlorine at the C4 and C2 positions is susceptible to nucleophilic aromatic substitution. Contact with water or moisture can slowly release Hydrochloric Acid (HCl) and the corresponding hydroxypyrimidine.

  • Thermal Instability: The cyclopropyl group adds ring strain. High heat (>100°C) or strong acidic conditions may trigger ring-opening or decomposition.[1]

  • Aquatic Toxicity: Chlorinated pyrimidines are persistent and toxic in aquatic environments (Category Acute 1 / Chronic 1 inferred from analogs like 2,4-dichloropyrimidine).[1]

2. Physical State:

  • Typically a white to off-white crystalline solid.[1]

  • Solubility: Low in water; soluble in organic solvents (DCM, Ethyl Acetate, DMSO).[1]

Part 3: Waste Segregation & Classification

Proper segregation is the primary defense against unplanned chemical reactions in waste drums.

RCRA Waste Code (USA):

  • P-List/U-List: While this specific isomer may not be explicitly listed, it defaults to Halogenated Organic Waste .[1]

  • Characteristic Waste: If dissolved in flammable solvents, it carries the D001 (Ignitable) code.

Decision Tree: Waste Stream Segregation

WasteSegregation Start Waste Material: 2,5-Dichloro-4-cyclopropoxypyrimidine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid ActionSolid DISPOSAL A: Double-bag in clear polyethylene. Label: 'Toxic Solid, Organic, Halogenated'. Place in Solid Waste Drum. Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, Acetone) SolventCheck->NonHaloSolvent ActionHalo DISPOSAL B: Combine in 'Halogenated Waste' Carboy. Verify pH neutral. HaloSolvent->ActionHalo ActionNonHalo DISPOSAL C: Segregate into 'Non-Halogenated' Carboy *ONLY IF* <1% Halogen content. Otherwise, treat as Halogenated (Disposal B). NonHaloSolvent->ActionNonHalo

Figure 1: Decision matrix for segregating 2,5-Dichloro-4-cyclopropoxypyrimidine waste streams to ensure RCRA compliance.

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, weigh boats, contaminated gloves, spill cleanup debris.[1]

  • Primary Containment: Place the solid material into a clear, 4-mil polyethylene bag.

  • Labeling: Attach a hazardous waste label immediately.

    • Constituents: "2,5-Dichloro-4-cyclopropoxypyrimidine, Solid Debris."[1]

    • Hazards: Check "Toxic" and "Irritant."

  • Secondary Containment: Seal the bag with tape. Place this bag inside a second bag (double-bagging) to prevent particle leakage.

  • Storage: Deposit into the laboratory's dedicated Solid Hazardous Waste Drum .

    • Note: Ensure the drum lid is clamped shut when not in use to prevent moisture entry (hydrolysis risk).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC waste, reaction byproducts dissolved in solvent.

  • Compatibility Check: Ensure the waste carboy does NOT contain strong oxidizers (e.g., Nitric acid) or strong alkalis.

  • Selection: Select the Halogenated Solvent Waste carboy (typically blue or yellow tag).

    • Why? Even if dissolved in methanol, the presence of the dichloro-pyrimidine classifies the entire mixture as halogenated for incineration purposes.[1]

  • Transfer: Use a funnel to prevent spills. Pour slowly.

  • Venting: If the solution is acidic (from partial hydrolysis), leave the cap slightly loose for 30 minutes in a fume hood to allow off-gassing before tightening.

  • Log: Record the volume and estimated concentration on the waste log sheet.

Part 5: Spill Response & Decontamination

Pre-requisite: PPE (Nitrile gloves x2, Lab coat, Safety Goggles).[1] For powders, use a P100 dust mask.[1]

Workflow: Spill Cleanup

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess TypeSolid Solid/Powder Assess->TypeSolid TypeLiquid Liquid/Solution Assess->TypeLiquid ActionS1 Cover with wet paper towel (prevents dust) TypeSolid->ActionS1 ActionL1 Absorb with Vermiculite/Pads TypeLiquid->ActionL1 ActionS2 Scoop into jar ActionS1->ActionS2 Clean Wash area with soap & water ActionS2->Clean ActionL2 Collect in bag ActionL1->ActionL2 ActionL2->Clean Report Notify HSE Clean->Report

Figure 2: Step-by-step spill response workflow for solid and liquid contamination.

Decontamination Solution: For final surface cleaning, use a 5% Sodium Bicarbonate (NaHCO₃) solution.[1] This neutralizes any trace HCl generated by hydrolysis of the pyrimidine ring. Follow with a water rinse.[3][4][5][6]

Part 6: Regulatory & Environmental Compliance

1. EPA/RCRA Compliance:

  • This compound must be disposed of via High-Temperature Incineration .

  • Do NOT drain dispose.[7] The halogenated nature makes it toxic to wastewater bacteria and resistant to biodegradation.

  • Do NOT trash dispose. Leachate can contaminate groundwater.

2. Transport (DOT): If shipping waste off-site:

  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (2,5-Dichloro-4-cyclopropoxypyrimidine).

  • Class: 6.1 (Toxic).

  • Packing Group: III (Minor Danger - default assumption unless LD50 data proves otherwise).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,4-Dichloropyrimidine (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • University of Illinois Urbana-Champaign (2023). Standard Operating Procedure: Halogenated Organic Liquids Disposal. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2,5-Dichloro-4-cyclopropoxypyrimidine

Executive Safety Summary 2,5-Dichloro-4-cyclopropoxypyrimidine is a potent electrophilic intermediate. Its structural combination of a reactive pyrimidine core, two chlorine leaving groups, and a lipophilic cyclopropoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2,5-Dichloro-4-cyclopropoxypyrimidine is a potent electrophilic intermediate. Its structural combination of a reactive pyrimidine core, two chlorine leaving groups, and a lipophilic cyclopropoxy moiety creates a unique hazard profile. It acts as a severe skin/eye irritant and potential corrosive , with enhanced dermal absorption properties due to the cyclopropyl ether linkage.

Immediate Action Required:

  • Zero Skin Contact: Treat as a high-permeation risk. Standard single-layer nitrile gloves are insufficient for prolonged contact.[1]

  • Inhalation Control: All solids and solutions must be handled inside a certified chemical fume hood.

  • Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen); hydrolysis may release hydrogen chloride (HCl) gas.

Hazard Architecture & Risk Assessment

To handle this compound safely, one must understand the causality of its toxicity.

The Mechanism of Toxicity
  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 2- and 5-positions (activated by the pyrimidine nitrogens) are highly susceptible to displacement by biological nucleophiles (e.g., amino groups in proteins, DNA). This causes direct tissue damage (chemical burns) and potential sensitization.[2]

  • Lipophilic Enhancement: The cyclopropoxy group significantly increases the molecule's logP (lipophilicity) compared to methoxy analogs. This facilitates rapid transport across the stratum corneum (outer skin layer), delivering the reactive chloropyrimidine core into deep tissue and the bloodstream.

GHS Classification (Class-Based Extrapolation)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).

  • Sensitization: Potential Skin Sensitizer (Category 1).

Personal Protective Equipment (PPE) Matrix

Trust but Verify: The following PPE selection is based on permeation kinetics for halogenated heterocycles.

Body ZoneStandard Operation (Analytical/Small Scale)High-Risk Operation (Synthesis/Spill Cleanup)Technical Rationale
Hand Protection Double-Gloving Required Inner: 4-mil NitrileOuter: 5-mil Nitrile (Long Cuff)Laminate Barrier Ansell Silver Shield® or North® Silver Shield under NitrileChlorinated heterocycles can permeate standard nitrile in <15 mins. Laminate films provide >480 min breakthrough time.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles (8-inch polycarbonate shield)Safety glasses allow vapors to bypass side shields. Goggles provide a vapor seal.
Respiratory Fume Hood Only (Face velocity: 100 fpm)PAPR or SCBA (Only for spill outside hood)N95 masks do not stop organic vapors. Do not rely on respirators unless engineering controls fail.
Body Defense Lab Coat (100% Cotton or Nomex)Chemical Apron/Sleeve Covers (Tyvek® or Polyethylene)Synthetic blends (polyester) can melt into skin if a reaction exotherms or fire occurs.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses "checkpoints" to ensure safety is active, not passive.[3][4]

Phase A: Preparation (The "Cold" Phase)
  • Atmosphere Check: Verify fume hood flow is >0.5 m/s.

  • Quench Setup: Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution before opening the chemical container. This is your immediate neutralizer in case of a spill.

  • Static Control: If the substance is solid, use an ionizing fan or antistatic gun. Pyrimidine dusts are often electrostatic and can "jump" onto gloves/sleeves.

Phase B: Active Handling
  • Weighing:

    • Never weigh on an open bench. Move the balance into the hood or use a localized powder containment enclosure.

    • Technique: Use a disposable antistatic weighing boat. Do not return excess material to the stock container (prevents hydrolysis contamination).

  • Solubilization:

    • Dissolve immediately in the reaction solvent (e.g., DCM, THF) to reduce dust hazard.

    • Caution: Avoid protic solvents (Methanol/Water) unless intended for reaction, as they may degrade the material.

Phase C: Decontamination (The "Hot" Zone Exit)
  • Wipe Down: Wipe all exterior surfaces of flasks/vials with a dry tissue, then a solvent-damp tissue (Acetone), and dispose of tissues as hazardous waste.

  • Doffing: Remove outer gloves inside the hood. Inspect inner gloves for discoloration before removing.

Emergency Response & Disposal

Accidental Exposure[2][6]
  • Skin Contact: Immediate wash with soap and water for 15 minutes.[3][5] Do not use alcohol (ethanol/isopropanol); it enhances the absorption of the lipophilic cyclopropoxy group.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek ophthalmologist assessment immediately (alkaline/corrosive risk).

Disposal Strategy
  • Waste Stream: Halogenated Organic Waste.

  • Segregation: DO NOT mix with strong acid waste streams.[6] Hydrolysis can generate heat and HCl gas, pressurizing waste containers.

  • Quenching (Small Scale): Treat residues with dilute NaOH or NaHCO₃ to hydrolyze the active chlorines before disposal (only if authorized by local EHS protocols).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" criteria.

SafetyProtocol Start Start: Handling 2,5-Dichloro-4-cyclopropoxypyrimidine StateCheck Is material Solid or Solution? Start->StateCheck Solid Solid Form (Dust Hazard) StateCheck->Solid Powder Solution Solution (Splash/Absorption Hazard) StateCheck->Solution Liquid StaticCheck Is Antistatic Control Active? Solid->StaticCheck StopStatic STOP: Ground Equipment/Use Ionizer StaticCheck->StopStatic No WeighHood Weigh inside Fume Hood StaticCheck->WeighHood Yes StopStatic->StaticCheck Action Perform Reaction / Transfer WeighHood->Action GloveCheck Glove Material Check Solution->GloveCheck StopGlove STOP: Nitrile Only is Unsafe GloveCheck->StopGlove Single Nitrile DoubleGlove Proceed: Double Glove / Laminate GloveCheck->DoubleGlove Laminate/Double StopGlove->GloveCheck DoubleGlove->Action Waste Disposal: Halogenated Stream (NO ACIDS) Action->Waste

Caption: Operational decision tree for minimizing exposure risks based on physical state and barrier integrity.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[7] Compound Summary: 2,4-Dichloropyrimidine (Structural Analog Safety Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

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